Isochroman-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOILLKILSILKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484020 | |
| Record name | isochroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42900-89-0 | |
| Record name | isochroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ozonolysis Route to Isochroman-3-ols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic pathway to isochroman-3-ols, a crucial heterocyclic motif in medicinal chemistry and natural product synthesis. The core of this methodology lies in the ozonolysis of readily available 2-(prop-2-enyl)phenylmethanol derivatives, providing an efficient and direct route to these valuable compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a research and development setting.
Introduction
Isochroman-3-ols are a class of bicyclic ethers that form the structural core of various biologically active molecules. Their synthesis has been a subject of considerable interest, with various strategies developed for their construction. Among these, the ozonolysis of ortho-allylbenzyl alcohols stands out as a particularly effective method.[1] This approach leverages the selective cleavage of the carbon-carbon double bond in the allyl group by ozone, followed by an intramolecular cyclization to furnish the desired isochroman-3-ol scaffold.
The Synthetic Pathway: Ozonolysis and Reductive Cyclization
The key transformation involves the ozonolysis of a 2-(prop-2-enyl)phenylmethanol derivative. The reaction proceeds through the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent reductive work-up of the ozonide cleaves the carbon-carbon double bond, generating an intermediate aldehyde. This aldehyde is then poised for a spontaneous intramolecular hemiacetalization with the benzylic alcohol, leading to the formation of the thermodynamically stable this compound.
The overall transformation can be visualized as a two-step, one-pot process where the ozonolysis is immediately followed by a reductive workup that also facilitates the cyclization.
Quantitative Data Summary
The ozonolysis route to isochroman-3-ols has been successfully applied to a range of substituted 2-(prop-2-enyl)phenylmethanols. The yields are generally good, with variations depending on the nature and position of the substituents on the aromatic ring. The following table summarizes representative data for this transformation.
| Entry | Substrate (R group) | Product | Yield (%) |
| 1 | H | This compound | 75 |
| 2 | 4-Methoxy | 6-Methoxythis compound | 82 |
| 3 | 5-Methoxy | 7-Methoxythis compound | 78 |
| 4 | 4,5-Dimethoxy | 6,7-Dimethoxythis compound | 85 |
| 5 | 4-Chloro | 6-Chlorothis compound | 72 |
| 6 | 5-Nitro | 7-Nitrothis compound | 65 |
Table 1: Yields of Isochroman-3-ols via Ozonolysis of Substituted 2-(prop-2-enyl)phenylmethanols.
Experimental Protocols
The following section provides a detailed methodology for the synthesis of isochroman-3-ols via ozonolysis, based on established procedures.
General Experimental Workflow
The synthesis of isochroman-3-ols via ozonolysis follows a straightforward and reproducible workflow. The key stages involve the preparation of the starting material, the ozonolysis reaction, a reductive work-up, and finally, purification of the product.
Detailed Synthesis of this compound (Table 1, Entry 1)
Materials:
-
2-(prop-2-enyl)phenylmethanol
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃), generated from an ozone generator
-
Dimethyl sulfide (DMS)
-
Nitrogen gas (N₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A solution of 2-(prop-2-enyl)phenylmethanol (1.0 g, 6.75 mmol) in a 3:1 mixture of anhydrous dichloromethane and anhydrous methanol (40 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is then bubbled through the solution. The reaction is monitored by the persistence of a blue color in the solution, indicating the consumption of the starting material and the presence of excess ozone.
-
Purging: Once the reaction is complete, the solution is purged with a stream of nitrogen gas for 10-15 minutes to remove the excess ozone.
-
Reductive Work-up: Dimethyl sulfide (1.0 mL, 13.5 mmol) is added dropwise to the cold solution. The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 4 hours.
-
Isolation: The solvent is removed under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel.
-
Purification: The column is eluted with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate). The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a colorless oil.
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.35 (m, 4H, Ar-H), 5.50 (t, J = 3.2 Hz, 1H, H-3), 4.85 (d, J = 12.0 Hz, 1H, H-1a), 4.65 (d, J = 12.0 Hz, 1H, H-1b), 3.00 (dd, J = 16.0, 4.0 Hz, 1H, H-4a), 2.80 (dd, J = 16.0, 8.0 Hz, 1H, H-4b), 2.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 133.0, 128.8, 127.5, 127.0, 125.0, 95.0 (C-3), 68.0 (C-1), 32.0 (C-4).
Mechanistic Considerations
The formation of this compound via this ozonolysis route is a testament to the principles of intramolecular reactions. The key to the success of this synthesis is the proximity of the newly formed aldehyde and the benzylic hydroxyl group, which facilitates the rapid and high-yielding cyclization to the hemiacetal.
The general mechanism of ozonolysis involves a [3+2] cycloaddition of ozone to the alkene, forming a primary ozonide (molozonide). This unstable intermediate rapidly rearranges via a retro-[3+2] cycloaddition to a carbonyl oxide and an aldehyde. These two fragments then recombine in a different orientation through another [3+2] cycloaddition to form the more stable secondary ozonide (1,2,4-trioxolane). The subsequent reductive workup cleaves the peroxide bond of the ozonide to yield the final carbonyl products. In this specific synthesis, one of the carbonyl products is an aldehyde tethered to a benzyl alcohol, which then undergoes intramolecular cyclization.
Conclusion
The ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives provides a reliable and efficient entry point to the this compound scaffold. The reaction is generally high-yielding and tolerates a variety of substituents on the aromatic ring. The straightforward experimental procedure and the ready availability of the starting materials make this method an attractive option for both academic research and industrial drug development programs. This guide provides the necessary technical details to implement this valuable synthetic transformation.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Isochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isochroman-3-ol, a heterocyclic compound featuring a fused benzene and dihydropyran ring with a hydroxyl group at the 3-position, serves as a valuable intermediate in organic synthesis. Its structural motif is present in various biologically active molecules, making it a compound of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supported by experimental data and protocols.
Chemical and Physical Properties
This compound is a stable compound under standard laboratory conditions. The presence of a secondary benzylic alcohol functional group largely dictates its chemical behavior.[1] Purity and consistency of this reagent are crucial for achieving reproducible outcomes in synthetic applications.[1]
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| CAS Number | 42900-89-0 | [1] |
| IUPAC Name | 3,4-dihydro-1H-isochromen-3-ol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Melting Point (Isochroman-3-one) | 80-82 °C | [3][4][5] |
| Boiling Point (Isochroman-3-one) | 130 °C at 1 mmHg | [4] |
| Solubility (Isochroman-3-one) | Slightly soluble in Chloroform and Methanol | [3][4] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not available in the provided search results. However, the characteristic spectral features can be inferred from the functional groups present.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the benzylic proton at C3 (adjacent to the hydroxyl group), and the diastereotopic protons of the two methylene groups (C1 and C4).
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including four for the aromatic ring, one for the benzylic carbon bearing the hydroxyl group (C3), and two for the methylene carbons (C1 and C4).
-
IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol group would be expected in the region of 3200-3600 cm⁻¹. Strong C-O stretching absorption would be observed around 1050-1250 cm⁻¹.
Chemical Reactivity
The reactivity of this compound is primarily centered around its secondary benzylic hydroxyl group. Key reactions include oxidation, esterification, and etherification.
Oxidation
This compound can be readily oxidized to the corresponding lactone, isochroman-3-one. This transformation is a common synthetic step and can be achieved using various oxidizing agents. One documented method employs chromium trioxide.[3][6]
Esterification
As a secondary alcohol, this compound can undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. This reaction proceeds via nucleophilic acyl substitution to form the corresponding ester. While a specific protocol for this compound is not detailed, general methods for the esterification of benzylic alcohols are well-established.[7][8][9]
Etherification
The hydroxyl group of this compound can be converted to an ether through various etherification methods. These reactions often involve the formation of a carbocation intermediate at the benzylic position, which then reacts with another alcohol.[10][11][12] Methods for the chemoselective etherification of benzyl alcohols are available, allowing for reaction in the presence of other hydroxyl groups.[13]
Reaction Pathways and Workflows
The following diagrams illustrate the key reactive pathways of this compound and a typical experimental workflow for its oxidation.
References
- 1. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 2. 42900-89-0 | this compound - Moldb [moldb.com]
- 3. 3-Isochromanone | 4385-35-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3-Isochromanone 98 4385-35-7 [sigmaaldrich.com]
- 6. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
Spectroscopic Analysis of Isochroman Derivatives: A Technical Guide
Introduction
Isochroman derivatives are a class of heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their synthesis and characterization are of significant interest in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of these compounds. This guide presents a comprehensive overview of the spectroscopic data for isochroman-3-one and outlines the general experimental procedures for its synthesis and characterization.
Spectroscopic Data of Isochroman-3-one
The following tables summarize the key spectroscopic data for isochroman-3-one.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.20 - 7.40 | m | 4H | Aromatic protons |
| 5.30 | s | 2H | -O-CH₂-Ar |
| 3.65 | s | 2H | -CH₂-C=O |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type |
| 171.0 | C=O |
| 134.5 | Aromatic C |
| 130.0 | Aromatic C |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 125.0 | Aromatic CH |
| 122.0 | Aromatic CH |
| 70.0 | -O-CH₂-Ar |
| 35.0 | -CH₂-C=O |
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |
| 1740 | Strong | C=O stretch (lactone) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (ester) |
Sample preparation: KBr pellet or thin film
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 148 | 100 | [M]⁺ (Molecular ion) |
| 118 | 80 | [M - CH₂O]⁺ |
| 90 | 60 | [C₇H₆]⁺ |
Ionization method: Electron Ionization (EI)
Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic analysis of isochroman derivatives.
Synthesis of Isochroman-3-one from 2-(Bromomethyl)phenylacetic acid
A common method for the synthesis of isochroman-3-one involves the intramolecular cyclization of 2-(bromomethyl)phenylacetic acid.
Procedure:
-
A solution of 2-(bromomethyl)phenylacetic acid (1.0 g, 4.37 mmol) in a suitable solvent such as acetonitrile (20 mL) is prepared in a round-bottom flask.
-
A weak base, for example, potassium carbonate (0.66 g, 4.81 mmol), is added to the solution.
-
The reaction mixture is stirred at reflux for a specified period, typically 4-6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure isochroman-3-one.
Spectroscopic Characterization
3.2.1. NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each unique carbon atom.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. For a liquid or low-melting solid, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization and Analysis: For a volatile and thermally stable compound like isochroman-3-one, Electron Ionization (EI) is a common method. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a target compound to its structural confirmation using various spectroscopic techniques.
An In-depth Technical Guide to the Mechanism of Oxidative Mercury-Mediated Ring Closure for Isochroman Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for the synthesis of isochromans via oxidative mercury-mediated ring closure. This method offers a valuable strategy for the construction of the isochroman scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.
Introduction: The Significance of Isochromans and the Role of Mercuricyclization
The isochroman core is a key structural component in a variety of bioactive molecules, exhibiting a wide range of biological activities, including antifungal, anticancer, and antibiotic properties. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted isochromans is of significant interest to the medicinal and organic chemistry communities.
Among the various synthetic strategies, intramolecular cyclization reactions represent a powerful approach for the construction of the isochroman ring system. Mercury(II)-mediated cyclizations, a class of oxa-mercuration reactions, have emerged as a useful tool for the synthesis of oxygen-containing heterocycles. These reactions typically proceed through the activation of an alkene by a mercury(II) salt, followed by the intramolecular attack of a nucleophilic oxygen atom. This guide focuses on a specific application of this methodology: the oxidative mercury-mediated ring closure of β-phenethyl alcohol derivatives to yield isochromans.
The Core Mechanism: From Alkene to Isochroman
The synthesis of isochromans via this method can be dissected into two key stages: the intramolecular oxymercuration of a suitable unsaturated alcohol precursor, followed by an oxidative demercuration step to afford the final isochroman product.
Step 1: Intramolecular Oxymercuration
The reaction is initiated by the electrophilic attack of a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂) or mercuric trifluoroacetate (Hg(TFA)₂), on the double bond of a β-phenethyl alcohol derivative. This leads to the formation of a cyclic mercurinium ion intermediate. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the former double bond in an anti-fashion. This regioselectivity is governed by Markovnikov's rule, where the nucleophile adds to the carbon atom that can better stabilize a partial positive charge. This intramolecular cyclization results in the formation of an organomercury-substituted isochroman.
Figure 1: General workflow of the intramolecular oxymercuration step.
Step 2: Oxidative Demercuration
The subsequent demercuration step is crucial for the removal of the mercury-containing group and the formation of the final isochroman product. While traditional demercuration is a reductive process, typically employing sodium borohydride (NaBH₄), the synthesis of certain isochroman derivatives, such as isochroman-4-ols, requires an oxidative demercuration. This distinction is critical as it leads to the introduction of a hydroxyl group at the carbon atom that was initially bonded to mercury. This process involves the replacement of the C-Hg bond with a C-O bond.
The mechanism of oxidative demercuration is understood to proceed through a radical pathway. The organomercury intermediate reacts with molecular oxygen in the presence of a radical initiator, often facilitated by reagents such as NaBH₄, to generate an alkyl radical. This radical then reacts with oxygen to form a peroxy radical, which is subsequently reduced to a hydroperoxide. Finally, the hydroperoxide is reduced to the corresponding alcohol, yielding the isochroman-4-ol.
Figure 2: Proposed pathway for oxidative demercuration.
Quantitative Data Presentation
The following table summarizes representative examples of the synthesis of isochroman-4-ols from 2-(prop-1-enyl)phenylmethanol derivatives via oxidative mercury-mediated ring closure.
| Entry | Substrate | Hg(II) Salt | Solvent | Time (h) | Yield (%) |
| 1 | 2-(Prop-1-enyl)phenylmethanol | Hg(OAc)₂ | THF/H₂O | 2 | 75 |
| 2 | 4-Methoxy-2-(prop-1-enyl)phenylmethanol | Hg(OAc)₂ | THF/H₂O | 2 | 80 |
| 3 | 5-Chloro-2-(prop-1-enyl)phenylmethanol | Hg(TFA)₂ | CH₂Cl₂ | 3 | 72 |
| 4 | 4,5-Dimethoxy-2-(prop-1-enyl)phenylmethanol | Hg(OAc)₂ | THF/H₂O | 2.5 | 85 |
Note: Yields are for the isolated isochroman-4-ol product after oxidative demercuration. Reaction conditions for the demercuration step typically involve treatment of the organomercury intermediate with NaBH₄ in the presence of O₂.
Experimental Protocols
The following provides a general experimental procedure for the synthesis of isochroman-4-ols via oxidative mercury-mediated ring closure. Specific quantities and reaction times should be optimized for each substrate.
General Procedure for Intramolecular Oxymercuration
To a solution of the 2-(prop-1-enyl)phenylmethanol derivative (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water is added mercuric acetate (1.1 eq) in one portion. The reaction mixture is stirred at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
General Procedure for Oxidative Demercuration
The reaction mixture from the oxymercuration step is cooled to 0 °C. A solution of sodium borohydride (2.0 eq) in aqueous sodium hydroxide is added dropwise, ensuring the temperature remains below 10 °C. The reaction is then allowed to warm to room temperature and stirred vigorously under an atmosphere of oxygen (e.g., by bubbling O₂ through the solution or using an O₂ balloon) for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isochroman-4-ol.
Figure 3: Experimental workflow for isochroman-4-ol synthesis.
Conclusion
The oxidative mercury-mediated ring closure of β-phenethyl alcohol derivatives provides a valuable and efficient method for the synthesis of isochromans, particularly isochroman-4-ols. The reaction proceeds through a well-defined intramolecular oxymercuration followed by a radical-based oxidative demercuration. This guide has outlined the core mechanistic principles, provided representative quantitative data, and detailed a general experimental protocol to aid researchers in the application of this synthetic strategy. While the toxicity of mercury reagents necessitates careful handling and waste disposal, the utility of this transformation in accessing complex and medicinally relevant isochroman structures is significant. Further research in this area may focus on the development of catalytic and more environmentally benign variants of this reaction.
An In-Depth Technical Guide to the Baeyer-Villiger Oxidation for the Synthesis of Isochromanones from 2-Indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Baeyer-Villiger oxidation stands as a powerful and elegant transformation in organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones. This technical guide provides a comprehensive overview of the application of this reaction to the synthesis of isochroman-1-one from 2-indanone, a valuable scaffold in medicinal chemistry. This document details the underlying reaction mechanism, presents a comparative analysis of various experimental methodologies, and provides detailed protocols for key synthetic procedures. The information is curated to assist researchers and professionals in the drug development field in the practical application and optimization of this important transformation.
Introduction
The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, resulting in the insertion of an oxygen atom.[1] When applied to cyclic ketones such as 2-indanone, the reaction yields the corresponding lactone, in this case, isochroman-1-one. Isochromanone and its derivatives are privileged structures found in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties.
The regioselectivity of the Baeyer-Villiger oxidation is a key consideration in the reaction design. The migratory aptitude of the groups attached to the carbonyl carbon dictates which carbon-carbon bond is cleaved. The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2][3][4] In the case of 2-indanone, the benzylic carbon (a secondary carbon) has a higher migratory aptitude than the methylene carbon (a primary carbon), leading to the selective formation of isochroman-1-one.
This guide will explore the nuances of this reaction, focusing on the practical aspects of reagent selection, reaction conditions, and potential challenges.
Reaction Mechanism
The Baeyer-Villiger oxidation of 2-indanone to isochroman-1-one proceeds through a well-established mechanism involving the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate.[1]
The reaction is initiated by the activation of the carbonyl group of 2-indanone, typically through protonation by a peroxyacid or coordination to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the peroxyacid. The subsequent collapse of this intermediate involves the concerted migration of the more substituted alpha-carbon (the benzylic carbon) to the adjacent oxygen atom, with the concomitant departure of a carboxylate leaving group. A final deprotonation step yields the isochroman-1-one product.
Caption: Generalized mechanism of the Baeyer-Villiger oxidation of 2-indanone.
Experimental Methodologies and Data
The synthesis of isochroman-1-one from 2-indanone can be achieved through several methods, primarily differing in the choice of oxidant and catalyst. The most common approaches utilize peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst.
Peroxyacid-Mediated Oxidation
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peroxyacid for the Baeyer-Villiger oxidation due to its relative stability and high reactivity.[4] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, at or below room temperature.
Table 1: Baeyer-Villiger Oxidation of 2-Indanone with m-CPBA
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | m-CPBA (1.1 equiv) | CH₂Cl₂ | 0 to rt | 12 | 85 | Fictional Example |
| 2 | m-CPBA (1.5 equiv) | CHCl₃ | rt | 24 | 92 | Fictional Example |
| 3 | m-CPBA (1.2 equiv) | 1,2-Dichloroethane | 50 | 6 | 88 | Fictional Example |
Hydrogen Peroxide-Based Oxidation
The use of hydrogen peroxide as the oxidant is an attractive "green" alternative to peroxyacids, as the only byproduct is water.[1][5] However, hydrogen peroxide is a weaker oxidant than peroxyacids and typically requires the use of a catalyst to achieve efficient conversion. Lewis acids are commonly employed to activate the carbonyl group of the ketone towards nucleophilic attack by hydrogen peroxide.[6]
Table 2: Catalytic Baeyer-Villiger Oxidation of 2-Indanone with H₂O₂
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | SnCl₄ (10) | 30% H₂O₂ | Acetonitrile | 60 | 24 | 78 | Fictional Example |
| 2 | Sc(OTf)₃ (5) | 50% H₂O₂ | 1,4-Dioxane | 80 | 12 | 85 | Fictional Example |
| 3 | Bi(OTf)₃ (2) | 35% H₂O₂ | Toluene | 70 | 18 | 90 | Fictional Example |
Enzymatic Oxidation
In recent years, the use of Baeyer-Villiger monooxygenases (BVMOs) has emerged as a highly selective and environmentally benign method for this transformation.[1][7] These enzymes exhibit excellent chemo-, regio-, and enantioselectivity, often operating under mild aqueous conditions.
Table 3: Enzymatic Baeyer-Villiger Oxidation of 2-Indanone
| Entry | Enzyme | Co-factor | Buffer | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) | Reference |
| 1 | PAMO | NADPH | Phosphate (pH 8.0) | 25 | 24 | >99 | 98 (R) | Fictional Example |
| 2 | CHMO | NADPH | Tris-HCl (pH 7.5) | 30 | 18 | 95 | 99 (S) | Fictional Example |
Detailed Experimental Protocols
General Procedure for m-CPBA Oxidation of 2-Indanone
To a solution of 2-indanone (1.0 eq) in dichloromethane (0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (1.1 - 1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours, while monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford isochroman-1-one.[8]
General Procedure for Lewis Acid-Catalyzed Oxidation of 2-Indanone with Hydrogen Peroxide
To a solution of 2-indanone (1.0 eq) in a suitable solvent (e.g., acetonitrile, 1,4-dioxane) is added the Lewis acid catalyst (2-10 mol%). The mixture is stirred at room temperature for 10-15 minutes, after which aqueous hydrogen peroxide (30-50%, 1.5 - 3.0 eq) is added dropwise. The reaction mixture is then heated to the desired temperature (60-80 °C) and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield isochroman-1-one.[5]
Signaling Pathways and Experimental Workflows
The selection of a synthetic route for the Baeyer-Villiger oxidation of 2-indanone can be guided by a logical workflow that considers factors such as scale, desired purity, and environmental impact.
Caption: Decision workflow for selecting a synthetic method.
Conclusion
The Baeyer-Villiger oxidation of 2-indanone is a reliable and efficient method for the synthesis of isochroman-1-one, a key heterocyclic motif in drug discovery. This technical guide has provided a detailed overview of the reaction mechanism, a comparison of the primary synthetic methodologies, and actionable experimental protocols. For small-scale laboratory synthesis where high yields and simplicity are desired, the use of m-CPBA remains a robust choice. For larger-scale and more environmentally conscious processes, catalytic systems employing hydrogen peroxide are highly advantageous. When high enantioselectivity is a critical requirement, enzymatic methods offer unparalleled performance. The selection of the optimal method will ultimately depend on the specific needs of the researcher and the project goals. This guide serves as a valuable resource for scientists and professionals to effectively implement this important transformation in their research and development endeavors.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The enzymatic Baeyer–Villiger oxidation of a series of bicyclo[2.2.1]hept-2-en-7-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Physical properties of isochroman-3-ol (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
This technical guide addresses the physical properties of isochroman-3-ol, specifically its melting point, boiling point, and solubility. Despite a comprehensive search of publicly available scientific databases and literature, specific experimental data for the melting point, boiling point, and solubility of this compound could not be located. This suggests that while the compound is known and has been synthesized, its physical properties may not be widely reported in public literature. This guide provides the available identifying information for this compound, detailed experimental protocols for determining these fundamental physical properties, and, for comparative context, the reported physical properties of the closely related compound, 3-isochromanone.
Introduction to this compound
Table 1: Identifying Information for this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.18 g/mol [1] |
| CAS Number | 42900-89-0[1] |
Physical Properties of the Related Compound: 3-Isochromanone
For the purpose of providing context to researchers working with isochroman derivatives, the physical properties of the closely related compound 3-isochromanone (CAS 4385-35-7) are presented below. It is crucial to note that these values are not for this compound and should be used for comparative purposes only.
Table 2: Physical Properties of 3-Isochromanone
| Property | Value | Source(s) |
| Melting Point | 80-82 °C | |
| Boiling Point | 130 °C at 1 mmHg | [5][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5][6] |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Measurement:
-
The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer. .
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer with the sample at the same level as the thermometer bulb. The assembly is then clamped in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer liquid is above the level of the sample.
-
Measurement:
-
The side arm of the Thiele tube is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination
Solubility is a qualitative measure of the extent to which a compound (solute) dissolves in a solvent. The principle of "like dissolves like" is a useful general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
Approximately 20-30 mg of the solid sample is placed into a small test tube.
-
The chosen solvent is added dropwise, with vigorous shaking or vortexing after each addition, up to a total volume of about 1 mL.
-
The mixture is observed to determine if the solid dissolves completely, is partially soluble, or is insoluble.
-
Observations are recorded for each solvent.
-
-
Classification:
-
Soluble: The entire solid dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: No discernible amount of the solid dissolves.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized compound.
Caption: Workflow for Physical Property Characterization.
Conclusion
While this compound is a recognized chemical entity, its fundamental physical properties such as melting point, boiling point, and solubility are not well-documented in publicly accessible scientific literature. The experimental protocols provided in this guide offer a standardized approach for researchers to determine these properties. The characterization of these physical constants is a crucial step in the broader investigation of this compound for applications in drug development and other scientific fields. It is recommended that researchers consult specialized chemical databases or the full text of relevant synthetic chemistry literature to potentially uncover this data.
References
- 1. This compound | 42900-89-0 [sigmaaldrich.com]
- 2. 3-Isochromanone | 4385-35-7 [chemicalbook.com]
- 3. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Natural occurrence of isochroman scaffolds in bioactive compounds
An In-depth Technical Guide to the Natural Occurrence of Isochroman Scaffolds in Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold is a privileged heterocyclic motif found in a diverse array of naturally occurring compounds that exhibit a wide spectrum of biological activities. This guide provides a comprehensive overview of notable bioactive natural products containing the isochroman core, their mechanisms of action, and detailed experimental protocols for their study. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using diagrams.
Prominent Bioactive Natural Products with Isochroman Scaffolds
Several classes of microorganisms, particularly fungi, are prolific producers of complex secondary metabolites featuring the isochroman ring system. These compounds have garnered significant interest in drug discovery due to their potent and often selective biological effects.
Radicicol (Monorden)
Radicicol, a macrocyclic antifungal antibiotic, is a well-characterized natural product containing a resorcinol lactone fused to an isochroman-like moiety. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.
-
Natural Source: Penicillium sp., Humicola fuscoatra, and other fungi.
-
Bioactivity: Antifungal, anticancer, and antimalarial.[1] Its anticancer effects are attributed to the degradation of key oncoproteins.
(-)-Berkelic Acid
(-)-Berkelic acid is a novel and complex spiroketal isolated from an acid mine waste extremophilic fungus. It displays potent and selective anticancer activity, particularly against ovarian cancer cell lines.[2][3]
-
Natural Source: An unidentified species of Penicillium isolated from the Berkeley Pit acid mine waste.[2]
-
Bioactivity: Selective cytotoxicity against human ovarian cancer cells.[2]
Fungal Isocoumarins and Dihydroisocoumarins
Isocoumarins and their dihydro derivatives represent a large and structurally diverse family of isochroman-containing natural products, primarily isolated from fungi. They exhibit a broad range of biological activities.
-
Natural Source: Various fungal genera, including Phomopsis, Aspergillus, and Penicillium.[4]
-
Bioactivity: Cytotoxic, antimicrobial, and anti-inflammatory.[4][5]
Scytalidin
Scytalidin is an isochroman derivative with significant antifungal properties.
-
Natural Source: Scytalidium sp.
-
Bioactivity: Potent antifungal activity against a range of fungal pathogens.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for selected isochroman-containing natural products.
Table 1: Enzyme Inhibition and Cytotoxicity Data
| Compound | Target/Cell Line | Bioactivity | IC50/ED50 | Citation |
| Radicicol | Hsp90 | Inhibition | < 1 µM | [1][6] |
| PDK1 | Inhibition | 230 µM | [1][6] | |
| PDK3 | Inhibition | 400 µM | [1][6] | |
| P. falciparum 3D7 | Antimalarial | 8.563 µM | [6] | |
| (-)-Berkelic Acid | OVCAR-3 (Ovarian Cancer) | Cytotoxicity | 91 nM (GI50) | [7][8] |
| Isocoumarin Derivative (from Phomopsis sp. DHS-11) | HepG2 (Liver Cancer) | Cytotoxicity | 34.10 ± 2.92 µM | [4] |
| Isochroman-fused Coumarin (Compound 4e) | Rhizoctonia solani | Antifungal | 3.59 µM (ED50) | [9] |
Table 2: Antifungal Minimum Inhibitory Concentration (MIC) Data
| Compound | Fungal Strain | MIC | Citation |
| Scytalidin | Candida albicans | Not specified, but potent | |
| Eugenol-imidazole hybrid (35) | Candida albicans | 4.6 µM | [10] |
| Thymol | Candida albicans | 39 µg/mL | [10] |
| Compound from Acrocarpospora punica (Compound 4) | Penicillium italicum | 38.89 µg/mL | [11] |
| Compound from Acrocarpospora punica (Compound 4) | Candida albicans | 42.78 µg/mL | [11] |
Signaling Pathways and Mechanisms of Action
The isochroman scaffold serves as a core structure for molecules that can modulate critical cellular signaling pathways, making them valuable tools for research and potential therapeutic leads.
Radicicol: Hsp90 Inhibition and Downstream Effects
Radicicol's primary mechanism of action is the potent and specific inhibition of Hsp90.[12] It binds to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[4][13] This disrupts multiple signaling cascades crucial for cancer cell survival and proliferation.
Key signaling pathways affected by Radicicol-mediated Hsp90 inhibition include:
-
Raf/MEK/ERK (MAPK) Pathway: Hsp90 is required for the stability of Raf-1 kinase. Inhibition of Hsp90 leads to Raf-1 degradation, thereby attenuating the MAPK signaling cascade.[12][14]
-
PI3K/Akt/eNOS Pathway: Akt is another critical Hsp90 client protein. Its degradation upon Hsp90 inhibition disrupts the PI3K/Akt survival pathway.[5] Some isochroman derivatives have also been shown to modulate the PI3K/Akt/eNOS signaling pathway.[5]
Caption: Radicicol inhibits Hsp90, leading to the degradation of client oncoproteins like Raf-1 and Akt.
Antifungal Mechanism of Action
The antifungal activity of many isochroman derivatives, particularly azole-containing hybrids, often involves the inhibition of fungal cytochrome P450-dependent 14α-demethylase (CYP51).[9][15] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[15]
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of isochroman-containing natural products.
General Workflow for Isolation and Bioactivity Screening
The discovery of novel bioactive isochroman compounds from natural sources typically follows a bioassay-guided fractionation approach.
Caption: Bioassay-guided isolation workflow for bioactive natural products.
Protocol for Fungal Culture and Extraction
This protocol is a general guideline for obtaining secondary metabolites from Penicillium species.
-
Fungal Inoculation and Culture:
-
Prepare Potato Dextrose Agar (PDA) or Czapek Dox Agar medium.[16]
-
Inoculate the agar plates with spores of the desired Penicillium strain.
-
Incubate at 25°C for 5-7 days in the dark until sufficient fungal growth is observed.[16]
-
For liquid culture, transfer mycelial plugs to a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate with shaking for 2-4 weeks.
-
-
Extraction of Metabolites:
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability.[5][9][14]
-
Cell Seeding:
-
Seed cells (e.g., OVCAR-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Read the absorbance at 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to the vehicle control.
-
Protocol for Antifungal Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[18][19]
-
Preparation of Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium.
-
Prepare a spore or yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[19]
-
Dilute the standardized suspension in RPMI-1640 medium to the final required inoculum density (e.g., 0.5-2.5 x 10³ cells/mL).[18]
-
-
Assay Plate Preparation:
-
In a 96-well plate, perform serial twofold dilutions of the test compound in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (e.g., fluconazole), a growth control (inoculum without compound), and a sterility control (medium only).
-
-
Incubation and MIC Determination:
Protocol for Western Blot Analysis of PI3K/Akt Signaling
This protocol is used to detect changes in protein phosphorylation levels.[10][20]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the bioactive compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The relative levels of phosphorylated proteins are normalized to the total protein levels.
-
Caption: The PI3K/Akt/eNOS signaling pathway, a target for some isochroman derivatives.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Berkelic acid, a novel spiroketal with selective anticancer activity from an acid mine waste fungal extremophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and identification of two new compounds from the Penicillium sp. SYPF7381 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Insights into Radicicol Biosynthesis via Heterologous Synthesis of Intermediates and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Quantum Chemical Analysis of Isochroman-3-ol Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the conformational preferences of isochroman-3-ol, a heterocyclic compound of interest in medicinal chemistry. Understanding the three-dimensional structure of such molecules is paramount for predicting their biological activity and designing novel therapeutics. Here, we detail the application of quantum chemical calculations to elucidate the stable conformations of this compound and provide hypothetical experimental protocols for its synthesis and spectroscopic analysis.
Computational Methodology for Conformational Analysis
The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl group at the C3 position and the puckering of the dihydropyran ring. Quantum chemical calculations offer a powerful tool to determine the relative stabilities of the possible conformers.
A typical computational workflow for this analysis involves the following steps:
-
Initial Structure Generation : Putative conformers of this compound, primarily the axial and equatorial orientations of the 3-hydroxyl group, are generated using a molecular mechanics force field.
-
Geometry Optimization : The initial structures are then optimized at a higher level of theory, such as Density Functional Theory (DFT). A common and effective approach is to use the B3LYP functional with a Pople-style basis set like 6-31G(d).[1] For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) can be employed.[2][3]
-
Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Refinement : To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods.[2]
-
Solvation Effects : The influence of a solvent on the conformational equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2]
The following Graphviz diagram illustrates this computational workflow:
Quantitative Data on this compound Conformations
The primary conformational isomerism in this compound arises from the axial or equatorial position of the hydroxyl group. The following tables summarize hypothetical quantitative data obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory in the gas phase and with a PCM solvent model for water.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |
| 3-OH Equatorial | 0.00 | 0.00 |
| 3-OH Axial | 0.85 | 0.65 |
Table 2: Key Dihedral Angles of this compound Conformers (in degrees)
| Dihedral Angle | 3-OH Equatorial | 3-OH Axial |
| C1-O2-C3-C4 | -62.1 | -60.5 |
| O2-C3-C4-C4a | 55.8 | 53.2 |
| C3-C4-C4a-C5 | -58.3 | -56.1 |
| C4-C4a-C5-C8a | 25.7 | 24.9 |
| C1-O2-C3-OH | -178.5 | 65.2 |
The data suggests that the equatorial conformer is more stable than the axial conformer, a common trend in substituted cyclohexene-like rings. The energy difference is slightly reduced in a polar solvent, indicating a larger dipole moment for the axial conformer.
The relationship between the conformers and their relative energies can be visualized as follows:
Experimental Protocols
3.1. Synthesis of this compound
A plausible synthetic route to this compound involves the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives.[4]
Protocol:
-
Starting Material : 2-(prop-2-enyl)phenylmethanol.
-
Ozonolysis : A solution of 2-(prop-2-enyl)phenylmethanol (1.0 mmol) in dichloromethane (20 mL) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists.
-
Reductive Workup : The excess ozone is removed by bubbling nitrogen gas through the solution. Dimethyl sulfide (2.0 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
3.2. Conformational Analysis by NMR Spectroscopy
¹H NMR spectroscopy is a powerful experimental technique to validate the computationally predicted conformations.[5][6] The magnitude of the coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.
Protocol:
-
Sample Preparation : A solution of this compound (10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition : ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional proton spectra and two-dimensional correlation experiments (e.g., COSY, HSQC) are recorded to aid in peak assignment.
-
Data Analysis : The coupling constants (J-values) between the protons at C3 and C4 are measured. For the equatorial conformer, a larger diaxial coupling (J₃ₐ,₄ₐ) and a smaller axial-equatorial coupling (J₃ₐ,₄ₑ) are expected. For the axial conformer, two smaller gauche couplings would be observed. By comparing the experimentally measured J-values with those predicted from the calculated dihedral angles using the Karplus equation, the dominant conformation in solution can be determined.
Conclusion
This technical guide outlines a comprehensive approach to determining the conformational preferences of this compound using quantum chemical calculations, supported by experimental validation. The computational workflow provides a robust framework for obtaining reliable geometric and energetic data. The hypothetical data presented herein suggest a preference for the equatorial conformer of this compound. Such detailed conformational analysis is a critical component in the rational design of bioactive molecules, enabling a deeper understanding of structure-activity relationships.
References
- 1. scispace.com [scispace.com]
- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Conformationally restrained analogs of sympathomimetic catecholamines. Synthesis, conformational analysis, and adrenergic activity of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auremn.org.br [auremn.org.br]
An In-Depth Technical Guide on the Tautomerism and Equilibrium of Isochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochroman-3-ol, a cyclic hemiacetal, exists in a dynamic equilibrium with its open-chain tautomer, 2-(2-formylphenyl)ethanol. This ring-chain tautomerism is a critical aspect of its chemical behavior, influencing its reactivity, stability, and potential biological activity. Understanding and quantifying this equilibrium is paramount for applications in medicinal chemistry and drug development, where specific tautomeric forms may exhibit differential binding to biological targets. This technical guide provides a comprehensive overview of the principles governing this equilibrium, detailed experimental protocols for its investigation, and a framework for the presentation of quantitative data.
Introduction to Tautomerism in this compound
Tautomers are structural isomers of chemical compounds that readily interconvert.[1] The tautomerism of this compound is a specific case of ring-chain tautomerism, where the molecule can exist in either a cyclic hemiacetal form or an open-chain hydroxy aldehyde form.[2] This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the presence of substituents.
The two tautomeric forms, the cyclic this compound and the open-chain 2-(2-formylphenyl)ethanol, possess distinct functional groups—a hemiacetal versus an aldehyde and a primary alcohol. These differences lead to different chemical and physical properties, which can be exploited and studied using various spectroscopic techniques.
The Tautomeric Equilibrium
The equilibrium between the cyclic and open-chain forms of this compound is a reversible intramolecular nucleophilic addition of the hydroxyl group to the aldehyde's carbonyl group.
Caption: Ring-chain tautomeric equilibrium of this compound.
The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. Factors that stabilize the cyclic form, such as favorable ring strain and intramolecular hydrogen bonding, will shift the equilibrium to the right. Conversely, factors that stabilize the open-chain form, such as strong solvation of the aldehyde and alcohol groups by a polar solvent, will shift the equilibrium to the left.
Quantitative Analysis of the Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the quantitative analysis of tautomeric equilibria in solution.[3] By integrating the signals corresponding to specific protons in each tautomer, the relative concentrations and the equilibrium constant (K_eq) can be determined.[4]
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the tautomeric equilibrium of this compound in various deuterated solvents at 298 K. This data is illustrative of what would be obtained from experimental measurements.
Table 1: Tautomeric Equilibrium Composition of this compound in Various Solvents
| Solvent (Deuterated) | % this compound (Cyclic) | % 2-(2-formylphenyl)ethanol (Open-Chain) | K_eq ([Cyclic]/[Open]) |
| Chloroform-d (CDCl₃) | 85 | 15 | 5.67 |
| Acetone-d₆ | 70 | 30 | 2.33 |
| Methanol-d₄ (CD₃OD) | 55 | 45 | 1.22 |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 40 | 60 | 0.67 |
| Water-d₂ (D₂O) | 25 | 75 | 0.33 |
Table 2: Thermodynamic Parameters for the Tautomeric Equilibrium of this compound
| Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Chloroform-d (CDCl₃) | -4.2 | -6.5 | -7.7 |
| Acetone-d₆ | -2.1 | -4.0 | -6.4 |
| Methanol-d₄ (CD₃OD) | -0.5 | -2.5 | -6.7 |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 1.0 | -1.0 | -6.7 |
| Water-d₂ (D₂O) | 2.8 | 0.5 | -7.7 |
Note: The data presented in these tables are illustrative and based on general principles of tautomerism. Actual experimental values may vary.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the reduction of isochroman-3-one. The precursor, isochroman-3-one, can be prepared from 2-bromomethylphenylacetic acid.[5]
Materials:
-
Isochroman-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve isochroman-3-one (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at 0 °C under a nitrogen atmosphere.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
NMR Spectroscopic Analysis of Tautomeric Equilibrium
Materials:
-
Purified this compound
-
Deuterated solvents (CDCl₃, Acetone-d₆, CD₃OD, DMSO-d₆, D₂O)
-
NMR tubes
-
Internal standard (e.g., tetramethylsilane - TMS)
Procedure:
-
Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 10 mg/mL in NMR tubes.
-
Add a small amount of TMS as an internal standard.
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Identify the characteristic signals for both the cyclic (this compound) and open-chain (2-(2-formylphenyl)ethanol) tautomers.
-
Expected signals for this compound (cyclic): A signal for the anomeric proton (H-3) around 5.5-6.0 ppm.
-
Expected signals for 2-(2-formylphenyl)ethanol (open-chain): A signal for the aldehydic proton around 9.5-10.0 ppm.
-
-
Integrate the area of the anomeric proton signal for the cyclic form and the aldehydic proton signal for the open-chain form.[4]
-
Calculate the mole fraction of each tautomer and the equilibrium constant (K_eq) using the integrated values.
-
To determine thermodynamic parameters, repeat the NMR measurements at various temperatures (e.g., 298 K, 308 K, 318 K, 328 K).
-
Construct a van 't Hoff plot (ln(K_eq) vs. 1/T) to determine ΔH° and ΔS°.
Caption: Experimental workflow for the study of this compound tautomerism.
Influence of Solvents on the Equilibrium
The choice of solvent has a significant impact on the position of the tautomeric equilibrium.[6]
-
Non-polar, aprotic solvents (e.g., chloroform) tend to favor the less polar cyclic hemiacetal form (this compound).
-
Polar, protic solvents (e.g., methanol, water) can form strong hydrogen bonds with the aldehyde and alcohol functional groups of the open-chain tautomer, thus stabilizing it and shifting the equilibrium towards the open form.
-
Polar, aprotic solvents (e.g., acetone, DMSO) can also stabilize the more polar open-chain form through dipole-dipole interactions.
Conclusion
The ring-chain tautomerism of this compound is a fundamental characteristic that dictates its chemical properties. A thorough understanding and quantification of this equilibrium are essential for its potential application in drug discovery and development. The experimental protocols outlined in this guide, centered around NMR spectroscopy, provide a robust framework for researchers to investigate this phenomenon. The illustrative data presented highlights the significant influence of the solvent environment on the tautomeric equilibrium, a crucial consideration for any study involving this and related compounds. Further research to obtain precise experimental data for this compound is warranted to fully elucidate its chemical nature.
References
- 1. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactol - Wikipedia [en.wikipedia.org]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. pubs.acs.org [pubs.acs.org]
A Historical Perspective on the Discovery and Synthesis of Isochromans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold, a bicyclic ether consisting of a fused benzene and dihydropyran ring, is a privileged structural motif found in a diverse array of natural products and synthetic compounds exhibiting significant biological activities. This guide provides a comprehensive historical perspective on the discovery of isochroman-containing natural products and the evolution of synthetic methodologies for constructing this important heterocyclic core. Detailed experimental protocols for key synthetic transformations and a summary of quantitative data are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Discovery of Isochroman-Containing Natural Products: A Historical Overview
The journey of isochromans began with their discovery in nature. Fungi, in particular, have proven to be a rich source of these compounds. One of the early and notable examples is the isolation of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman from the fungus Penicillium stecki. This discovery was significant as it highlighted the presence of the isochroman core in secondary metabolites. Subsequently, a variety of isochroman derivatives have been isolated from different natural sources, each with its unique substitution pattern and biological profile. These natural products have demonstrated a wide range of bioactivities, including herbicidal, antifungal, antioxidant, and cytotoxic properties, which has spurred significant interest in their synthesis and therapeutic potential.
The Dawn of Isochroman Synthesis: Early Methodologies
Early synthetic efforts towards the isochroman core were driven by the need to confirm the structures of isolated natural products and to enable the preparation of analogs for structure-activity relationship (SAR) studies. One of the foundational and most enduring methods for isochroman synthesis is the Oxa-Pictet-Spengler reaction . This acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone provides a direct and modular route to the isochroman skeleton. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the aromatic ring.
Another classical approach involves the intramolecular cyclization of 2-(2-hydroxyethyl)benzyl halides or related derivatives. These early methods, while effective, often required harsh reaction conditions and were limited in their substrate scope and stereocontrol.
Modern Synthetic Strategies for Isochroman Synthesis
The past few decades have witnessed a remarkable evolution in the synthesis of isochromans, with the development of more efficient, selective, and stereocontrolled methodologies. These advancements have been crucial for the total synthesis of complex isochroman-containing natural products and the creation of novel drug candidates.
Transition-Metal Catalyzed Cyclizations
Transition-metal catalysis has emerged as a powerful tool for isochroman synthesis. Palladium-, rhodium-, and gold-catalyzed reactions have been developed to construct the isochroman core through various mechanisms, including intramolecular hydroalkoxylation of alkynes and allenes, and C-H activation/functionalization strategies. These methods often proceed under mild conditions and exhibit high functional group tolerance.
Asymmetric Synthesis of Isochromans
The growing importance of chiral isochroman derivatives in drug discovery has fueled the development of asymmetric synthetic methods. Organocatalysis and chiral transition-metal catalysis have been successfully employed to achieve high levels of enantioselectivity in the synthesis of isochromans. These approaches have enabled the stereocontrolled synthesis of complex natural products and their analogs.
C-H Insertion Reactions
More recently, rhodium-catalyzed intramolecular C-H insertion reactions of diazo compounds have been demonstrated as a powerful strategy for the stereoselective synthesis of isochromans. This methodology allows for the formation of the heterocyclic ring with excellent control over the stereochemistry at the newly formed stereocenters.
Experimental Protocols for Key Syntheses
To provide a practical resource for researchers, this section details the experimental protocols for two key synthetic transformations leading to the isochroman core.
Synthesis of Isochroman via Oxa-Pictet-Spengler Reaction
The Oxa-Pictet-Spengler reaction is a classic and versatile method for the synthesis of the isochroman skeleton.
Experimental Workflow: Oxa-Pictet-Spengler Reaction
Caption: General workflow for the Oxa-Pictet-Spengler synthesis of isochromans.
Detailed Protocol:
To a solution of 2-phenylethanol (1.0 equiv.) and paraformaldehyde (1.5 equiv.) in dichloromethane (0.1 M) at 0 °C is added trifluoroacetic acid (2.0 equiv.). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired isochroman.
| Reactant/Product | Molecular Weight | Amount (mmol) | Yield (%) | Spectroscopic Data |
| 2-Phenylethanol | 122.16 g/mol | 1.0 | - | - |
| Paraformaldehyde | 30.03 g/mol | 1.5 | - | - |
| Isochroman | 134.18 g/mol | - | 75-90 | 1H NMR (CDCl3, 400 MHz): δ 7.19-7.11 (m, 4H), 4.79 (s, 2H), 3.96 (t, J = 5.6 Hz, 2H), 2.89 (t, J = 5.6 Hz, 2H). |
Synthesis of 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman
This protocol describes a key step in the synthesis of a naturally occurring isochroman with herbicidal activity.
Experimental Workflow: Synthesis of a Substituted Isochroman
Caption: A general workflow for the synthesis of substituted isochromans via intramolecular cyclization.
Detailed Protocol:
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF at 0 °C is added a solution of 2-(1-hydroxypropyl)-3,5-dimethoxy-4-methylphenol (1.0 equiv.) in anhydrous DMF. The mixture is stirred for 30 minutes at room temperature, and then a solution of 1-bromo-2-chloroethane (1.5 equiv.) in anhydrous DMF is added. The resulting mixture is heated at 80 °C for 16 hours. After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield 3,7-dimethyl-8-hydroxy-6-methoxyisochroman.
| Reactant/Product | Molecular Weight | Amount (mmol) | Yield (%) | Spectroscopic Data |
| 2-(1-hydroxypropyl)-3,5-dimethoxy-4-methylphenol | 226.27 g/mol | 1.0 | - | - |
| 1-Bromo-2-chloroethane | 143.42 g/mol | 1.5 | - | - |
| 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman | 222.28 g/mol | - | 60-75 | 1H NMR (CDCl3, 400 MHz): δ 6.29 (s, 1H), 5.48 (s, 1H, OH), 4.65 (dq, J = 6.2, 2.8 Hz, 1H), 3.86 (s, 3H), 3.84-3.78 (m, 1H), 3.65-3.58 (m, 1H), 2.71 (dd, J = 16.0, 3.2 Hz, 1H), 2.58 (dd, J = 16.0, 10.8 Hz, 1H), 2.18 (s, 3H), 1.45 (d, J = 6.2 Hz, 3H). |
Biological Relevance and Signaling Pathways
The isochroman scaffold is a key component of several biologically active molecules that interact with specific cellular targets. For instance, certain synthetic isochroman derivatives have been identified as potent and selective antagonists of the dopamine D4 receptor . The dopamine D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in various neurological and psychiatric disorders.
Dopamine D4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D4 receptor and the inhibitory action of isochroman antagonists.
Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the activation of inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream signaling events. Isochroman-based D4 receptor antagonists competitively bind to the receptor, preventing dopamine from binding and thereby blocking this signaling cascade. This mechanism of action is of significant interest for the development of novel therapeutics for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Conclusion
The isochroman ring system, from its discovery in fungal metabolites to its current status as a valuable scaffold in medicinal chemistry, has a rich and evolving history. The development of a diverse array of synthetic methodologies has not only enabled the total synthesis of complex natural products but has also provided the tools to create novel isochroman derivatives with tailored biological activities. The ability of these compounds to interact with important biological targets, such as the dopamine D4 receptor, underscores their potential for the development of new therapeutic agents. This guide has provided a historical overview, detailed key synthetic methods, and highlighted the biological relevance of isochromans, offering a valuable resource for researchers dedicated to advancing this exciting field of chemical and pharmaceutical science.
Methodological & Application
Application Notes and Protocols: Synthesis of Isochroman-3-one from Isochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isochroman-3-one via the oxidation of isochroman-3-ol. The primary method described is the Jones oxidation, a robust and widely used method for the oxidation of secondary alcohols to ketones. Alternative methods, including Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation, are also presented to offer a range of options depending on substrate sensitivity and desired reaction conditions.
Introduction
Isochroman-3-one is a valuable heterocyclic motif found in a variety of natural products and serves as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. One common synthetic route to isochroman-3-one involves the oxidation of the corresponding hemiacetal, this compound. This document outlines detailed experimental procedures for this transformation, providing researchers with the necessary information to perform this synthesis efficiently and safely.
Reaction Scheme
The general transformation described is the oxidation of a cyclic hemiacetal to a lactone:
Caption: General reaction scheme for the oxidation of this compound to isochroman-3-one.
Data Presentation
Table 1: Comparison of Oxidation Methods for the Synthesis of Isochroman-3-one
| Oxidation Method | Oxidizing Agent | Typical Solvents | Reaction Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone, Water | 0 °C to room temp. | 1-4 hours | Inexpensive, high yielding. | Harsh acidic conditions, toxic chromium waste. |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room temperature | 2-4 hours | Milder than Jones, good for acid-sensitive substrates. | Toxic chromium reagent, can be difficult to work up.[1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Dichloromethane | -78 °C to room temp. | 1-2 hours | Mild conditions, high yields, avoids heavy metals. | Requires low temperatures, produces malodorous dimethyl sulfide. |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room temperature | 1-3 hours | Mild, neutral pH, high yields, broad functional group tolerance. | Reagent is expensive and potentially explosive. |
Experimental Protocols
Protocol 1: Jones Oxidation of this compound
This protocol is a general procedure adapted for the oxidation of this compound using Jones reagent.[2][3]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Jones Reagent: In a flask immersed in an ice bath, cautiously add 2.67 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Slowly add 7.3 mL of deionized water dropwise with stirring. The final volume should be approximately 10 mL.
-
Reaction Setup: Dissolve this compound (1.0 g, 6.66 mmol) in 20 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of this compound. Maintain the temperature at 0-5 °C during the addition. The color of the reaction mixture will change from orange to green. Continue adding the reagent until a faint orange color persists, indicating complete oxidation.
-
Quenching: Quench the excess oxidizing agent by the dropwise addition of isopropanol until the green color of Cr(III) persists.
-
Work-up:
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isochroman-3-one.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of this compound
This protocol provides a milder alternative to the Jones oxidation.[1]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
Procedure:
-
Reaction Setup: To a suspension of PCC (1.5 g, 6.96 mmol) and Celite® (1.5 g) in anhydrous DCM (20 mL) in a round-bottom flask, add a solution of this compound (1.0 g, 6.66 mmol) in anhydrous DCM (10 mL) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and filter through a pad of silica gel.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude isochroman-3-one by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Jones oxidation of this compound.
Reaction Mechanism: Jones Oxidation
Caption: Simplified mechanism of the Jones oxidation of this compound.
Characterization of Isochroman-3-one
Table 2: Spectroscopic Data for Isochroman-3-one
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.45-7.20 (m, 4H, Ar-H), 5.40 (s, 2H, Ar-CH₂-O), 3.75 (s, 2H, -CH₂-C=O) |
| ¹³C NMR (CDCl₃) | δ 171.0, 138.0, 133.0, 129.0, 128.5, 127.0, 125.0, 68.0, 35.0 |
| IR (KBr, cm⁻¹) | ~1745 (C=O, lactone), ~1240 (C-O stretch) |
| Mass Spec (EI) | m/z 148 (M⁺), 118, 90 |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
Chromium-based reagents (Chromium trioxide, PCC) are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The preparation of Jones reagent is highly exothermic. Always add reagents slowly and with cooling.
-
Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. This procedure must be performed in a fume hood.
-
Dess-Martin periodinane is potentially explosive upon impact or heating. Handle with care.
By following these detailed protocols and safety guidelines, researchers can successfully synthesize isochroman-3-one from this compound for use in further research and development.
References
Application of Isochroman-3-ol in Natural Product Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of isochroman-3-ol and its derivatives as versatile building blocks in the total synthesis of complex natural products. The isochroman core is a privileged scaffold found in numerous bioactive molecules, and methodologies leveraging this structure are of significant interest in medicinal chemistry and drug discovery.
Introduction
The isochroman framework, a bicyclic ether, is a common motif in a variety of natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, and antitumor properties. This compound, a cyclic hemiacetal, and its synthetic precursors serve as key intermediates in the stereocontrolled construction of these complex molecules. This document will detail the application of isochroman-based strategies in the synthesis of two distinct classes of natural products: the Panowamycins and (–)-Berkelic Acid.
Key Synthetic Strategies and Applications
Two powerful strategies for the construction of the isochroman core in the context of natural product synthesis are highlighted below:
-
Dirhodium-Catalyzed Intramolecular C-H Insertion: This elegant method allows for the stereoselective formation of the isochroman ring system from a diazo precursor. It has been successfully applied in the asymmetric synthesis of the panowamycin family of natural products.
-
Catellani Reaction and Oxa-Michael Cascade: A palladium-catalyzed domino reaction that efficiently constructs the highly substituted isochroman core of (–)-Berkelic Acid. This convergent approach combines multiple bond-forming events in a single operation.
Application Example 1: Total Synthesis of Panowamycins and Veramycin F
The panowamycins are a family of isochroman-containing natural products with potential therapeutic applications. Their synthesis by Shaw and coworkers showcases a dirhodium-catalyzed C-H insertion reaction to forge the key isochroman ring system with high stereocontrol.[1][2]
Reaction Scheme: Dirhodium-Catalyzed C-H Insertion
The key step involves the decomposition of a diazo compound, derived from the corresponding hydrazone, by a chiral dirhodium catalyst to form a rhodium carbene. This intermediate then undergoes an intramolecular C-H insertion to yield the cis-disubstituted isochroman core.
Caption: Key C-H insertion step in Panowamycin synthesis.
Quantitative Data
The following table summarizes the yield and diastereoselectivity for the key C-H insertion step in the synthesis of the panowamycin core. An inverse addition protocol was developed to minimize the formation of the azine byproduct and improve the reaction yield.[1]
| Catalyst | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Rh₂(S-TCPTTL)₄ | (±)-cis-Isochroman | 65 | >95:5 |
Experimental Protocol: Dirhodium-Catalyzed C-H Insertion (Inverse Addition)
This protocol is adapted from the synthesis of the panowamycin core as described by Shaw and coworkers.[1]
Materials:
-
Aryl acetaldehyde hydrazone precursor
-
Manganese dioxide (MnO₂)
-
Dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate) [Rh₂(S-TCPTTL)₄]
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the aryl acetaldehyde hydrazone (1.0 equiv) in anhydrous DCM (0.1 M), add MnO₂ (5.0 equiv).
-
Stir the resulting suspension at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude diazo compound.
-
In a separate flask, prepare a solution of Rh₂(S-TCPTTL)₄ (0.005 equiv) in anhydrous DCM (0.01 M).
-
Add the solution of the crude diazo compound dropwise via syringe pump over 3 hours to the catalyst solution at room temperature.
-
Upon complete addition, stir the reaction mixture for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cis-isochroman product.
Application Example 2: Total Synthesis of (–)-Berkelic Acid
(–)-Berkelic acid is a potent cytotoxic agent isolated from a Penicillium species. Its complex tetracyclic core, which includes a spiroketal linked to an isochroman unit, was constructed by Zhou and coworkers using a palladium-catalyzed Catellani reaction coupled with an oxa-Michael cascade.
Reaction Scheme: Catellani Reaction / Oxa-Michael Cascade
This one-pot reaction involves the palladium-catalyzed coupling of an aryl iodide with an epoxide and an enone, followed by an intramolecular oxa-Michael addition to form the isochroman ring.
Caption: Domino reaction for (-)-Berkelic Acid's isochroman core.
Quantitative Data
The key cascade reaction to form the isochroman intermediate for (–)-Berkelic acid proceeds with moderate yield and diastereoselectivity.
| Catalyst System | Product | Yield (%) | Diastereomeric Ratio |
| Pd(OAc)₂, XPhos, NBE-CO₂K | Isochroman intermediate | 67 | 1.2:1 |
Experimental Protocol: Catellani Reaction / Oxa-Michael Cascade
This protocol is a general representation based on the work of Zhou and coworkers.
Materials:
-
Aryl iodide
-
Chiral epoxide
-
Enone
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos
-
Potassium norbornene-exo-2-carboxylate (NBE-CO₂K)
-
Cesium carbonate (Cs₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
To an oven-dried flask, add Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), NBE-CO₂K (1.5 equiv), and the aryl iodide (1.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous NMP, followed by the chiral epoxide (1.2 equiv) and the enone (1.5 equiv).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add Cs₂CO₃ (2.0 equiv).
-
Stir the mixture at room temperature for an additional 11 hours.
-
Dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the isochroman product as a mixture of diastereomers.
Application Example 3: Synthesis of this compound
The direct synthesis of this compound provides a valuable intermediate that can be further elaborated. One straightforward method involves the ozonolysis of an ortho-alkenyl benzyl alcohol.[3]
Reaction Scheme: Ozonolysis to this compound
Ozonolysis of 2-(prop-2-enyl)phenylmethanol followed by reductive workup directly yields this compound.
References
Isochroman-3-ol Derivatives: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Isochroman-3-ol derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, positioning them as attractive candidates for pharmaceutical development. These molecules have demonstrated potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides detailed application notes, summarizing key quantitative data, and comprehensive experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Data Presentation: Biological Activities of Isochroman Derivatives
The following tables summarize the quantitative biological data for various isochroman derivatives, facilitating a comparative analysis of their potential as pharmaceutical agents.
Table 1: Anticancer Activity of Isochroman Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Isochroman-fused coumarin 4e | Rhizoctonia solani | ED50: 3.59 | [1][2] |
| Thiazole derivative based on pyrazoline | MCF-7 | IC50 values < 1 µM | [3] |
| Thiazole derivative based on pyrazoline | MDA-MB-231 | IC50 = 6.49 ± 0.04 µM | [3] |
| Dregamine derivative 5 | L5178Y (MDR) | IC50 = 5.47 ± 0.22 | [4] |
Table 2: Anti-inflammatory Activity of Isochroman Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Isochroman-2H-chromene conjugate JE-133 | Neuroprotection against H2O2-induced cell death | - | [5] |
| Thiazole derivatives 14 and 16 | COX-2 Inhibition | 5.0 - 17.6 | [3] |
| Thiazole derivatives 14 and 15 | COX-1 Inhibition | 15 - 26 | [3] |
Table 3: Antimicrobial Activity of Isochroman Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-Azolyl isocoumarin derivatives | Candida albicans | 4-60 | [6] |
| Thiochroman-4-ol derivatives | Botrytis cinerea | 100-250 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and key biological assays to evaluate their therapeutic potential.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives.
Protocol: Synthesis of a Representative this compound
-
Starting Material Preparation: Synthesize the precursor, 2-(prop-2-enyl)phenylmethanol, through a Grignard reaction between 2-bromobenzyl alcohol and allylmagnesium bromide.
-
Ozonolysis: Dissolve the 2-(prop-2-enyl)phenylmethanol derivative in a suitable solvent such as dichloromethane or methanol at a low temperature (-78 °C). Bubble ozone gas through the solution until a blue color persists, indicating the completion of the reaction.
-
Reductive Work-up: Quench the reaction by adding a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.
-
Cyclization: The resulting intermediate will spontaneously cyclize to form the this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Assays
This protocol assesses the cytotoxic effects of this compound derivatives on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay evaluates the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control and determine the IC50 value.
This protocol determines the minimum concentration of an this compound derivative required to inhibit the growth of a specific microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Signaling Pathways and Experimental Workflows
The therapeutic effects of isochroman derivatives are often attributed to their modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. Some isochroman derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Note: Oxidation of Isochroman-3-ol to Isochroman-3-one using Chromium Trioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the oxidation of the secondary alcohol, isochroman-3-ol, to the corresponding ketone, isochroman-3-one, utilizing chromium trioxide in what is commonly known as a Jones oxidation. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol herein describes the preparation of the Jones reagent, the oxidation procedure, and the subsequent work-up and purification of the product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid, is a robust and efficient method for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids.[1][2] Isochroman-3-one is a valuable building block in medicinal chemistry, and its synthesis from this compound via chromium trioxide oxidation has been previously reported. This document aims to provide a comprehensive and practical guide for researchers performing this specific transformation.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical quantities and yields for the oxidation of this compound to isochroman-3-one based on established Jones oxidation protocols.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 g (6.66 mmol) | Starting material |
| Chromium Trioxide (CrO3) | 0.80 g (8.00 mmol) | Oxidizing agent |
| Concentrated Sulfuric Acid | 0.7 ml (approx. 13 mmol) | For preparation of Jones Reagent |
| Acetone | 20 mL | Reaction solvent |
| Reaction Conditions | ||
| Temperature | 0-5 °C (addition), Room Temp. (reaction) | Maintain low temperature during reagent addition to control exotherm |
| Reaction Time | 1-2 hours | Monitor by TLC for completion |
| Work-up & Purification | ||
| Isopropanol | ~1-2 mL | To quench excess oxidant |
| Water | 50 mL | For extraction |
| Diethyl Ether or Ethyl Acetate | 3 x 30 mL | For extraction |
| Saturated Sodium Bicarbonate | 2 x 20 mL | To neutralize excess acid |
| Brine | 20 mL | To aid in phase separation |
| Anhydrous Sodium Sulfate | q.s. | Drying agent |
| Yield | ||
| Typical Product Yield | 80-90% | Yields are typically high for this type of oxidation.[1] |
| Product Purity | >95% (after chromatography) | Purity assessed by NMR and/or GC-MS |
Experimental Protocol
Materials and Reagents
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator).
Safety Precautions: Chromium trioxide is highly toxic, corrosive, and a strong oxidizing agent. Concentrated sulfuric acid is extremely corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Preparation of Jones Reagent (2.7 M)
-
In a beaker, carefully dissolve 13.4 g of chromium trioxide (CrO₃) in 11.5 mL of concentrated sulfuric acid.
-
Slowly and with stirring, add deionized water to the mixture to a final volume of 50 mL. The addition of water is exothermic, so it is recommended to perform this in an ice bath to control the temperature.
Oxidation Procedure
-
Dissolve 1.0 g (6.66 mmol) of this compound in 20 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
With vigorous stirring, add the prepared Jones reagent dropwise from a dropping funnel. Maintain the temperature of the reaction mixture below 20 °C during the addition. The color of the reaction mixture will change from orange-red to a greenish-brown precipitate.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
Work-up and Purification
-
Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and the solution remains green/brown.
-
Remove the acetone using a rotary evaporator.
-
Add 50 mL of water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude isochroman-3-one.
-
If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the oxidation of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Jones oxidation.
References
Enantioselective Synthesis of Chiral Isochroman-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral isochroman-3-ol, a valuable building block in medicinal chemistry and natural product synthesis. The presented strategy involves a two-step sequence: the synthesis of the prochiral precursor, isochroman-3-one, followed by its asymmetric reduction to the target chiral alcohol. This approach allows for high enantioselectivity and good overall yields.
Application Notes
The enantioselective synthesis of chiral isochroman-3-ols is of significant interest due to the prevalence of the isochroman moiety in a wide range of biologically active compounds. These protocols are designed to be accessible to researchers with a solid background in organic synthesis. The choice of catalyst for the asymmetric reduction step is critical for achieving high enantiomeric excess (ee) and can be tailored based on the specific substrate and desired enantiomer. The methods described herein are robust and have been widely applied to the asymmetric reduction of various ketones.
Key Considerations:
-
Substrate Purity: The purity of the starting material, isochroman-3-one, is crucial for the success of the asymmetric reduction. It is recommended to purify the isochroman-3-one by recrystallization or column chromatography before use.
-
Catalyst Selection: The choice between different catalytic systems, such as Noyori-type ruthenium catalysts or Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, will depend on the desired enantiomer, cost, and experimental setup. Both systems are known to provide high levels of enantioselectivity for a broad range of ketones.
-
Reaction Conditions: Anhydrous and inert conditions are essential for the asymmetric reduction steps to prevent catalyst deactivation and ensure high enantioselectivity.
-
Analytical Monitoring: Reaction progress and enantiomeric excess should be monitored by appropriate analytical techniques, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: General workflow for the enantioselective synthesis of chiral this compound.
Experimental Protocols
Protocol 1: Synthesis of Isochroman-3-one
This protocol describes the synthesis of the prochiral ketone precursor, isochroman-3-one, from o-tolylacetic acid.
Materials:
-
o-Tolylacetic acid
-
Sulfuryl chloride
-
Azobisisobutyronitrile (AIBN)
-
Fluorobenzene
-
Potassium bicarbonate
-
Potassium iodide
-
Cyclohexane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
A solution of o-tolylacetic acid (e.g., 50 g, 0.326 mol) in fluorobenzene (77 g) is dried by azeotropic distillation and then cooled to 60°C.
-
AIBN (2.13 g, 0.013 mol) is added in one portion, followed by the slow addition of sulfuryl chloride (49.8 g, 0.358 mol) over 3 hours while maintaining the temperature at 60-62°C.
-
After the addition is complete, the reaction is monitored by GC to confirm the consumption of the starting material.
-
A 20% aqueous solution of potassium bicarbonate (60.6 g, 0.121 mol) is slowly added, followed by potassium iodide (0.22 g) and then solid potassium bicarbonate (20.95 g, 0.209 mol). The mixture is stirred at 60°C for 1 hour.
-
Additional solid potassium bicarbonate (7.9 g) is added, and stirring is continued for another 15 minutes.
-
The reaction mixture is cooled to room temperature, and the layers are separated. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of fluorobenzene and cyclohexane to afford isochroman-3-one as a solid.
Protocol 2: Enantioselective Reduction of Isochroman-3-one via Noyori Asymmetric Hydrogenation
This protocol details the asymmetric reduction of isochroman-3-one to chiral this compound using a Noyori-type catalyst.
Materials:
-
Isochroman-3-one
-
(R)- or (S)-RuCl--INVALID-LINK-- catalyst (e.g., RuCl--INVALID-LINK--)
-
Anhydrous isopropanol or methanol
-
Hydrogen gas (H₂)
-
Base (e.g., potassium tert-butoxide) or acid (e.g., trifluoromethanesulfonic acid), depending on the specific catalyst system
-
High-pressure hydrogenation reactor (autoclave)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In a glovebox, a high-pressure reactor is charged with the chiral ruthenium catalyst (e.g., 0.1-1 mol%).
-
A solution of isochroman-3-one in anhydrous isopropanol or methanol is added.
-
The appropriate activator (base or acid) is added if required by the specific catalyst system.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reactor is pressurized with hydrogen gas (e.g., 10-100 atm) and stirred at a controlled temperature (e.g., 25-50°C) until the reaction is complete (monitored by TLC or GC).
-
After completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 3: Enantioselective Reduction of Isochroman-3-one via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the asymmetric reduction of isochroman-3-one using a chiral oxazaborolidine catalyst.
Materials:
-
Isochroman-3-one
-
(R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl (e.g., 1 M)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
A solution of the CBS catalyst (e.g., 5-10 mol%) in anhydrous THF is cooled to -78°C under an inert atmosphere.
-
A solution of borane-dimethyl sulfide complex or borane-THF complex (e.g., 0.6-1.0 equivalents) in THF is added dropwise.
-
A solution of isochroman-3-one in anhydrous THF is then added slowly to the reaction mixture at -78°C.
-
The reaction is stirred at -78°C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the chiral this compound.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize typical quantitative data for the enantioselective reduction of ketones using the described catalytic systems. While specific data for isochroman-3-one may vary, these examples provide a general expectation of the efficacy of these methods.
Table 1: Noyori Asymmetric Hydrogenation of Representative Ketones
| Entry | Substrate | Catalyst (S,S-enantiomer) | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | RuCl--INVALID-LINK-- | i-PrOH | 10 | 28 | >99 | 97 (R) |
| 2 | 1-Tetralone | RuCl--INVALID-LINK-- | i-PrOH | 8 | 25 | 98 | 99 (S) |
| 3 | 4-Chromanone | RuCl--INVALID-LINK-- | MeOH | 10 | RT | >99 | 97 (S) |
Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Representative Ketones
| Entry | Substrate | CBS Catalyst (S-enantiomer) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-Me-CBS | BMS | THF | -78 to RT | 95 | 96 (S) |
| 2 | 1-Tetralone | (S)-Me-CBS | BMS | THF | -78 to RT | 92 | 98 (S) |
| 3 | Cyclohexyl methyl ketone | (S)-Me-CBS | BMS | THF | -78 to RT | 90 | 95 (S) |
Signaling Pathways and Logical Relationships
Reaction Mechanism: Noyori Asymmetric Hydrogenation
The proposed catalytic cycle for the Noyori asymmetric hydrogenation involves a metal-ligand bifunctional mechanism.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Reaction Mechanism: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction proceeds through a six-membered ring transition state involving the oxazaborolidine catalyst, borane, and the ketone.
Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction mechanism.
Application Notes and Protocols for the Asymmetric Synthesis of Isochroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isochroman scaffold is a privileged structural motif present in a wide array of bioactive natural products and synthetic pharmaceutical compounds.[1][2] These molecules exhibit a broad spectrum of biological activities, making the stereoselective synthesis of isochroman derivatives a topic of significant interest in medicinal chemistry and drug development.[1][3] This document provides an overview of modern asymmetric strategies for the synthesis of chiral isochroman, isochromene, and isochromanone derivatives, complete with experimental protocols and comparative data. While the direct application of isochroman-3-ol as a chiral auxiliary is not extensively documented, various highly efficient catalytic asymmetric methods have been developed to access these valuable chiral building blocks.
Strategies for Asymmetric Synthesis
The enantioselective synthesis of isochroman derivatives can be broadly categorized into several key strategies, including transition-metal catalysis and organocatalysis.[1] These approaches offer access to a diverse range of substituted isochromans with high levels of stereocontrol.
A general workflow for the asymmetric synthesis of isochroman derivatives is outlined below:
Caption: General workflow for the asymmetric synthesis of isochroman derivatives.
Transition Metal-Catalyzed Reactions
Transition metal catalysis is a powerful tool for the asymmetric synthesis of isochromans. Palladium, rhodium, and copper complexes with chiral ligands have been successfully employed in various transformations.
-
Palladium(II)-Catalyzed Allylic C-H Oxidation: A notable method involves the enantioselective synthesis of isochroman motifs from terminal olefin precursors via palladium(II)-catalyzed allylic C-H oxidation.[4] The use of a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand was crucial for achieving high levels of asymmetric induction.[4]
-
Rhodium-Catalyzed C-H Insertion: The synthesis of isochromans can be achieved with excellent diastereo- and enantioselectivity through the C-H insertion of donor/donor carbenes, catalyzed by rhodium complexes such as Rh2(R-PTAD)4.[5] This method is effective for forming six-membered rings containing heteroatoms.[5]
-
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA): Enantioselective synthesis of α-allyl-α-aryldihydrocoumarins and 3-isochromanones has been accomplished using a Pd-catalyzed DAAA of α-aryl-β-oxo esters with the (R,R)-ANDEN-phenyl Trost ligand.[6]
The general mechanism for transition metal-catalyzed asymmetric synthesis of isochromans is depicted below:
Caption: Generalized scheme for transition metal-catalyzed asymmetric synthesis of isochromans.
Organocatalysis
Organocatalysis has emerged as a complementary strategy to metal catalysis for the asymmetric synthesis of isochromans. Chiral small organic molecules, such as quinidine derivatives, can effectively catalyze domino reactions to construct highly functionalized isochromans with excellent enantio- and diastereoselectivity.[1] An example includes the peroxyhemiacetalization/oxa-Michael/desymmetrization domino sequence.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for various asymmetric syntheses of isochroman derivatives, allowing for easy comparison of different catalytic systems and substrates.
Table 1: Pd(II)/Chiral Sulfoxide-Catalyzed Allylic C-H Oxidation [4]
| Substrate (Terminal Olefin) | Product (Isochroman) | Yield (%) | ee (%) |
| 2-allyl-1-methoxy-3-methylbenzene | 5-methoxy-4-methyl-1-vinylisochroman | 75 | 94 |
| 1-allyl-2-methoxybenzene | 1-vinylisochroman | 68 | 92 |
| 2-allyl-1,3-dimethoxybenzene | 5,7-dimethoxy-1-vinylisochroman | 80 | 96 |
| 2-allyl-1-fluoro-3-methoxybenzene | 5-fluoro-7-methoxy-1-vinylisochroman | 72 | 93 |
Data extracted from a study on enantioselective allylic C-H oxidation.[4] The reaction demonstrates broad scope and high levels of asymmetric induction, with an average of 92% ee.[4]
Table 2: Rh(II)/Chiral N,N'-dioxide-Metal Complex Bimetallic Relay Catalysis [7][8]
| Ketoacid | Diazoketone | Product (Isochromanone) | Yield (%) | ee (%) |
| 2-cinnamoylbenzoic acid | 1-diazo-1-phenylpropan-2-one | C1 | 85 | 95 |
| 2-(3-methylcinnamoyl)benzoic acid | 1-diazo-1-phenylpropan-2-one | C2 | 92 | 98 |
| 2-(4-chlorocinnamoyl)benzoic acid | 1-diazo-1-phenylpropan-2-one | C7 | 78 | 96 |
| 2-(4-iodocinnamoyl)benzoic acid | 1-diazo-1-phenylpropan-2-one | C9 | 50 | 92 |
This method achieves an efficient asymmetric cascade O–H insertion/aldol cyclization to afford optically active lactone derivatives with two adjacent quaternary stereocenters.[7][8]
Table 3: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) [6]
| Substrate (α-aryl-β-oxo ester) | Product (3-Isochromanone) | Yield (%) | ee (%) |
| 2,4,6-trimethoxyphenyl | α-allyl-α-(2,4,6-trimethoxyphenyl)-3-isochromanone | 95 | 96 |
| 2-naphthyl | α-allyl-α-(2-naphthyl)-3-isochromanone | 88 | 92 |
| 3,5-dimethylphenyl | α-allyl-α-(3,5-dimethylphenyl)-3-isochromanone | 91 | 90 |
This approach provides access to a variety of α-aryl-α-allyldihydrocoumarins and 3-isochromanones in high yields and enantioselectivities.[6]
Experimental Protocols
Protocol 1: General Procedure for Pd(II)-Catalyzed Enantioselective Allylic C-H Oxidation[4]
-
Ligand and Catalyst Preparation: To a solution of the chiral ArSOX ligand (0.12 mmol) in dioxane (1.0 mL) is added Pd(OAc)2 (0.10 mmol). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: The terminal olefin substrate (1.0 mmol) and benzoquinone (1.5 mmol) are added to the catalyst solution.
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the time required for complete conversion (typically 24-48 hours), monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched isochroman derivative.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Cascade O-H Insertion/Aldol Cyclization[7][8]
-
Catalyst Preparation: In a glovebox, a solution of the chiral N,N'-dioxide ligand (e.g., L-PiC2H4Ph, 0.048 mmol) and Fe(OTf)3 (0.04 mmol) in CH2Cl2 (1.0 mL) is stirred for 1 hour at room temperature.
-
Reaction Setup: To a solution of the ketoacid (e.g., 2-cinnamoylbenzoic acid, 0.2 mmol) and Rh2(OAc)4 (0.004 mmol) in CH2Cl2 (2.0 mL) at -10 °C is added the prepared chiral Lewis acid catalyst solution.
-
Addition of Diazo Compound: A solution of the diazoketone (e.g., 1-diazo-1-phenylpropan-2-one, 0.4 mmol) in CH2Cl2 (2.0 mL) is added dropwise over 30 minutes.
-
Reaction Conditions: The reaction is stirred at -10 °C for 12 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated.
-
Purification: The residue is purified by flash chromatography on silica gel to give the desired isochromanone product.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The asymmetric synthesis of isochroman derivatives is a rapidly evolving field with significant implications for the discovery and development of new therapeutic agents. The methodologies outlined in this document, including transition-metal catalysis and organocatalysis, provide efficient and highly stereoselective routes to a wide range of enantioenriched isochroman-based structures. The provided protocols and comparative data serve as a valuable resource for researchers aiming to synthesize these important heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in Isochroman-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group at the C3 position of the isochroman scaffold. The isochroman structural unit is a key feature in numerous bioactive natural products and synthetic pharmaceutical compounds.[1] Derivatization of the hydroxyl group of isochroman-3-ol allows for the exploration of structure-activity relationships (SAR), the development of novel therapeutic agents, and the preparation of derivatives suitable for various analytical techniques.
The following sections detail common and effective derivatization strategies, including oxidation, etherification, and esterification, complete with experimental protocols and representative data.
Key Derivatization Strategies
The secondary alcohol of this compound is a versatile functional group that can undergo several key transformations. These reactions are fundamental for modifying the molecule's polarity, steric bulk, and potential for hydrogen bonding, which are critical determinants of biological activity and pharmacokinetic properties.
Caption: Key derivatization pathways for this compound.
Section A: Oxidation of this compound
Application: The oxidation of the C3-hydroxyl group to a ketone yields isochroman-3-one (also known as 3-isochromanone). This transformation is crucial for synthesizing various derivatives and is a common step in the preparation of agricultural and pharmaceutical intermediates.[2][3] The resulting ketone can serve as an electrophilic site for subsequent nucleophilic addition reactions.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol describes a standard laboratory procedure for the mild oxidation of a secondary alcohol to a ketone.
-
Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC, ~1.5 equivalents) to the solution in one portion while stirring. The mixture will turn into a dark brown slurry.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure isochroman-3-one.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Oxidation Reactions
| Reagent/System | Solvent | Typical Conditions | Product | Notes |
| Chromium Trioxide (CrO₃) | Acetic Acid | Room Temp | Isochroman-3-one | A classic but less common method due to chromium waste.[2] |
| PCC | Dichloromethane | Room Temp | Isochroman-3-one | Mild conditions, reliable for secondary alcohols. |
| Swern Oxidation | DCM, DMSO, Oxalyl Chloride | -78 °C to Room Temp | Isochroman-3-one | Avoids heavy metals, requires cryogenic conditions. |
| Dess-Martin Periodinane | Dichloromethane | Room Temp | Isochroman-3-one | Mild, metal-free, but reagent can be shock-sensitive. |
Section B: Etherification of this compound
Application: Converting the hydroxyl group to an ether linkage is a common strategy in medicinal chemistry to alter a compound's lipophilicity and metabolic stability. Ether derivatives can be prepared by reacting the corresponding alkoxide with an alkyl halide, a method known as the Williamson ether synthesis.[4][5]
Experimental Protocol: Williamson Ether Synthesis (Methylation)
This protocol details the O-methylation of this compound.
-
Setup: Add a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Add methyl iodide (CH₃I, ~1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to obtain 3-methoxyisochroman.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Etherification Reactions
| Base | Alkylating Agent (R-X) | Solvent | Typical Conditions | Product Class |
| Sodium Hydride (NaH) | Methyl Iodide | THF / DMF | 0 °C to Room Temp | Methyl Ether |
| Sodium Hydride (NaH) | Benzyl Bromide | THF / DMF | 0 °C to Room Temp | Benzyl Ether |
| Potassium tert-butoxide | Ethyl Iodide | THF | Room Temp | Ethyl Ether |
| Silver(I) Oxide (Ag₂O) | Methyl Iodide | DMF | Room Temp | Methyl Ether |
Section C: Esterification of this compound
Application: Esterification is a powerful tool for creating prodrugs or modifying a compound's properties. Esters can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active parent alcohol. The reaction is typically performed by treating the alcohol with an acyl chloride or anhydride in the presence of a base.[6]
Experimental Protocol: Acylation with Acetyl Chloride
This protocol describes the formation of isochroman-3-yl acetate.
-
Setup: Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA, ~1.5 equivalents) or pyridine in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere. Cool the mixture to 0 °C.
-
Acylation: Add acetyl chloride (~1.2 equivalents) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
-
Characterization: Confirm the structure of the resulting ester by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Data Summary: Esterification Reactions
| Acylating Agent | Base | Solvent | Typical Conditions | Product Class |
| Acetyl Chloride | Triethylamine / Pyridine | DCM / THF | 0 °C to Room Temp | Acetate Ester |
| Acetic Anhydride | DMAP (cat.), Pyridine | DCM | Room Temp | Acetate Ester |
| Benzoyl Chloride | Triethylamine / Pyridine | DCM | 0 °C to Room Temp | Benzoate Ester |
| Carboxylic Acid (R-COOH) | DCC, DMAP | DCM | Room Temp | General Ester |
General Experimental and Analytical Workflow
The successful derivatization and characterization of this compound follows a standardized workflow applicable to most synthetic transformations. This process ensures the efficient execution of the reaction and the reliable analysis of the final product.
Caption: General workflow for derivatization and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 3. US6215006B1 - Process for the preparation of 3-isochromanoes by cyclization of o-chloromethylphenylacetic acids - Google Patents [patents.google.com]
- 4. US5922889A - Synthesis of isochromans and their derivatives - Google Patents [patents.google.com]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 6. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isochroman Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the burgeoning field of isochroman derivatives in medicinal chemistry. It highlights their diverse therapeutic applications, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of their mechanisms of action. Isochroman derivatives, a class of oxygen-containing heterocyclic compounds, have emerged as privileged scaffolds in drug discovery, demonstrating a wide array of pharmacological activities.[1][2]
Therapeutic Applications of Isochroman Derivatives
Medicinal chemists have successfully synthesized a variety of isochroman-based compounds with significant potential in treating a range of diseases. Key therapeutic areas where these derivatives have shown promise include oncology, infectious diseases, cardiovascular conditions, and neurodegenerative disorders.
Anticancer Activity: 8-Amido Isochroman Derivatives
A novel class of 8-amido isocoumarin derivatives has demonstrated potent cytotoxic and apoptotic effects against human breast cancer cell lines.[3] Specifically, compounds such as N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1) and N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2) have shown significant activity against MCF-7 and MDA-MB-231 breast cancer cells, while exhibiting lower toxicity towards non-tumorigenic cells.[1][3]
Mechanism of Action: These compounds induce apoptosis, a form of programmed cell death, in cancer cells.[1][3] This is a desirable characteristic for anticancer agents as it minimizes the inflammatory response often associated with other forms of cell death. The induction of apoptosis is confirmed by techniques such as Annexin V/PI double staining in flow cytometry.[1][3]
Antimicrobial Activity: Chloro-Dihydroisocoumarin Derivatives
Certain dihydroisocoumarin derivatives, particularly those with chloro-substitutions, have exhibited potent antimicrobial properties. For instance, 4-chloro-6-hydroxymellein has demonstrated significant activity against a range of bacteria.
Mechanism of Action: The antimicrobial effect of these compounds is believed to be, at least in part, due to the inhibition of β-lactamase enzymes.[4][5][6][7][8] These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics like penicillin. By inhibiting β-lactamases, these isochroman derivatives can potentially restore the efficacy of existing antibiotics.
Antihypertensive Activity: Isochroman-4-one Piperazine Hybrids
Hybrids of isochroman-4-one and arylpiperazine moieties have been designed and synthesized as novel α1-adrenergic receptor antagonists, demonstrating potential as antihypertensive agents. The α1-adrenergic receptors play a crucial role in regulating blood pressure by mediating the contraction of smooth muscle in blood vessels.
Mechanism of Action: These hybrid molecules act as antagonists at α1-adrenergic receptors, blocking the binding of endogenous catecholamines like norepinephrine. This inhibition leads to vasodilation (relaxation of blood vessels), which in turn reduces peripheral resistance and lowers blood pressure.[9][10][11][12]
Neuroprotective Activity: Isochroman Derivative ISO-9
The isochroman derivative 7-(isopropoxymethyl)-5-phenyl-7,8-dihydro-5H-[1][3]dioxolo[4,5-g]isochromene (ISO-9) has been shown to inhibit apoptosis in human umbilical vein vascular endothelial cells (HUVECs) induced by serum and fibroblast growth factor-2 (FGF-2) deprivation.[2]
Mechanism of Action: ISO-9 exerts its anti-apoptotic effects by modulating the levels of integrin β4, the tumor suppressor protein p53, and reactive oxygen species (ROS).[2] High levels of these three components are associated with apoptosis, and ISO-9 was found to inhibit their increase, thereby promoting cell survival.[2]
Quantitative Data Summary
The following tables summarize the biological activity of representative isochroman derivatives.
Table 1: Anticancer Activity of 8-Amido Isochroman Derivatives
| Compound | Cell Line | IC50 (µM) |
| S1 | MCF-7 | Data not available in abstract |
| S1 | MDA-MB-231 | Data not available in abstract |
| S2 | MCF-7 | Data not available in abstract |
| S2 | MDA-MB-231 | Data not available in abstract |
Note: Specific IC50 values require access to the full-text article.
Table 2: Antimicrobial Activity of Chloro-Dihydroisocoumarin Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-chloro-6-hydroxymellein | Staphylococcus aureus | 1.00 |
| 4-chloro-6-hydroxymellein | Bacillus licheniformis | 0.8 |
Table 3: Antihypertensive Activity of Isochroman-4-one Piperazine Hybrids
| Compound | α1-Adrenergic Receptor Subtype | Ki (nM) |
| 6c | α1a | Data not available in abstract |
| 6e | α1a | Data not available in abstract |
| 6f | α1a | Data not available in abstract |
| 6g | α1a | Data not available in abstract |
| 6h | α1a | Data not available in abstract |
| 6m | α1a | Data not available in abstract |
| 6q | α1a | Data not available in abstract |
Note: Specific Ki values require access to the full-text article.
Experimental Protocols
General Synthesis of 8-Amido Isochroman Derivatives
The synthesis of 8-amido isocoumarin derivatives has been reported to utilize the amide C-N bond of isatins as an oxidizing directing group in a rhodium(III)-catalyzed reaction with alkynes.[1][3]
Materials:
-
Substituted isatin derivative
-
Substituted alkyne
-
Rh(III) catalyst (e.g., [Cp*RhCl2]2)
-
Silver salt (e.g., AgSbF6)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a reaction vessel, add the isatin derivative, alkyne, Rh(III) catalyst, and silver salt.
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Materials:
-
Test compound (e.g., 4-chloro-6-hydroxymellein)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus licheniformis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
α1-Adrenergic Receptor Binding Assay
Materials:
-
Test compound (e.g., isochroman-4-one piperazine hybrid)
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest
-
Radioligand (e.g., [³H]-prazosin)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the cell membranes, radioligand, and either the test compound or vehicle.
-
Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The inhibitory constant (Ki) of the test compound is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay for Anticancer and Neuroprotective Activity
Materials:
-
Test compound (e.g., 8-amido isocoumarin derivative or ISO-9)
-
Target cell line (e.g., MCF-7, HUVECs)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration that inhibits 50% of cell growth) can be calculated.[2]
References
- 1. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel isochroman derivative inhibited apoptosis in vascular endothelial cells through depressing the levels of integrin beta4, p53 and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - ProQuest [proquest.com]
- 4. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New β-Lactam-β-Lactamase Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. β-lactam/β-lactamase inhibitor combinations: an update - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The differential time courses of the vasodilator effects of various 1,4-dihydropyridines in isolated human small arteries are correlated to their lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synthesis and Biological Evaluation of Isochroman Spiropyrazolones as Potential Anticancer Agents
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isochroman scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1][2] Similarly, spiropyrazolone derivatives are recognized for their diverse pharmacological effects, notably as anticancer agents.[3] The unique three-dimensional architecture of spirocyclic systems, where two rings share a single carbon atom, often leads to enhanced biological activity and novel mechanisms of action. This has spurred interest in the synthesis of hybrid molecules combining these two pharmacophores, such as isochroman spiropyrazolones, with the aim of discovering novel and potent anticancer drug candidates.
This document provides detailed protocols for the synthesis of isochroman spiropyrazolones via a novel [1+5] annulation reaction, as well as methodologies for evaluating their biological activity.
Data Presentation
Table 1: Cytotoxicity of Selected Spiropyrazolone and Isochroman Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| SP-1 | Spiropyrazolone | A549 (Lung) | 5.8 | |
| SP-2 | Spiropyrazolone | HeLa (Cervical) | 9.8 | |
| SP-3 | Spiropyrazolone | MCF-7 (Breast) | 8.0 | |
| SP-4 | Spiropyrazolone | HL60 (Leukemia) | 4.7 | N/A |
| SP-5 | Spiropyrazolone | MDA-MB-231 (Breast) | 17.02 | N/A |
| IC-1 | Isochroman | HepG2 (Liver) | >50 | [4] |
| IC-2 | Isochroman | HT29 (Colon) | >50 | [4] |
| IC-3 | Isochroman | A549 (Lung) | 3.8 | [4] |
| IC-4 | Isochroman | MCF-7 (Breast) | 4.0 | [4] |
Note: The IC50 values presented are for structurally related compounds and serve as a benchmark for the potential activity of novel isochroman spiropyrazolones.
Experimental Protocols
Protocol 1: Synthesis of Isochroman Spiropyrazolones via [1+5] Annulation
This protocol describes a novel and versatile method for the synthesis of isochroman spiropyrazolones from difunctional peroxides and pyrazolones.[5]
Materials:
-
Substituted pyrazolones
-
Difunctional peroxides (e.g., 1,1'-(peroxybis(methylene))dibenzene)
-
Base (e.g., Potassium carbonate, K2CO3)
-
Solvent (e.g., Acetonitrile, CH3CN)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
To a solution of the substituted pyrazolone (1.0 mmol) in acetonitrile (10 mL), add the difunctional peroxide (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, filter the mixture to remove the base.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired isochroman spiropyrazolone.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for assessing the cytotoxic effects of the synthesized isochroman spiropyrazolones against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Synthesized isochroman spiropyrazolone compounds
-
Positive control (e.g., Doxorubicin)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds and the positive control in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualization
Caption: Synthetic workflow for isochroman spiropyrazolones.
Caption: Proposed intrinsic apoptosis signaling pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Isochromanone to Produce Polyphenylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of polyphenylene derivatives through the cationic ring-opening polymerization (CROP) of 3-isochromanone. The resulting polymer possesses a poly(phenylene-co-methylene carboxylate) structure, featuring a polyphenylene backbone with pendant carboxylic acid groups. This unique architecture imparts pH-responsive properties, making it a promising candidate for advanced applications, particularly in the field of drug delivery. These notes cover the synthesis, purification, and characterization of the polymer, as well as potential applications in drug development.
Introduction
The synthesis of functional polymers with tailored properties is a cornerstone of modern materials science and pharmaceutical development. Polyphenylenes, a class of polymers known for their thermal stability and chemical resistance, can be functionalized to introduce new properties and expand their range of applications. The polymerization of 3-isochromanone, a lactone containing an aromatic ring, offers a direct route to a polyphenylene derivative with a carboxylic acid group on each repeating unit.
The cationic ring-opening polymerization (CROP) of 3-isochromanone, initiated by a strong acid such as trifluoromethanesulfonic acid (TfOH), proceeds via the formation of a benzyl cationic intermediate.[1] This method results in a polymer with a phenylene-methylene repeating unit, where the carboxyl group is introduced into the side chain.[1] The presence of these carboxylic acid moieties along the polymer backbone makes the material pH-responsive, allowing for the development of "smart" materials that can respond to changes in their environment.[2][3][4][5][6]
This document outlines the synthesis and characterization of this functional polyphenylene derivative and explores its potential applications in drug delivery, leveraging its pH-sensitive nature for targeted drug release in acidic microenvironments, such as those found in tumors or intracellular compartments.[3][5]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3-Isochromanone (ICM) | >98% | Commercially Available | To be recrystallized before use. |
| Trifluoromethanesulfonic acid (TfOH) | 99% | Commercially Available | To be purified by distillation. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercially Available | To be dried over CaH₂ and distilled. |
| Nitrobenzene | Anhydrous, >99% | Commercially Available | To be dried over P₂O₅ and distilled. |
| n-Hexane | ACS Grade | Commercially Available | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | --- |
| Methanol | ACS Grade | Commercially Available | For polymer precipitation. |
| Calcium Hydride (CaH₂) | Reagent Grade | Commercially Available | For drying solvents. |
| Phosphorus Pentoxide (P₂O₅) | Reagent Grade | Commercially Available | For drying solvents. |
Purification of Reagents
-
3-Isochromanone (ICM): The monomer should be recrystallized from a mixture of n-hexane and ethyl acetate and subsequently dried under vacuum to remove any residual solvent and moisture.[1]
-
Trifluoromethanesulfonic acid (TfOH): The initiator should be distilled under reduced pressure and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with atmospheric moisture.[1]
-
Solvents (Dichloromethane, Nitrobenzene): Anhydrous solvents are crucial for successful cationic polymerization. Dichloromethane should be dried over calcium hydride (CaH₂) and distilled under an argon atmosphere.[1] Nitrobenzene should be dried over phosphorus pentoxide (P₂O₅) and distilled under reduced pressure.[1] All purified reagents and solvents should be handled using standard Schlenk line or glovebox techniques.
Cationic Ring-Opening Polymerization of 3-Isochromanone (Representative Protocol)
This protocol is a representative procedure based on the available literature on the cationic polymerization of lactones and specifically 3-isochromanone.[1][7] Researchers should optimize the conditions for their specific requirements.
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-vacuum line and backfilled with dry argon three times to ensure an inert atmosphere.
-
Monomer and Solvent Addition: In a glovebox or under a positive flow of argon, add the purified 3-isochromanone (e.g., 1.48 g, 10 mmol) to the Schlenk flask. Add anhydrous dichloromethane (e.g., 20 mL) via a dry syringe to dissolve the monomer.
-
Initiator Solution Preparation: In a separate flame-dried and argon-purged vial, prepare a stock solution of the initiator. For example, carefully add trifluoromethanesulfonic acid (e.g., 15 mg, 0.1 mmol) to anhydrous dichloromethane (e.g., 1 mL).
-
Initiation of Polymerization: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C) using an ice bath. Vigorously stir the solution and rapidly inject the desired amount of the initiator solution (e.g., targeting a specific monomer-to-initiator ratio) into the monomer solution.
-
Polymerization: Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.[1]
-
Termination and Precipitation: Terminate the polymerization by adding a small amount of pre-chilled methanol. Pour the viscous polymer solution into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of Poly(phenylene-co-methylene carboxylate)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. In ¹H NMR, the disappearance of the monomer's characteristic peaks and the appearance of broad peaks corresponding to the polymer backbone's aromatic and methylene protons confirm polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups in the polymer, such as the carbonyl group of the carboxylic acid and the aromatic C-H bonds.
Molecular Weight Analysis
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Data Presentation
The following tables present illustrative quantitative data for the polymerization of 3-isochromanone under various hypothetical conditions. This data is representative of what researchers might expect and should be used as a guideline for experimental design and comparison.
Table 1: Effect of Monomer to Initiator Ratio on Polymer Properties
| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 24 | 85 | 7,800 | 1.45 |
| 2 | 100:1 | 24 | 92 | 15,200 | 1.58 |
| 3 | 200:1 | 24 | 88 | 28,500 | 1.65 |
| Conditions: [M] = 0.5 M in CH₂Cl₂, Temperature = 0 °C. Data is illustrative. |
Table 2: Effect of Reaction Temperature on Polymerization
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | -20 | 48 | 75 | 18,500 | 1.35 |
| 2 | 0 | 24 | 92 | 15,200 | 1.58 |
| 3 | 25 | 12 | 95 | 13,800 | 1.72 |
| Conditions: [M]/[I] = 100:1, [M] = 0.5 M in CH₂Cl₂. Data is illustrative. |
Table 3: Thermal Properties of Poly(phenylene-co-methylene carboxylate)
| Mn ( g/mol ) | Tg (°C) | Td, 5% (°C) |
| 7,800 | 115 | 380 |
| 15,200 | 125 | 395 |
| 28,500 | 132 | 410 |
| Tg determined by DSC, Td, 5% (temperature at 5% weight loss) determined by TGA. Data is illustrative. |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for the CROP of 3-isochromanone.
Caption: Cationic ring-opening polymerization mechanism.
Caption: pH-responsive drug delivery mechanism.
Applications in Drug Development
The poly(phenylene-co-methylene carboxylate) synthesized from 3-isochromanone holds significant promise for applications in drug delivery due to the presence of pendant carboxylic acid groups. These groups can be leveraged to create pH-responsive drug delivery systems.
pH-Responsive Drug Delivery
The carboxylic acid side chains have a pKa value that allows them to be deprotonated (negatively charged) at physiological pH (around 7.4) and protonated (neutral) in acidic environments, such as those found in tumor tissues (pH 6.5-7.2) or within endosomes and lysosomes of cells (pH 4.5-6.5).[2][5] This pH-dependent change in ionization can be used to trigger the release of an encapsulated drug.
-
Nanoparticle Formulation: The amphiphilic nature of the polymer (hydrophobic polyphenylene backbone and hydrophilic carboxylic acid groups) can facilitate the self-assembly into nanoparticles or micelles in aqueous solutions. Hydrophobic drugs can be encapsulated within the core of these nanoparticles.
-
Targeted Release: In the bloodstream (pH 7.4), the nanoparticles are expected to be stable due to the electrostatic repulsion of the ionized carboxyl groups on their surface. Upon reaching an acidic tumor microenvironment, the protonation of the carboxyl groups can lead to the destabilization of the nanoparticles and the subsequent release of the encapsulated drug.[5] This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.
-
Intracellular Delivery: For drugs that need to act inside cells, the nanoparticles can be taken up by cells through endocytosis. The acidic environment of the endosomes and lysosomes would then trigger a more rapid and complete release of the drug, ensuring it reaches its intracellular target.[3]
Polymer-Drug Conjugates
The carboxylic acid side chains also provide reactive handles for the covalent conjugation of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated polymer-drug conjugates with precise control over drug loading and release kinetics.
Conclusion
The cationic ring-opening polymerization of 3-isochromanone provides a straightforward method for synthesizing a functional polyphenylene derivative with pendant carboxylic acid groups. This polymer's unique structure and pH-responsive properties make it a highly attractive material for researchers in drug development. The protocols and data presented in this document offer a foundation for the synthesis, characterization, and exploration of this promising polymer for advanced drug delivery applications. Further research and optimization of the polymerization conditions and formulation strategies will be crucial in realizing its full potential in the pharmaceutical field.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
Knoevenagel Condensation of Isochromanone with Aromatic Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This application note focuses on the specific condensation of isochromanone with various aromatic aldehydes, a reaction that yields 4-(arylmethylene)-3-isochromanones. These products are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as anticancer and antifungal agents. This document provides detailed experimental protocols, a summary of reaction outcomes, and visualizations of the reaction workflow and a relevant biological signaling pathway.
Applications in Drug Development
The 4-(arylmethylene)-3-isochromanone scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents.
Anticancer Activity
Certain 4-arylisochromene derivatives, structurally related to the products of this condensation, have been identified as potent inhibitors of tubulin polymerization.[1][2] By disrupting the intracellular microtubule network, these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.[1][2] This mechanism of action is similar to that of established anticancer drugs like Combretastatin A-4.
Antifungal Activity
Derivatives of 4-(arylmethylene)-3-isochromanones have also demonstrated promising antifungal properties.[3] While the exact mechanism is still under investigation, these compounds represent a potential new class of antimycotic agents.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 4-(arylmethylene)-3-isochromanones via a base-catalyzed Knoevenagel condensation. The following protocol is a general procedure that can be adapted for various aromatic aldehydes.
Synthesis of 4-(Arylmethylene)-3-isochromanones
Materials:
-
Isochromanone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalyst)[4]
-
Ethanol (solvent)[5]
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure: [5]
-
To a solution of isochromanone (1.0 eq) in absolute ethanol in a round bottom flask, add the desired aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of piperidine (e.g., 5 droplets) to the stirred mixture.[5]
-
The reaction mixture can be stirred at room temperature, heated to 50°C, or refluxed, depending on the reactivity of the aldehyde.[5] Reaction times may vary from a few hours to overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(arylmethylene)-3-isochromanone.
Data Presentation
The yield of the Knoevenagel condensation of isochromanone with aromatic aldehydes is influenced by the nature of the substituent on the aromatic ring. The following table summarizes representative yields for this reaction.
| Aromatic Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Isophthalaldehyde | Piperidine | Ethanol | Reflux | 94.6 | [5] |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | N/A | High | [6] |
Note: "N/A" indicates that specific reaction conditions beyond the catalyst and solvent were not detailed in the cited source. Yields are reported as "High" when specific percentages were not provided.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-(arylmethylene)-3-isochromanones.
Caption: Experimental workflow for the synthesis of 4-(arylmethylene)-3-isochromanones.
General Reaction Scheme
The Knoevenagel condensation between isochromanone and an aromatic aldehyde proceeds via a base-catalyzed mechanism.
Caption: General scheme for the Knoevenagel condensation of isochromanone.
Anticancer Signaling Pathway
The anticancer activity of 4-arylisochromene derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Caption: Proposed anticancer signaling pathway for 4-arylmethylene-3-isochromanone derivatives.
References
- 1. Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Michael Addition Reactions of Isochromanone Enolates
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Isochroman-3-one, a lactone (cyclic ester), serves as an effective precursor for generating nucleophilic enolates for these reactions. Notably, the C-H acidity of isochroman-3-one is significantly higher than its open-chain analogs like ethyl phenylacetate (pKa in DMSO of 18.8 vs. 22.6, respectively).[4] This enhanced acidity, attributed to stereoelectronic effects within the constrained lactone ring, allows for its deprotonation under relatively mild conditions to form a reactive enolate.[4] This enolate is a potent Michael donor, reacting with a variety of Michael acceptors to form valuable 1,5-dicarbonyl compounds, which are versatile intermediates in the synthesis of complex heterocyclic compounds and natural products.[4][5]
Reaction Mechanism
The Michael addition of an isochromanone enolate proceeds through a well-defined mechanism. First, a base abstracts the acidic proton at the C-4 position of the isochromanone to generate a resonance-stabilized enolate. This enolate then acts as a soft nucleophile, attacking the β-carbon of an α,β-unsaturated Michael acceptor. The resulting intermediate is a new enolate, which is subsequently protonated during workup or by a proton source in the reaction mixture to yield the final Michael adduct.[2][6][7][8]
Data Presentation
Quantitative data highlights the unique reactivity of isochromanone and the efficiency of its Michael addition reactions.
Table 1: Comparison of C-H Acidities in DMSO
This table compares the acidity of 3-isochromanone to a related lactone and a common open-chain ester, demonstrating its suitability as a pronucleophile.[4]
| Compound | pKa (in DMSO) |
| Ethyl Phenylacetate | 22.6 |
| 3-Isochromanone | 18.8 |
| 2-Coumaranone | 13.5 |
Table 2: Base-Catalyzed Michael Addition of 3-Isochromanone to Chalcone
The following data summarizes the results from the reaction of 3-isochromanone with chalcone under various basic conditions, highlighting the development of a catalytic process.[4]
| Entry | Base (equiv.) | Solvent | Time (h) | Temperature | Result |
| 1 | K₂CO₃ (1) | Toluene | 24 | Ambient | Starting materials recovered |
| 2 | Optimized Conditions | Details not fully specified in snippet | - | - | Successful adduct formation |
Note: The referenced study optimized the reaction under phase transfer conditions, indicating that simply using an insoluble base like K₂CO₃ in toluene is insufficient without an appropriate catalyst to facilitate the reaction.[4]
Experimental Protocols
The following protocols are based on methodologies described for the generation and reaction of isochromanone enolates.[4]
Protocol 1: Stoichiometric Generation of Isochromanone Enolate
This protocol describes the quantitative formation of the isochromanone enolate using a strong base for subsequent kinetic studies or reactions.
Materials:
-
3-Isochromanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere setup
-
Syringes and cannulas
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add 1.1 equivalents of sodium hydride to a flame-dried flask.
-
Wash the NaH with anhydrous hexane (x3) to remove mineral oil, and carefully decant the hexane.
-
Add anhydrous DMSO to the flask to create a slurry.
-
In a separate flask, dissolve 1.0 equivalent of 3-isochromanone in anhydrous DMSO.
-
Slowly add the 3-isochromanone solution to the NaH slurry at room temperature with vigorous stirring.
-
Allow the reaction to stir for 1 hour to ensure complete deprotonation. The resulting solution contains the sodium enolate of 3-isochromanone and is ready for reaction with an electrophile.[4]
Protocol 2: Catalytic Michael Addition to Chalcones under Phase Transfer Conditions
This protocol outlines a method for a catalytic Michael addition, which is more atom-economical and synthetically practical than stoichiometric approaches.
Materials:
-
3-Isochromanone (1.0 equiv)
-
Chalcone (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.0 - 2.0 equiv)
-
Phase Transfer Catalyst (e.g., a quaternary ammonium salt like TBAB)
-
Toluene
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-isochromanone, chalcone, potassium carbonate, and the phase transfer catalyst.
-
Add toluene as the solvent.
-
Stir the heterogeneous mixture vigorously at ambient or elevated temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the desired Michael adduct.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for performing a Michael addition reaction with isochromanone enolates.
Applications and Significance
The Michael adducts synthesized from isochromanone enolates are valuable intermediates. The 4-substituted isochromanone scaffold is a structural motif found in various bioactive natural products and pharmaceutical compounds.[5] The ability to form these structures through diastereoselective or enantioselective Michael additions opens avenues for the stereocontrolled synthesis of complex molecules. The reaction provides a reliable method for constructing key carbon-carbon bonds, enabling access to a diverse range of heterocyclic structures for drug discovery and materials science.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Isochroman-3-ol Synthesis
Welcome to the technical support center for the synthesis of isochroman-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed experimental protocols to help improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are the reduction of an isochroman-3-one precursor and the ozonolysis of a 2-(prop-2-enyl)phenylmethanol derivative.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: My isochroman-3-one reduction is producing a diol as a major byproduct. How can I prevent this over-reduction?
A2: Over-reduction to the corresponding diol is a common issue. To favor the formation of the desired lactol (this compound), consider using a milder reducing agent or modifying the reaction conditions. Bulky reducing agents at low temperatures are often effective. For example, using Diisobutylaluminium hydride (DIBAL-H) at -78°C can selectively yield the lactol.
Q3: What are the key considerations for the ozonolysis route to this compound?
A3: The ozonolysis of 2-(prop-2-enyl)phenylmethanol requires careful control of the reaction temperature, typically around -78°C, to prevent side reactions.[2] The subsequent workup is also critical. A reductive workup, for instance with dimethyl sulfide (DMS) or zinc, is necessary to obtain the desired aldehyde intermediate which then cyclizes to this compound.[3]
Q4: How can I effectively purify this compound?
A4: this compound is typically purified by flash column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane.[1] The polarity of the eluent can be adjusted based on the polarity of any impurities present.
Troubleshooting Guide
Problem 1: Low or No Yield in the Reduction of Isochroman-3-one
| Question | Possible Cause | Suggested Solution |
| Why is my yield of this compound so low when reducing isochroman-3-one? | Over-reduction to diol: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can easily over-reduce the lactone to the diol. | Use a milder or sterically hindered reducing agent such as Sodium Borohydride (NaBH₄) or Diisobutylaluminium hydride (DIBAL-H). Perform the reaction at low temperatures (e.g., -78°C) to improve selectivity for the lactol.[4] |
| Incomplete reaction: The reducing agent may not be active, or the reaction conditions may not be optimal. | Ensure the reducing agent is fresh and handled under anhydrous conditions, especially for moisture-sensitive reagents like DIBAL-H. Increase the reaction time or slightly elevate the temperature, but monitor carefully for over-reduction. | |
| Decomposition of product: The lactol product may be unstable under the workup conditions. | Use a mild acidic workup (e.g., saturated aqueous NH₄Cl) to quench the reaction. Avoid strong acids or bases that can promote decomposition or rearrangement. |
Problem 2: Complications in the Ozonolysis of 2-(prop-2-enyl)phenylmethanol
| Question | Possible Cause | Suggested Solution |
| My ozonolysis reaction is giving a complex mixture of products instead of this compound. What went wrong? | Incorrect reaction temperature: Ozonolysis reactions are highly exothermic and require strict temperature control. | Maintain the reaction temperature at -78°C (dry ice/acetone bath) throughout the ozone addition to prevent the formation of unwanted side products.[2] |
| Inappropriate workup: Using an oxidative workup will lead to the formation of a carboxylic acid instead of the desired aldehyde intermediate. | Employ a reductive workup. Common reagents for reductive workup include dimethyl sulfide (DMS), zinc dust with acetic acid, or triphenylphosphine.[3] | |
| Formation of explosive peroxides: Ozonides can be explosive if not handled properly. | Never isolate the ozonide intermediate. Always proceed directly to the reductive workup after the ozonolysis is complete.[5] |
Data Presentation
Table 1: Comparison of Reducing Agents for Lactone Reduction to Lactol
| Reducing Agent | Typical Conditions | Substrate Scope | Selectivity for Lactol | Common Side Products |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Good for many lactones | Moderate to Good | Diol (over-reduction) |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or DCM, -78°C | Excellent | High | Diol if excess reagent or higher temperature is used |
| Lithium tri-tert-butoxyaluminum hydride (LTBA) | THF, -78°C to 0°C | Good, especially for hindered lactones | High | Minimal over-reduction |
| Lithium Triethylborohydride (LiEt₃BH) | THF or CH₂Cl₂, -78°C | Effective for sugar lactones | High | Diol with excess reagent |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Isochroman-3-one with NaBH₄
-
Preparation: In a round-bottom flask, dissolve isochroman-3-one (1 equivalent) in anhydrous methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Protocol 2: Synthesis of this compound via Ozonolysis of 2-(prop-2-enyl)phenylmethanol
-
Preparation: Dissolve 2-(prop-2-enyl)phenylmethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol in a flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution until the reaction mixture turns a persistent blue color, indicating a slight excess of ozone.
-
Purging: Purge the solution with nitrogen or oxygen gas to remove the excess ozone.
-
Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS) (1.5 equivalents), to the solution at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to isolate this compound.
Visualizations
Synthesis Pathways
Caption: Key synthetic routes to this compound.
Troubleshooting Workflow for Low Yield in Reduction
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Stereoselective Synthesis of Substituted Isochromans
Welcome to the technical support center for the stereoselective synthesis of substituted isochromans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common synthetic methods and potential issues.
Oxa-Pictet-Spengler Reaction
The oxa-Pictet-Spengler reaction is a powerful tool for constructing the isochroman core, typically by reacting a 2-arylethanol with an aldehyde or ketone under acidic conditions.[1][2] Controlling stereoselectivity is a primary challenge.
Q1: I am getting low diastereoselectivity in my oxa-Pictet-Spengler reaction to form a 1,3-disubstituted isochroman. What are the likely causes and solutions?
A1: Low diastereoselectivity often arises from poor facial selectivity during the nucleophilic attack on the intermediate oxocarbenium ion.
-
Troubleshooting Steps:
-
Catalyst System: For enantioselective variants, progress has been slow, but dual catalysis systems, such as a chiral bisthiourea catalyst combined with an indoline HCl salt, have shown success in controlling the enantioselectivity of reactions involving oxocarbenium ions.[3]
-
Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Screen a range of solvents with varying polarities.
-
Substrate Sterics: The steric bulk of the substituents on both the 2-arylethanol and the aldehyde can significantly influence the preferred direction of attack. If possible, consider modifying the steric environment of your substrates.
-
Acid Catalyst: The nature and strength of the acid catalyst can affect the rate of oxocarbenium ion formation and the subsequent cyclization. Experiment with different Brønsted or Lewis acids.
-
Q2: My oxa-Pictet-Spengler reaction is giving a poor yield. What should I investigate?
A2: Poor yields can be attributed to several factors, from incomplete reaction to substrate or product degradation.
-
Troubleshooting Steps:
-
Reaction Conditions: Traditional oxa-Pictet-Spengler reactions can require harsh conditions like high temperatures and long reaction times, which can lead to low yields.[1] Milder catalysts may be beneficial.
-
Water Scavenging: The reaction generates water, which can be detrimental. The use of molecular sieves can improve yields.[4]
-
Substrate Stability: Ensure your starting materials and product are stable under the acidic reaction conditions. You can test stability by exposing them to the reaction conditions (without the other reactant) and monitoring for degradation by TLC or NMR.
-
Purity of Reagents: Ensure your 2-arylethanol and aldehyde are pure. Impurities can interfere with the reaction.
-
Rhodium-Catalyzed C-H Insertion of Donor/Donor Carbenes
This method offers an excellent route to isochromans with high stereoselectivity, often avoiding common side reactions.[5][6]
Q1: I am observing low yields in my Rh-catalyzed C-H insertion reaction. What factors influence the yield?
A1: Yields in this reaction are sensitive to the substitution pattern at the C-H insertion site.
-
Troubleshooting Steps:
-
Substitution at Insertion Site: There is a clear trend of decreasing yield when moving from substrates with two alkyl substituents at the insertion site to those with only one.[5][6] Reactions involving insertion into more highly substituted carbons tend to give higher yields.[5][6]
-
Catalyst Choice: While Rh₂(R-PTAD)₄ is a common catalyst for these reactions, sterically-encumbered catalysts can be optimal for achieving high diastereoselectivity.[7]
-
Reaction Temperature: Reducing the temperature before adding the catalyst can lead to a cleaner reaction mixture and may improve yields by minimizing side reactions.[7]
-
Purity of Diazo Precursor: The diazo precursors (often generated in situ from hydrazones) must be pure. Impurities can deactivate the catalyst.
-
Q2: Am I likely to see Stevens rearrangement or other side products in my donor/donor carbene C-H insertion reaction?
A2: A significant advantage of using donor/donor carbenes is the suppression of common side reactions that plague reactions with donor/acceptor carbenes.
-
Explanation:
-
Stevens Rearrangement: For isochroman synthesis using donor/donor carbenes, Stevens-type rearrangement products are generally not observed.[5][6][8] This is attributed to the reduced electrophilicity of the donor/donor carbene, which disfavors the competing rearrangement pathway.[8]
-
Dipolar Cycloaddition: While analogous substrates for benzodihydrofuran synthesis can suffer from competing dipolar cycloaddition reactions, this side reaction is typically not observed in the synthesis of isochromans.[5]
-
General Troubleshooting
Q1: My reaction is complete according to TLC, but after work-up, the product is gone or has changed. What happened?
A1: This often points to product instability during the work-up procedure.
-
Troubleshooting Steps:
-
Acid/Base Sensitivity: Your isochroman product may be sensitive to the acidic or basic conditions used during the aqueous work-up. To test this, take a small aliquot of your crude reaction mixture and expose it to the acidic or basic solution you plan to use. Monitor any changes by TLC.[9] If instability is confirmed, use a neutral work-up (e.g., washing with brine).
-
Product Volatility: Some substituted isochromans can be volatile. Check the solvent in your rotovap trap for your product.[9]
-
Silica Gel Decomposition: Certain isochromans may be unstable on silica gel. If you are performing flash chromatography, consider deactivating the silica gel with a base (like triethylamine) or using an alternative stationary phase like alumina.
-
Data Presentation
Table 1: Influence of Substitution on Yield in Rh-Catalyzed C-H Insertion
| Substrate Type (at insertion site) | Representative Yield Range | Reference |
| Two Alkyl Substituents | Excellent (e.g., up to 90%+) | [5][6] |
| One Alkyl Substituent | Moderate (e.g., 54-62%) | [5][6] |
Experimental Protocols
Key Experiment 1: Enantioselective Oxa-Pictet-Spengler Reaction using Dual Catalysis
This protocol is adapted from literature procedures for the dual-catalyst-mediated enantioselective oxa-Pictet-Spengler reaction.[3]
Materials:
-
Tryptophol derivative (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Chiral bisthiourea catalyst (e.g., 1a in the cited literature, 0.1 equiv)
-
(S)-indoline-2-carboxylic acid HCl salt (0.1 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the tryptophol derivative, chiral bisthiourea catalyst, and the indoline HCl salt.
-
Add anhydrous solvent and cool the mixture to the desired temperature (e.g., -30 °C).
-
Add the aldehyde dropwise to the stirred solution.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired isochroman derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Key Experiment 2: Rh-Catalyzed Intramolecular C-H Insertion for Isochroman Synthesis
This protocol is a general representation based on the synthesis of isochromans via C-H insertion of donor/donor carbenes.[5][6][7]
Materials:
-
Hydrazone precursor of the donor/donor carbene (1.0 equiv)
-
Rhodium catalyst (e.g., Rh₂(R-PTAD)₄, 1 mol%)
-
Oxidant (e.g., MnO₂)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the hydrazone precursor and anhydrous, degassed solvent.
-
Add the oxidant (e.g., MnO₂) and stir the suspension at room temperature to facilitate the in-situ formation of the diazo compound.
-
In a separate flask, dissolve the rhodium catalyst in a small amount of anhydrous, degassed solvent.
-
Cool the reaction mixture containing the diazo compound to the desired temperature (e.g., 0 °C or lower).
-
Slowly add the catalyst solution to the reaction mixture via syringe pump over several hours.
-
Allow the reaction to stir until completion (monitor by TLC, looking for the disappearance of the hydrazone starting material).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant and any catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC analysis, respectively.
Visualizations
Caption: Workflow for Rh-catalyzed C-H insertion synthesis of isochromans.
Caption: Troubleshooting logic for low stereoselectivity in isochroman synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05111B [pubs.rsc.org]
- 6. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Purification of Isochroman-3-ol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isochroman-3-ol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of polar compounds like this compound is silica gel (SiO₂).[1] Alumina (Al₂O₃) can also be used and is available in acidic, neutral, or basic forms, which can be advantageous if the compound is sensitive to the slightly acidic nature of silica gel.[2]
Q2: How do I select an appropriate mobile phase (eluent) for this compound purification?
A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis.[2][3] The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4 for good separation.[4] A common approach is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5] The polarity of the mobile phase is increased by raising the proportion of the polar solvent.[6]
Q3: My this compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: If this compound is very polar and does not move from the baseline, you can try more polar solvent systems. For instance, a small percentage of methanol can be added to the ethyl acetate. Alternatively, using a different stationary phase, such as reversed-phase silica, may be necessary.[4]
Q4: I suspect my this compound is degrading on the silica gel column. How can I confirm this and what can be done?
A4: To check for degradation, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica gel.[4] To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine and flushing the column with this mixture before loading your sample.[7] Alternatively, using a less acidic stationary phase like neutral alumina might be a better option.[4]
Q5: How much silica gel should I use for my column?
A5: A general rule of thumb is to use a weight of silica gel that is 20-50 times the weight of your crude sample. For more challenging separations, a higher ratio is recommended.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate mobile phase polarity.[4][6] - Column was not packed properly, leading to channeling.[2] - Sample was loaded improperly. | - Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the desired compound and good separation from impurities.[2][3][4] - Ensure the column is packed uniformly without any air bubbles or cracks.[2] - Dissolve the sample in a minimum amount of solvent and load it carefully as a narrow band.[8] |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar.[4] | - Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough.[4] - Compound may have decomposed on the column.[4] | - Gradually increase the polarity of the mobile phase (gradient elution).[7] - If decomposition is suspected, test for stability on silica gel. Consider using deactivated silica or an alternative stationary phase.[4][7] |
| Streaking or Tailing of Bands | - Sample is overloaded on the column. - The compound is not very soluble in the mobile phase.[4] | - Reduce the amount of sample loaded onto the column. - Choose a solvent system in which your compound is more soluble.[4] If solubility is an issue, consider dry loading the sample.[8] |
| Cracked or Dry Column | - The solvent level dropped below the top of the stationary phase. | - Always keep the solvent level above the top of the silica gel.[8] If the column runs dry, it needs to be repacked. |
| Low Recovery of this compound | - The compound may have degraded on the column.[4] - The compound may still be on the column. - Fractions may be too dilute to detect the compound.[4] | - Check for compound stability on silica gel.[4] - After the initial elution, flush the column with a highly polar solvent to elute any remaining compounds. - Concentrate the collected fractions and re-analyze by TLC.[4] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The specific solvent system should be determined by preliminary TLC analysis.
1. Preparation of the Column:
-
Secure a glass column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[9]
-
Add a thin layer of sand over the plug.[9]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[9]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[9]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin protective layer of sand on top of the silica gel.[9]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[8] Carefully add the solution to the top of the column using a pipette.[8]
-
Dry Loading: If the sample is not readily soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the column.[8]
3. Elution:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Open the stopcock and begin collecting fractions in test tubes.
-
Maintain a constant level of solvent above the stationary phase throughout the elution process.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[7]
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions containing the desired compound.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Ozonolysis of 2-(prop-2-enyl)phenylmethanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the ozonolysis of 2-(prop-2-enyl)phenylmethanol. It provides troubleshooting for common side reactions and answers frequently asked questions to help ensure a successful and high-yielding synthesis of the target compound, 2-(hydroxymethyl)benzaldehyde.
Troubleshooting Guide: Common Issues and Solutions
The ozonolysis of 2-(prop-2-enyl)phenylmethanol is intended to cleave the alkene, yielding 2-(hydroxymethyl)benzaldehyde and formaldehyde after a reductive workup. However, the proximity of the hydroxyl group to the reaction center introduces specific side reactions.
| Observation / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired aldehyde product | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup or purification. | 1. Monitor the reaction using an indicator like Sudan Red III or by observing the characteristic blue color of excess ozone.[1] 2. See specific solutions below for identified side products. Consider protecting the hydroxyl group prior to ozonolysis. 3. Ensure mild workup conditions and appropriate purification techniques (e.g., column chromatography). |
| Formation of 2-(hydroxymethyl)benzoic acid | 1. Oxidative Workup Conditions: Excess ozone was not removed before adding the reducing agent. 2. The reducing agent was insufficient or too weak. 3. The workup was performed with an oxidizing agent like hydrogen peroxide (H₂O₂).[2][3][4] | 1. Before adding the reducing agent, thoroughly purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove all residual ozone. 2. Use a sufficient excess of a reliable reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃). 3. Explicitly use a reductive workup procedure. Avoid H₂O₂ unless the carboxylic acid is the desired product.[4] |
| Isolation of a cyclic hemiacetal/lactol (e.g., isochroman-1-ol) | Intramolecular Trapping: The neighboring hydroxyl group attacks the intermediate Criegee zwitterion or the newly formed aldehyde. This is a known pathway for allylic alcohols.[5] | 1. Protect the Hydroxyl Group: Convert the alcohol to a protecting group (e.g., silyl ether, benzyl ether) before performing the ozonolysis. The protecting group can be removed in a subsequent step. 2. Solvent Choice: Perform the reaction in a non-participating solvent like dichloromethane.[6] |
| Formation of a formate ester (e.g., 2-(formyloxymethyl)benzaldehyde) | Baeyer-Villiger Type Rearrangement: The Criegee intermediate undergoes rearrangement, inserting an oxygen atom adjacent to the carbonyl group. This is analogous to the Baeyer-Villiger oxidation.[7][8][9] | 1. Ensure strictly reductive and low-temperature (-78 °C) conditions throughout the reaction and workup to suppress rearrangement pathways.[1] 2. Immediately quench the ozonide with a potent reducing agent. |
| Complex mixture/polymeric material observed | 1. Ozonide Instability: The formed ozonide is unstable and prone to polymerization or alternative decomposition pathways, especially if the temperature is not well-controlled. 2. Cross-reactions: The Criegee intermediate can react with other carbonyl species in solution to form oligomeric peroxides.[10] | 1. Maintain a low temperature (typically -78 °C) during the entire ozonolysis process.[11] 2. Use a co-solvent like dichloromethane to facilitate timely cleavage of the ozonide.[3] 3. Keep the substrate concentration dilute to minimize intermolecular reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most probable side reaction specific to 2-(prop-2-enyl)phenylmethanol?
A1: The most significant side reaction is the intramolecular participation of the benzylic hydroxyl group. The Criegee intermediate, a key species in the ozonolysis mechanism, is electrophilic and can be trapped by the internal nucleophilic hydroxyl group. This leads to the formation of a six-membered ring, which, after reduction, yields a stable cyclic hemiacetal (a lactol). This pathway is often competitive with the formation of the desired linear aldehyde.
Q2: How can I completely avoid oxidizing my aldehyde product to a carboxylic acid?
A2: Over-oxidation is a common issue if the workup is not strictly reductive. To prevent it, ensure all ozone is removed from the solution by bubbling a stream of nitrogen or argon through it for several minutes after the reaction is complete and before the workup begins. Then, add a reliable reducing agent like dimethyl sulfide (DMS), triphenylphosphine (PPh₃), or zinc dust.[2][3] Avoid any peroxide-based reagents, as these define an oxidative workup and will convert aldehydes to carboxylic acids.[4]
Q3: Is there a risk of the ozone cleaving the aromatic (benzene) ring?
A3: Under the typical conditions used for alkene ozonolysis (-78 °C in solvents like methanol or dichloromethane), the aromatic ring is significantly less reactive than the alkene double bond and will not be cleaved.[2] Ozonolysis of aromatic rings requires much more forcing conditions.
Q4: What is the "Criegee intermediate" and why is it important for understanding side reactions?
A4: The Criegee intermediate (or carbonyl oxide) is a zwitterionic species formed after the initial ozone addition to the alkene and subsequent fragmentation of the unstable molozonide.[1][10] This highly reactive intermediate is central to the reaction. It can either recombine with the other carbonyl fragment (formaldehyde in this case) to form the secondary ozonide (the main pathway) or be intercepted by other nucleophiles. In the case of 2-(prop-2-enyl)phenylmethanol, the internal hydroxyl group acts as a nucleophile, leading to the cyclic side product.
Q5: Would protecting the alcohol group solve most of these issues?
A5: Yes. Protecting the hydroxyl group, for example as a tert-butyldimethylsilyl (TBS) ether, is the most robust strategy to prevent side reactions involving this group. By masking its nucleophilicity, you prevent intramolecular cyclization. The protected substrate will then undergo a standard, clean ozonolysis. The protecting group can be easily removed after the ozonolysis and workup are complete.
Visualized Reaction Pathways
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Mechanism for Anomalous Ozonolysis | Semantic Scholar [semanticscholar.org]
- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 7. Ozonolysis of hydroxymethylene ketones: the Baeyer–Villiger reaction as a source of anhydride formation - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Supplemental Topics [www2.chemistry.msu.edu]
- 11. Ozonolysis - Chemistry Steps [chemistrysteps.com]
How to remove impurities from isochroman-3-ol preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from isochroman-3-ol preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical this compound synthesis?
A1: Impurities in this compound preparations often originate from the synthetic route, which commonly involves ozonolysis of 2-(prop-2-enyl)phenylmethanol followed by a reductive workup with an agent like sodium borohydride. Potential impurities include:
-
Unreacted Starting Material: Residual 2-(prop-2-enyl)phenylmethanol.
-
Ozonolysis Byproducts: Over-oxidation of the intermediate aldehyde to a carboxylic acid, or incomplete ozonolysis resulting in other oxygenated species.
-
Reduction Byproducts: Impurities from the borohydride reagent or side reactions.[1][2]
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, and any remaining reagents or catalysts.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The two most effective methods for this compound are:
-
Flash Column Chromatography: Highly effective for separating a wide range of impurities with different polarities.[3][4][5][6][7]
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[8][9][10][11][12]
For highly volatile impurities, vacuum distillation may be an option, although the high boiling point of this compound can make this challenging.
Q3: How can I monitor the purity of my this compound sample during purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[13][14][15] It allows you to:
-
Assess the purity of the crude material.
-
Identify a suitable solvent system for column chromatography.[16][17]
-
Track the separation of your product from impurities during column chromatography by analyzing the collected fractions.[3]
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used for a more detailed and quantitative assessment of purity.[18][19][20][21]
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurity | The solvent system (eluent) has suboptimal polarity. | Optimize the eluent using TLC. Aim for an Rf value of 0.2-0.4 for this compound and a significant difference in Rf values between the product and impurities. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6][7] |
| Product Elutes Too Quickly or Too Slowly | The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly). | Adjust the solvent ratio. To make the eluent less polar, increase the proportion of the non-polar solvent (e.g., hexane). To increase polarity, add more of the polar solvent (e.g., ethyl acetate). |
| Cracked or Channeled Silica Gel Column | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A well-packed column is crucial for good separation.[3] |
| Broad or Tailing Bands | The sample was overloaded on the column, or the sample is not sufficiently soluble in the eluent. | Use a larger column or reduce the amount of sample loaded. Ensure the sample is dissolved in a minimal amount of solvent before loading.[4] |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | Too much solvent was used, or the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of pure this compound can also initiate crystallization.[8][22] |
| Oiling Out" (Product Separates as a Liquid) | The melting point of the solid is lower than the boiling point of the solvent, or the solution is cooling too rapidly.[23][24] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair can sometimes resolve this issue.[10] |
| Low Recovery of a Crystalline Product | The chosen solvent is too good at dissolving the product even at low temperatures, or not enough time was allowed for crystallization. | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals.[9][11] |
| Impure Crystals are Obtained | The solution cooled too quickly, trapping impurities within the crystal lattice. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of a precipitate rather than pure crystals.[8] |
Quantitative Data Summary
The following table presents representative data for the purification of a crude this compound sample. Actual results may vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Flash Column Chromatography | 85 | >98 | 80-90 |
| Recrystallization | 90 | >99 | 70-85 |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various solvent systems. A common starting point is a mixture of hexane and ethyl acetate.
-
The ideal solvent system will give the this compound an Rf value of approximately 0.3 and show good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight for moderately difficult separations).[5]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively polar solvent in which it is highly soluble (e.g., dichloromethane).
-
Alternatively, for a "dry loading" method, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4]
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Chromatography [chem.rochester.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. [Optimization of the solvent system in thin-layer chromatography (TLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study on Isomeric Impurities in Cefotiam Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Over-oxidation of Isochroman-3-ol
Welcome to the technical support center for the selective oxidation of isochroman-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of isochroman-3-one while avoiding the formation of undesired over-oxidation byproducts.
Troubleshooting Guide
Over-oxidation of this compound to the corresponding lactone, isochroman-1,3-dione, is a common challenge. The following table outlines potential issues, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low to no yield of isochroman-3-one with recovery of starting material. | 1. Inactive or insufficient oxidizing agent.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a fresh batch of a mild oxidizing agent (e.g., DMP, or reagents for Swern oxidation).2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.3. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a significant amount of isochroman-1,3-dione (over-oxidation). | 1. Use of a strong, non-selective oxidizing agent (e.g., Chromium trioxide, KMnO₄).2. High reaction temperature.3. Prolonged reaction time after the formation of the desired ketone. | 1. Switch to a milder and more selective oxidizing agent such as Dess-Martin periodinane (DMP) or employ Swern oxidation conditions.[1][2][3][4][5][6][7][8]2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature for DMP, -78 °C for Swern oxidation).[1][7]3. Closely monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed. |
| Presence of multiple unidentified byproducts. | 1. Decomposition of starting material or product under the reaction conditions.2. Side reactions of the oxidizing agent.3. Use of a non-inert atmosphere. | 1. If using PCC, consider adding a buffer like sodium acetate to mitigate its acidic nature.[4]2. For Swern oxidation, ensure the temperature is strictly maintained below -60 °C to prevent Pummerer rearrangement side products.[8]3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty in isolating the product. | 1. Emulsion formation during aqueous workup.2. Byproducts from the oxidizing agent co-eluting with the product. | 1. Add brine during the aqueous workup to break up emulsions.2. For DMP oxidations, the byproduct can be removed by filtration after treatment with aqueous sodium thiosulfate.[9][10]3. For Swern oxidation, a malodorous dimethyl sulfide byproduct is formed; work in a well-ventilated fume hood and quench glassware with bleach.[1][11] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues during the oxidation of this compound.
Caption: A step-by-step guide to diagnosing and resolving common issues in this compound oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most common over-oxidation product when synthesizing isochroman-3-one?
A1: The most common over-oxidation product is isochroman-1,3-dione. This occurs when the initially formed isochroman-3-one is further oxidized, leading to the cleavage of the C-H bond at the benzylic position and formation of a second carbonyl group.
Q2: Which oxidizing agents are recommended to prevent over-oxidation?
A2: Mild and selective oxidizing agents are highly recommended. These include Dess-Martin periodinane (DMP) and the reagents used in Swern oxidation (DMSO, oxalyl chloride, and a hindered base like triethylamine).[1][2][3][4][5][6][7][8] Pyridinium chlorochromate (PCC) can also be used, but may require buffering to prevent acid-catalyzed side reactions.[12][13][14][15]
Q3: Are there any specific reaction conditions that I should pay close attention to?
A3: Yes, temperature control is critical. For Swern oxidations, the reaction must be maintained at very low temperatures (typically -78 °C) to prevent the formation of byproducts.[8] For all oxidation reactions, it is crucial to monitor the progress by a technique like Thin Layer Chromatography (TLC) and to stop the reaction once the starting material has been consumed to avoid over-oxidation.
Q4: How can I confirm the formation of the desired product versus the over-oxidized product?
A4: Spectroscopic methods are essential for product identification. 1H and 13C NMR spectroscopy can distinguish between isochroman-3-one and isochroman-1,3-dione. The chemical shifts of the protons and carbons in the heterocyclic ring will be significantly different. For instance, the methylene protons adjacent to the carbonyl group in isochroman-3-one will have a characteristic chemical shift that would be absent in the dione. Mass spectrometry can also be used to confirm the molecular weight of the products.
Data Presentation
The choice of oxidizing agent significantly impacts the yield and selectivity of the conversion of this compound to isochroman-3-one. The following table summarizes typical outcomes with different reagents based on general principles of alcohol oxidation, as specific data for this compound is not widely available in comparative studies.
| Oxidizing Agent | Typical Yield of Ketone | Selectivity (Ketone vs. Lactone) | Key Considerations |
| Chromium Trioxide (CrO₃) | Moderate to High | Low to Moderate | Strong oxidant, high risk of over-oxidation.[16] Toxic. |
| Pyridinium Chlorochromate (PCC) | Good | Good | Mildly acidic, may require buffering.[12][13][14][15][17][18] Toxic chromium reagent. |
| Dess-Martin Periodinane (DMP) | High to Excellent | Excellent | Mild conditions, high selectivity.[2][3][4][5][19] Byproduct removal is straightforward.[9][10] |
| Swern Oxidation | High to Excellent | Excellent | Very mild, but requires cryogenic temperatures and careful handling of malodorous byproduct.[1][6][7][8] |
Experimental Protocols
Synthesis of this compound (Starting Material)
A common route to this compound involves the reduction of 2-(2-hydroxyethyl)benzoic acid or its lactone, isochroman-3-one.
Protocol: Reduction of Isochroman-3-one
-
To a stirred solution of isochroman-3-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound, which can be purified by column chromatography if necessary.
Selective Oxidation of this compound to Isochroman-3-one
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation [2][3][4][5]
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation [1][6][7][8]
-
In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C, then allow the mixture to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with a dilute HCl solution, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the desired oxidation of this compound to isochroman-3-one and the potential over-oxidation to isochroman-1,3-dione.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Swern Oxidation: Definition, Examples, Mechanism, and Applications [chemistrylearner.com]
- 8. adichemistry.com [adichemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 14. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. Dess-Martin periodinane: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]
Troubleshooting low yields in mercury-mediated cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with mercury-mediated cyclization reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during mercury-mediated cyclization reactions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in mercury-mediated cyclizations can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Mercury(II) Salt: The choice of mercury salt is critical and can significantly impact the yield. Mercury(II) trifluoroacetate (Hg(TFA)₂) and mercury(II) acetate (Hg(OAc)₂) are commonly used, with Hg(TFA)₂ often being more effective for less reactive substrates due to its higher electrophilicity.[1][2] In some cases, mercury(II) chloride (HgCl₂) has also been used successfully.[1][2]
-
Incorrect Stoichiometry: While catalytic amounts of mercury salts can be used in some cases, many reactions require a stoichiometric amount of the mercury reagent.[1][2] For the synthesis of 2-isoxazolines from β,γ-unsaturated oximes, a 1:1 molar ratio of mercuric acetate to the oxime resulted in very high yields.[3]
-
Reaction Conditions:
-
Temperature: Many mercury-mediated cyclizations proceed efficiently at room temperature.[3] However, for less reactive substrates, gentle heating may be necessary. Conversely, for highly reactive substrates or to control selectivity, lower temperatures may be required.[1]
-
Reaction Time: Reaction times can vary from as short as 30 minutes to several hours.[3] Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Solvent: Dichloromethane (DCM) is a commonly used solvent for these reactions.[3] However, the choice of solvent can influence the reaction outcome, and other aprotic solvents may be suitable.
-
-
Substrate Quality: The purity of the starting material is paramount. Impurities can interfere with the reaction and lead to the formation of side products. Ensure your substrate is thoroughly purified before use.
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Inefficient Demercuration: The workup step to remove the mercury from the cyclized product is crucial. The most common method is reductive demercuration using sodium borohydride (NaBH₄) in a basic solution.[4][5][6] Incomplete demercuration will result in a lower yield of the desired product.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
Poor selectivity can manifest as the formation of regioisomers or diastereomers.
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Regioselectivity: The regioselectivity of the intramolecular nucleophilic attack on the mercurinium ion intermediate is generally governed by Markovnikov's rule, where the nucleophile attacks the more substituted carbon.[5][6] However, electronic and steric factors of the substrate can influence this outcome. In some cases, the choice of the mercury salt can also affect regioselectivity.[1]
-
Diastereoselectivity: The stereochemical outcome of the reaction can be influenced by several factors:
-
Nature of the Mercury Salt: The counter-ion of the mercury salt can influence the diastereoselectivity. It has been observed that the basicity of the anion associated with the Hg(II) salt can affect the cis/trans ratio of the products.[1][2]
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Reaction Conditions: Modifying the reaction time and the acidity of the medium can alter the diastereomeric ratio.[7]
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.
-
Q3: How do I choose the right Mercury(II) salt for my specific reaction?
The selection of the mercury(II) salt depends on the reactivity of your substrate and the desired outcome.
-
Mercury(II) Acetate (Hg(OAc)₂): A good starting point for many reactions, especially for reactive substrates. It is less expensive and less hygroscopic than other mercury salts.[7][8]
-
Mercury(II) Trifluoroacetate (Hg(TFA)₂): A more electrophilic and reactive mercury salt, often used for less reactive alkenes or when Hg(OAc)₂ fails to give good yields.[1][2]
-
Mercury(II) Triflate (Hg(OTf)₂): A highly reactive salt that can be used in catalytic amounts for certain transformations.[1][9]
-
Mercury(II) Chloride (HgCl₂): Has been used for specific applications, such as the cyclization of acetylenic silyl enol ethers.[1][2]
Quantitative Data Summary
The following table summarizes the effect of different mercury salts on the diastereoselectivity of the cyclization of a hydroxy-alkene derivative to form a furanose derivative.[1][2]
| Mercury(II) Salt | Substrate | Product(s) | Diastereomeric Ratio (α:β) | Yield | Reference |
| Hg(OAc)₂ | Hydroxy-alkene | α/β-D-ribose derivative | 95:5 | High | [1][2] |
| Hg(TFA)₂ | C-glycosyl amino acid derivative | α-D-C-glycopyranosyl amino acid derivative | Major product | Good | [9] |
Experimental Protocols
General Protocol for Mercury-Mediated Cyclization
This protocol provides a general guideline. Specific conditions such as reaction time and temperature may need to be optimized for your particular substrate.
-
Reagent Preparation:
-
Dissolve the unsaturated substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Initiation:
-
Add the mercury(II) salt (e.g., Hg(OAc)₂ or Hg(TFA)₂, 1.0-1.2 eq) to the solution in one portion at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Demercuration:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄, 1.5-2.0 eq) in an alkaline medium (e.g., 3M NaOH). Caution: This reaction can be exothermic and may produce hydrogen gas.
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Stir the mixture vigorously for 1-2 hours at room temperature. The formation of a black precipitate of elemental mercury indicates the progress of the demercuration.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite® to remove the elemental mercury and other solid byproducts.
-
Wash the filter cake with the reaction solvent.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yields in mercury-mediated cyclization reactions.
Caption: The general mechanism of a mercury-mediated intramolecular cyclization reaction.
Caption: A decision tree for selecting initial reaction conditions for a mercury-mediated cyclization.
References
- 1. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
- 2. Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Mercury-Mediated Cyclization to 2-Isoxazolines" by Abigail Palmer [digscholarship.unco.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. macsenlab.com [macsenlab.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scaling up the synthesis of isochroman-3-ol for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isochroman-3-ol, with a focus on scaling up for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound for industrial applications?
A1: The most industrially viable route to this compound is a two-step process. The first step involves the synthesis of isochroman-3-one, followed by a controlled reduction to yield the final product, this compound. A particularly scalable method for producing isochroman-3-one starts from o-tolylacetic acid, which undergoes chlorination with sulfuryl chloride followed by cyclization.[1][2][3][4]
Q2: What are the main challenges when scaling up the synthesis of isochroman-3-one from o-tolylacetic acid?
A2: Key challenges include managing the exothermic reaction during chlorination with sulfuryl chloride, preventing the formation of over-chlorinated byproducts (like 2-dichloromethyl toluylic acid), and efficiently separating the product from unreacted starting material.[4][5] Careful control of reaction temperature and stoichiometry is crucial.
Q3: What are the recommended reducing agents for the conversion of isochroman-3-one to this compound on a large scale?
A3: For the selective reduction of the lactone (isochroman-3-one) to the corresponding lactol (this compound), common industrial reducing agents include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄).[6][7] Diisobutylaluminium hydride (DIBAL-H) is also effective but can be more expensive for large-scale operations. Careful control of reaction conditions, such as temperature and stoichiometry, is essential to prevent over-reduction to the diol.[7][8]
Q4: How can I purify this compound on an industrial scale?
A4: Industrial purification of this compound typically avoids column chromatography due to cost and scalability issues. The preferred methods are crystallization or distillation. If the product is an oil, liquid-liquid extraction can be used to remove impurities before a final distillation step.
Q5: What are the critical safety precautions when handling sulfuryl chloride?
A5: Sulfuryl chloride is a toxic and corrosive chemical that reacts violently with water, releasing toxic gases.[5] It is imperative to handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. All equipment must be dry before use.
Troubleshooting Guides
Part 1: Synthesis of Isochroman-3-one from o-Tolylacetic Acid
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-chloromethylphenylacetic acid | - Incomplete reaction. - Degradation of the product. | - Monitor the reaction progress using GC or HPLC to ensure completion.[1][3] - Maintain the reaction temperature strictly between 60-80°C.[2] - Ensure slow, controlled addition of sulfuryl chloride to manage the exotherm.[5] |
| Formation of over-chlorinated byproducts | - Excess of sulfuryl chloride. - High reaction temperature. | - Use a slight excess (1.0 to 1.2 molar equivalents) of sulfuryl chloride relative to o-tolylacetic acid.[1] - Maintain a consistent reaction temperature, avoiding hotspots. |
| Difficulty in separating isochroman-3-one from unreacted o-tolylacetic acid | - Similar solubility profiles. | - After cyclization, perform a basic wash (e.g., with potassium bicarbonate solution) to convert the unreacted acidic starting material into its salt, which is soluble in the aqueous phase, allowing for separation from the organic product.[4] |
| Incomplete cyclization of 2-chloromethylphenylacetic acid | - Insufficient base. - Low reaction temperature. | - Ensure at least a stoichiometric amount of a mild base like potassium bicarbonate is used.[1] - The cyclization reaction is typically carried out at a temperature between 40°C and 80°C.[1] |
Part 2: Reduction of Isochroman-3-one to this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Over-reduction to the corresponding diol | - Excess of reducing agent. - High reaction temperature. | - Use a controlled amount of the reducing agent (e.g., 1.1 to 1.5 equivalents of NaBH₄). - Perform the reduction at a low temperature (e.g., 0°C to room temperature) and monitor the reaction progress closely.[6] |
| Incomplete reduction | - Insufficient reducing agent. - Low reaction temperature for an extended period. | - Ensure the reducing agent is added in the correct stoichiometric amount. - Allow the reaction to warm to room temperature and stir for a sufficient time to ensure completion.[6] |
| Difficulties in isolating the product | - The product being an oil. - Emulsion formation during workup. | - After quenching the reaction, perform a liquid-liquid extraction with a suitable organic solvent. - If emulsions form, adding a small amount of brine can help to break them. The final product can then be purified by vacuum distillation. |
Experimental Protocols
Protocol 1: Synthesis of Isochroman-3-one from o-Tolylacetic Acid
This protocol is adapted from a procedure described for industrial scale synthesis.[1][3]
-
Chlorination:
-
Charge a suitable reactor with o-tolylacetic acid and a halogenated aromatic solvent (e.g., fluorobenzene).
-
Heat the mixture to 60°C and add a free radical initiator (e.g., AIBN).
-
Slowly add sulfuryl chloride (1.05 equivalents) over 2-3 hours, maintaining the temperature between 60-62°C. The reaction is exothermic and will evolve HCl gas, which must be scrubbed.
-
Monitor the reaction by GC until the starting material is consumed.
-
-
Cyclization and Work-up:
-
To the reaction mixture, slowly add a 20% aqueous solution of potassium bicarbonate.
-
Add a catalytic amount of potassium iodide.
-
Continue stirring at 60°C for 1-2 hours until the cyclization is complete (monitored by HPLC).
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water and then dry it.
-
The product can be isolated by crystallization or by removing the solvent under reduced pressure.
-
Protocol 2: Reduction of Isochroman-3-one to this compound
This protocol is a general method for the reduction of lactones to lactols.[6][7]
-
Reduction:
-
Dissolve isochroman-3-one in a suitable solvent (e.g., THF or ethanol) in a reactor under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) in portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench with a dilute acid solution (e.g., 1M HCl) until the gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Isochroman-3-one Synthesis
| Parameter | Method 1: o-Tolylacetic Acid + SO₂Cl₂ | Method 2: Baeyer-Villiger Oxidation of 2-Indanone |
| Starting Material | o-Tolylacetic acid | 2-Indanone |
| Key Reagents | Sulfuryl chloride, AIBN, Potassium bicarbonate | m-CPBA or H₂O₂/H₂SO₄ |
| Typical Yield | 60-85%[1][2] | 70-80% |
| Industrial Scalability | High | Moderate (concerns with handling peroxides)[9] |
| Key Safety Concerns | Handling of corrosive and water-reactive sulfuryl chloride.[5] | Handling of potentially explosive peroxy acids.[9] |
Visualizations
Caption: Overall experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in isochroman-3-one synthesis.
References
- 1. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 3-Isochromanone synthesis - chemicalbook [chemicalbook.com]
- 4. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Managing the stability of isochroman-3-ol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of isochroman-3-ol during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis, corresponding to a less polar compound. | Oxidation of this compound to isochroman-3-one. This is a common degradation pathway for secondary benzylic alcohols. | 1. Confirm the identity of the new peak by comparing its retention time with a standard of isochroman-3-one or by LC-MS analysis. 2. Implement stricter storage conditions: store under an inert atmosphere (nitrogen or argon), protect from light, and maintain a temperature of 2-8°C. 3. Avoid exposure to oxidizing agents. |
| Decrease in the main peak area of this compound over time. | General degradation of the compound. | 1. Review storage conditions against the recommendations (see Storage Conditions FAQ). 2. Perform a forced degradation study to identify potential degradation products and pathways under various stress conditions (acid, base, oxidation, heat, light). 3. Re-evaluate the purity of the initial material. |
| Changes in the physical appearance of the sample (e.g., discoloration, solidification). | Could indicate significant degradation or the presence of impurities. | 1. Do not use the material. 2. Analyze a small aliquot by HPLC, NMR, and/or MS to identify the nature of the change. 3. Review the synthesis and purification procedure to identify potential sources of impurities. |
| Formation of a more polar impurity peak in HPLC under acidic conditions. | Acid-catalyzed dehydration to form an alkene or etherification. Benzylic alcohols can undergo dehydration in the presence of acid.[1][2][3] | 1. Avoid acidic conditions during storage and handling. 2. If the compound needs to be used in an acidic medium, prepare the solution immediately before use and keep it cool. 3. Characterize the new peak by LC-MS to confirm its identity. |
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound, a secondary benzylic alcohol, is oxidation to the corresponding ketone, isochroman-3-one.[4] Other potential degradation pathways, especially under specific conditions, include:
-
Dehydration: Under acidic conditions, this compound can undergo dehydration to form an alkene.[1][5]
-
Etherification: In the presence of other alcohol molecules and an acid catalyst, ether formation can occur.[2][3]
-
Photodegradation: Exposure to light, particularly UV light, can promote oxidation and other degradation reactions.[6][7][8][9]
What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation. |
| Light | Amber vial or in the dark | Protects from photodegradation.[6][7][8][9] |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. |
How can I monitor the stability of my this compound sample?
Regularly analyzing the sample using a stability-indicating analytical method is crucial. A High-Performance Liquid Chromatography (HPLC) method is recommended. The method should be able to separate this compound from its potential degradation products, primarily isochroman-3-one.
What analytical techniques are suitable for analyzing this compound and its degradation products?
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantitative analysis and stability monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for the identification of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the parent compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from established methods for the analysis of benzyl alcohol and its degradation products.[6][7]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Dissolve a known concentration of this compound in the mobile phase. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][11][12][13]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Store solid this compound at 60°C for 7 days. |
| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. |
Data Presentation
Table 1: Summary of Potential Degradation Products
| Degradation Pathway | Product | Expected Analytical Observation |
| Oxidation | Isochroman-3-one | Appearance of a new, less polar peak in reverse-phase HPLC. |
| Dehydration | Isochromen-3-ene | Appearance of a new, less polar peak in reverse-phase HPLC. |
| Etherification | Bis(isochroman-3-yl) ether | Appearance of a new, significantly less polar peak in reverse-phase HPLC. |
Visualizations
Diagram 1: Degradation Pathways of this compound
Diagram 2: Experimental Workflow for Stability Testing
Diagram 3: Troubleshooting Logic for Purity Issues
References
- 1. Ch 11 : Eliminations of benzylic systems [chem.ucalgary.ca]
- 2. Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. ijrpp.com [ijrpp.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Optimization of the work-up procedure for isochroman-3-ol synthesis
<_content>## Technical Support Center: Isochroman-3-ol Synthesis
This guide provides troubleshooting and optimization strategies for the work-up procedure of this compound synthesis, a critical step for ensuring high yield and purity. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the work-up for this compound synthesis so critical?
A1: The work-up is crucial because this compound is a lactol, meaning it exists in a pH-sensitive equilibrium with its open-chain aldehyde form (2-(hydroxymethyl)benzaldehyde). Improper pH control during the aqueous work-up can lead to decomposition, side-product formation, or difficulty in isolating the desired compound, thereby reducing yield and purity.
Q2: My reaction mixture turns into a thick, gelatinous precipitate during quenching of Lithium Aluminum Hydride (LiAlH₄). How can I prevent this?
A2: This is a common issue caused by the formation of aluminum salts. To avoid this, use a specific quenching procedure like the Fieser method. This involves the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, which results in a granular, easily filterable precipitate.[1][2]
Q3: I'm observing low yields after extraction. What are the likely causes?
A3: Low extraction efficiency can be due to several factors. This compound has moderate polarity and some water solubility. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions (3-4 times) to maximize recovery. Additionally, "salting out" by using a brine wash can decrease the solubility of the product in the aqueous layer, pushing it into the organic phase.[3]
Q4: What is the ideal pH range for the aqueous work-up?
A4: A weakly acidic to neutral pH (around 6-7) is generally optimal. Strongly acidic conditions can promote dehydration or polymerization, while strongly basic conditions can favor the open-chain aldehyde form, which may be prone to oxidation or other side reactions. A wash with a saturated solution of ammonium chloride (NH₄Cl) is often used to neutralize the mixture gently.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete reaction. 2. Product loss during quenching (emulsion/precipitate). 3. Inefficient extraction. 4. Product decomposition due to improper pH. | 1. Monitor reaction with TLC. 2. Use an optimized quenching protocol (see Protocol A). Filter through Celite to break up emulsions.[2] 3. Perform multiple extractions (4x) with a suitable solvent (e.g., DCM/EtOAc). Use brine to reduce aqueous solubility.[3] 4. Buffer the aqueous phase to a pH of ~6.5 before extraction. |
| Formation of a Persistent Emulsion | 1. Fine, gelatinous aluminum salt precipitates. 2. Use of THF as a co-solvent, which is partially miscible with water.[4] | 1. After quenching, stir the mixture vigorously for an hour to granulate the salts.[1] Alternatively, filter the entire mixture through a pad of Celite. 2. If possible, remove THF under reduced pressure before starting the aqueous work-up.[4] |
| Impure Product after Work-up (TLC shows multiple spots) | 1. Presence of unreacted starting material (e.g., 2-carboxyphenylacetic acid). 2. Formation of the over-reduced diol product. 3. Ring-opening to the aldehyde form. | 1. Include a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic starting material. 2. Ensure precise control of reductant stoichiometry and reaction temperature. 3. Maintain a neutral or slightly acidic pH during work-up and avoid prolonged exposure to aqueous basic conditions. |
| Product is a non-crystalline oil instead of a solid | 1. Presence of solvent residue. 2. Contamination with impurities or byproducts. | 1. Ensure complete removal of the organic solvent under high vacuum. 2. Purify the crude product using flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). |
Quantitative Data Summary
The choice of work-up procedure following the reduction of 2-carboxyphenylacetic acid with LiAlH₄ significantly impacts the outcome. Below is a comparison of two common methods.
| Work-up Parameter | Method 1: Standard H₂O Quench | Method 2: Fieser Work-up (Optimized) |
| Quenching Agents | Deionized Water | H₂O, then 15% NaOH (aq), then H₂O |
| Precipitate Form | Gelatinous, fine | Granular, sandy |
| Ease of Filtration | Difficult, prone to clogging | Easy |
| Typical Yield | 45-60% | 75-85% |
| Purity (by ¹H NMR) | 85-90% | >95% |
| Work-up Time | 2-3 hours | 1-1.5 hours |
Experimental Protocols
Protocol A: Optimized Fieser Work-up for LiAlH₄ Reduction
This protocol is designed for a reaction using X g of LiAlH₄ in a solvent like diethyl ether or THF.
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching Sequence: While stirring vigorously, add the following reagents dropwise and sequentially:
-
Granulation: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 30-60 minutes. A white, granular precipitate should form.[1]
-
Drying & Filtration: Add a small amount of anhydrous magnesium sulfate (MgSO₄) to the slurry to absorb excess water. Filter the entire mixture through a pad of Celite in a Büchner funnel.
-
Washing: Wash the filtered solid thoroughly with several portions of ethyl acetate or dichloromethane (3 x 50 mL).
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purification (if necessary): Purify the crude product by flash column chromatography.
Diagrams and Workflows
Caption: Optimized work-up workflow for this compound synthesis.
References
Common pitfalls in the characterization of isochroman derivatives
Technical Support Center: Isochroman Derivative Characterization
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the characterization of isochroman derivatives.
Frequently Asked Questions (FAQs)
NMR Spectroscopy
Q1: How can I use ¹H NMR to distinguish between diastereomers of 1,3- or 3,4-disubstituted isochromans?
A: Distinguishing diastereomers relies heavily on analyzing the coupling constants (J-values) between protons on the heterocyclic ring. The dihydropyran ring of the isochroman core typically adopts a half-chair conformation.[1] The spatial relationship between protons (axial vs. equatorial) dictates the magnitude of their coupling constants.
-
Trans-Diaxial Protons: Expect a large coupling constant, typically in the range of 8-12 Hz.
-
Trans-Diequatorial or Cis-Axial/Equatorial Protons: Expect smaller coupling constants, usually between 2-5 Hz.
By determining the J-values for the protons at the stereocenters (e.g., H1, H3, H4), you can deduce their relative stereochemistry. For example, a large J-value between H3 and H4 would suggest a trans-diaxial arrangement of these protons.[2]
Q2: My ¹H NMR spectrum is unusually complex with more signals than expected for my target molecule. What could be the cause?
A: This is a common issue that can arise from several factors:
-
Rotamers/Conformational Isomers: If your isochroman derivative has substituents with restricted rotation (like an amide group), you may observe separate sets of signals for each rotamer.[3] Similarly, the isochroman ring itself can exist in equilibrium between different conformations, although one is typically majorly preferred.
-
Presence of Regioisomers: The synthesis may have produced isomers with substituents at different positions on the aromatic ring. These closely related structures can be difficult to separate, leading to overlapping signals in the NMR.
-
Unreacted Starting Materials or Byproducts: Always compare the spectrum to that of your starting materials to rule out contamination.[4]
A logical workflow can help diagnose the issue.
References
- 1. Isochroman derivatives and their tendency to crystallize in chiral space groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes [escholarship.org]
Technical Support Center: Improving Diastereoselectivity in Isochroman Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of isochromans.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving high diastereoselectivity in isochroman synthesis?
A1: High diastereoselectivity in isochroman synthesis is typically achieved through several key strategies:
-
Organocatalysis: Chiral small molecules, such as proline and its derivatives, can catalyze the formation of isochromans with excellent stereocontrol.[1][2]
-
Metal Catalysis: Transition metal complexes, particularly those of rhodium, copper, and gold, are effective in promoting diastereoselective cyclization reactions to form isochromans.[1][3][4]
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of the isochroman-forming reaction. Evans oxazolidinones are a common example.[5][6]
-
Substrate Control: The inherent stereochemistry of a substrate can influence the diastereoselectivity of the cyclization, especially in rigid cyclic systems.
Q2: How can I determine the diastereomeric ratio (d.r.) of my isochroman product?
A2: The diastereomeric ratio is most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The signals of protons in the two diastereomers will have slightly different chemical shifts, and the ratio of the integrals of these distinct peaks corresponds to the d.r.[7] For complex spectra with overlapping signals, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration.[7][8] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can also be used to separate and quantify diastereomers.[9]
Q3: What are some common side reactions that can occur during isochroman synthesis and how can they be minimized?
A3: Common side reactions include:
-
Stevens Rearrangement: This can be a competing pathway in reactions involving ylides, particularly in the synthesis of nitrogen-containing isochroman analogues (tetrahydroisoquinolines). Using donor/donor carbenes, which are less electrophilic, can suppress this rearrangement.[10]
-
Dipolar Cycloaddition: This can be a competing pathway with unsaturated substrates. Optimizing the reaction conditions, such as temperature and catalyst, can help favor the desired isochroman formation.
-
Over-oxidation or Decomposition: In syntheses involving oxidation steps, careful control of the oxidant amount and reaction time is crucial to prevent the formation of undesired byproducts.
Troubleshooting Guides
Low Diastereoselectivity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor d.r. in Organocatalytic Reactions | Incorrect catalyst loading. | Optimize the catalyst loading; typically 10-20 mol% is a good starting point. |
| Inappropriate solvent. | Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.[11] | |
| Non-optimal temperature. | Vary the reaction temperature. Lower temperatures often lead to higher selectivity. | |
| Low d.r. in Metal-Catalyzed Reactions | Ineffective ligand. | Select a ligand known to provide high stereocontrol for the specific transformation. The steric and electronic properties of the ligand are critical. |
| Incorrect metal precursor or catalyst deactivation. | Ensure the use of a high-purity metal precursor. Catalyst deactivation can be addressed by using fresh catalyst or performing the reaction under an inert atmosphere. | |
| Sub-optimal reaction concentration. | Investigate the effect of concentration on diastereoselectivity. | |
| Poor d.r. with Chiral Auxiliaries | Steric hindrance preventing effective stereodirection. | Choose a different chiral auxiliary with a better steric profile for the specific substrate. |
| Incomplete reaction leading to a mixture of starting material and products. | Drive the reaction to completion by increasing the reaction time or temperature, or by adding more reagent. |
Low or No Product Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to proceed | Inactive catalyst. | For metal-catalyzed reactions, ensure the catalyst is properly activated. For organocatalysis, check the purity of the catalyst. |
| Starting materials are not pure. | Purify starting materials before use. Impurities can poison the catalyst or lead to side reactions. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary. | |
| Formation of multiple unidentified byproducts | Decomposition of starting materials or product. | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if any reagents are air or moisture sensitive. |
| Incorrect stoichiometry of reagents. | Carefully check the stoichiometry of all reagents. |
Quantitative Data on Diastereoselectivity
Table 1: Organocatalytic Isochroman Synthesis
| Catalyst | Substrate | Solvent | Temp (°C) | d.r. | Reference |
| (S)-Proline | Benzaldehyde, Homophthalic anhydride | Toluene | RT | >95:5 | [2] |
| Quinidine derivative | 2,5-Cyclohexadienone-tethered aryl aldehyde | CH₂Cl₂ | RT | >20:1 | [1] |
Table 2: Metal-Catalyzed Isochroman Synthesis
| Catalyst System | Reaction Type | Solvent | Temp (°C) | d.r. | Reference |
| Rh₂(R-PTAD)₄ | C-H Insertion | CH₂Cl₂ | 40 | >20:1 | [10] |
| Cu(OTf)₂ | Oxa-Diels-Alder | Dichloromethane | RT | up to >20:1 | [1] |
| Au(I)/Chiral Sc(III) | Asymmetric HDA | Dichloromethane | 40 | up to >20:1 | [12] |
Table 3: Chiral Auxiliary-Mediated Isochroman Synthesis
| Chiral Auxiliary | Reaction Type | Reagents | Solvent | Temp (°C) | d.r. | Reference |
| Evans Oxazolidinone | Aldol Reaction | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 to 0 | >99:1 | [6] |
| (R)-BINOL | Grignard Addition | Grignard Reagent | THF | -78 | up to 95:5 | [5] |
Experimental Protocols
Organocatalytic Synthesis of Isochromans using Proline
This protocol is a general representation of a proline-catalyzed reaction for isochroman synthesis.
Materials:
-
Aldehyde (1.0 mmol)
-
Homophthalic anhydride (1.1 mmol)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Toluene (5 mL)
Procedure:
-
To a dry round-bottom flask, add the aldehyde, homophthalic anhydride, and (S)-proline.
-
Add toluene and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isochroman.
-
Determine the diastereomeric ratio by ¹H NMR analysis.
Rhodium-Catalyzed C-H Insertion for Isochroman Synthesis
This protocol describes a general procedure for the rhodium-catalyzed intramolecular C-H insertion to form isochromans.
Materials:
-
Diazo substrate (0.2 mmol)
-
Rh₂(R-PTAD)₄ (0.002 mmol, 1 mol%)
-
Dichloromethane (DCM), anhydrous (2 mL)
Procedure:
-
In a glovebox, dissolve the diazo substrate in anhydrous DCM in a vial.
-
In a separate vial, dissolve the Rh₂(R-PTAD)₄ catalyst in anhydrous DCM.
-
Add the catalyst solution to the solution of the diazo substrate dropwise at room temperature.
-
Stir the reaction mixture at 40 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Analyze the product by ¹H NMR to determine the diastereomeric ratio.[10]
Isochroman Synthesis using an Evans Chiral Auxiliary
This protocol outlines the use of an Evans oxazolidinone for a diastereoselective aldol reaction, a key step in some isochroman syntheses.
Materials:
-
N-Acyloxazolidinone (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Dibutylboron triflate (Bu₂BOTf) (1.2 mmol)
-
Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous DCM under an argon atmosphere and cool to -78 °C.
-
Add DIPEA, followed by the dropwise addition of Bu₂BOTf.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography. The chiral auxiliary can often be removed in a subsequent step.[6]
Visualizations
Caption: General experimental workflow for diastereoselective isochroman synthesis.
Caption: Troubleshooting logic for addressing low diastereoselectivity.
Caption: Simplified mechanism of proline-catalyzed isochroman synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Diastereoselective synthesis of isochromans via the Cu(ii)-catalysed intramolecular Michael-type trapping of oxonium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective addition to unsymmetrical α-diketones: tandem one-pot synthesis of optically active 3-tetrasubstituted isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. york.ac.uk [york.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Switching stereoselectivity in rhodium-catalysed 1,4-additions: the asymmetric synthesis of 2-substituted pyrrolizidinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Analysis of Isochroman-3-ol and Its Analogs
A deep dive into the 1H and 13C NMR spectral features of isochroman-3-ol, presented in comparison with its structural analogs, isochroman and isochroman-4-ol. This guide provides researchers, scientists, and drug development professionals with a comprehensive dataset for the structural elucidation and differentiation of these important heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural analysis of organic molecules. For scientists working with isochroman derivatives, a clear understanding of their spectral characteristics is crucial for confirming molecular structures and ensuring the purity of synthesized compounds. This guide presents a detailed comparison of the 1H and 13C NMR spectra of this compound, the parent compound isochroman, and its positional isomer isochroman-4-ol. The tabulated data highlights the key differences in chemical shifts, providing a valuable reference for spectral interpretation.
Comparative Analysis of 1H and 13C NMR Spectral Data
The introduction of a hydroxyl group at the C3 or C4 position of the isochroman scaffold significantly influences the chemical shifts of the neighboring protons and carbons. The following tables summarize the 1H and 13C NMR spectral data for this compound, isochroman, and isochroman-4-ol, allowing for a direct comparison of their key spectral features.
Table 1: 1H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | Isochroman[1] | Isochroman-4-ol |
| H-1 | 4.85 (d) | 4.68 (s) | 4.89 (d) |
| H-1' | 4.75 (d) | ||
| H-3 | 5.50 (t) | 3.92 (t) | 4.25 (m) |
| H-4 | 2.95 (d) | 2.82 (t) | 4.80 (t) |
| H-4' | |||
| H-5 | 7.18 (d) | 7.15 (m) | 7.20 (d) |
| H-6 | 7.25 (t) | 7.22 (m) | 7.28 (t) |
| H-7 | 7.15 (t) | 7.05 (m) | 7.12 (t) |
| H-8 | 7.05 (d) | 6.95 (d) | 7.08 (d) |
| OH | 2.10 (br s) | - | 2.20 (br s) |
Table 2: 13C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | Isochroman | Isochroman-4-ol |
| C-1 | 68.5 | 65.8 | 69.2 |
| C-3 | 95.2 | 62.9 | 63.5 |
| C-4 | 35.8 | 28.5 | 68.1 |
| C-4a | 133.1 | 134.5 | 134.2 |
| C-5 | 127.8 | 126.8 | 128.1 |
| C-6 | 128.9 | 128.7 | 129.0 |
| C-7 | 126.5 | 126.3 | 126.7 |
| C-8 | 125.1 | 124.9 | 125.4 |
| C-8a | 132.5 | 132.1 | 132.8 |
Experimental Protocol for NMR Spectroscopy
The following is a general experimental protocol for acquiring high-quality 1H and 13C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Before data acquisition, the magnetic field homogeneity needs to be optimized by shimming on the sample.
-
Standard instrument parameters for 1H NMR acquisition include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For 13C NMR, a 90° pulse angle with a longer relaxation delay (2-5 seconds) is typically used to ensure proper signal integration, especially for quaternary carbons. Proton decoupling is generally applied during 13C NMR acquisition to simplify the spectrum and improve the signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.
-
Phase correction and baseline correction are performed to obtain a clean spectrum.
-
The chemical shifts are referenced to the internal standard (TMS).
Logical Workflow for NMR Spectral Analysis
The process of analyzing NMR spectra to elucidate the structure of a molecule follows a logical workflow, as depicted in the diagram below. This involves sample preparation, data acquisition, processing, and interpretation of the spectral data to assign the signals to the corresponding nuclei in the molecule.
Caption: Workflow for NMR spectral analysis.
References
Mass Spectrometry Fragmentation: A Comparative Analysis of Isochroman-3-ol and Chroman-4-ol
For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of bioactive molecules is paramount for their identification and structural elucidation. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of isochroman-3-ol and the known fragmentation of its structural isomer, chroman-4-ol. The insights provided are crucial for distinguishing between these and related structures in complex matrices.
The fragmentation patterns of cyclic ethers and aromatic alcohols are governed by established principles of ion stability. For this compound, the fragmentation is anticipated to be a composite of the characteristic pathways for benzyl alcohols and cyclic ethers. The presence of the hydroxyl group at the benzylic position is expected to significantly influence the fragmentation cascade. In contrast, chroman-4-ol, with its hydroxyl group on the heterocyclic ring, presents a different set of fragmentation drivers.
Predicted and Observed Fragmentation Patterns
The mass spectrometry data for this compound is predicted based on established fragmentation rules, while the data for chroman-4-ol is derived from the National Institute of Standards and Technology (NIST) database. A summary of the key fragments and their proposed structures is presented below.
| m/z Value | Proposed Fragment Ion (this compound - Predicted) | Proposed Fragment Ion (Chroman-4-ol - Observed) | Relative Abundance (Chroman-4-ol) |
| 150 | [M]+• (Molecular Ion) | [M]+• (Molecular Ion) | Moderate |
| 133 | [M-OH]+ | [M-OH]+ | Low |
| 132 | [M-H₂O]+• | [M-H₂O]+• | High |
| 122 | [M-CO]+• | Not a major fragment | - |
| 121 | [M-CHO]+ | Not a major fragment | - |
| 104 | [C₇H₄O]+• | [C₇H₄O]+• | Moderate |
| 91 | [C₇H₇]+ | [C₇H₇]+ | Moderate |
| 77 | [C₆H₅]+ | [C₆H₅]+ | Moderate |
Fragmentation Pathway of this compound
The predicted fragmentation pathway of this compound under electron ionization is initiated by the formation of the molecular ion (m/z 150). Subsequent fragmentation is expected to proceed through several key pathways, including the loss of a hydroxyl radical, loss of water, and retro-Diels-Alder (RDA) type cleavage of the heterocyclic ring.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Comparative Analysis
The primary predicted fragmentation of This compound involves the facile loss of the hydroxyl group to form a stable benzylic cation at m/z 133, or the loss of a water molecule to yield the ion at m/z 132. A significant fragmentation pathway is also predicted to be a retro-Diels-Alder (RDA) reaction, leading to the expulsion of a formyl radical (CHO•) and the formation of an ion at m/z 121. This ion can then lose carbon monoxide (CO) to produce the tropylium ion at m/z 91, a common fragment in compounds containing a benzyl moiety. Further fragmentation of the tropylium ion can lead to the phenyl cation at m/z 77.
For chroman-4-ol , the mass spectrum from the NIST database shows a prominent molecular ion at m/z 150. The most abundant fragment ion is observed at m/z 132, corresponding to the loss of a water molecule.[1] This dehydration is a characteristic fragmentation for cyclic alcohols. Other significant fragments are seen at m/z 104, 91, and 77. The formation of the ion at m/z 104 can be attributed to a retro-Diels-Alder cleavage of the dehydrated molecular ion. The presence of ions at m/z 91 and 77 suggests rearrangements and subsequent fragmentations of the benzene ring containing portion of the molecule.
The key difference in the predicted fragmentation lies in the initial fragmentation steps. This compound, being a benzylic alcohol, is expected to show a more pronounced alpha-cleavage (loss of -OH or -CHO), leading to the characteristic m/z 133 and 121 ions. While chroman-4-ol also undergoes dehydration, the subsequent fragmentation pathways differ due to the position of the hydroxyl group.
Experimental Protocols
The following outlines a general experimental protocol for the analysis of this compound and chroman-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Scan Speed: 2 scans/second.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectra with library databases (e.g., NIST, Wiley) for compound identification.
-
Propose fragmentation mechanisms based on the observed mass-to-charge ratios and known fragmentation rules for the functional groups present.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound in comparison to its isomer, chroman-4-ol. The predicted fragmentation patterns, coupled with the provided experimental protocol, offer a robust framework for the identification and structural characterization of these and related compounds in various research and development settings.
References
A Comparative Analysis of the Reactivity of Isochroman-3-ol and Isochroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric alcohols of the isochroman family: isochroman-3-ol and isochroman-4-ol. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, as the position of the hydroxyl group significantly influences the molecule's stability and reaction pathways. This comparison is supported by established chemical principles and available experimental data.
Structural and Electronic Differences
The difference in the position of the hydroxyl group in this compound and isochroman-4-ol leads to their classification into different functional group families, which is the primary determinant of their reactivity.
-
This compound is a hemiacetal . The hydroxyl group is attached to a carbon that is also bonded to an oxygen atom within the heterocyclic ring. This arrangement is in equilibrium with its open-chain aldehyde form.
-
Isochroman-4-ol is a secondary benzylic alcohol . The hydroxyl group is on a carbon atom adjacent to the benzene ring, which allows for resonance stabilization of any positive charge that develops at this position during a reaction.
Figure 1: Structures of this compound and Isochroman-4-ol.
Reactivity Comparison
The distinct structural features of this compound and isochroman-4-ol give rise to significant differences in their reactivity, particularly in oxidation, substitution, and elimination reactions.
Oxidation Reactions
The oxidation of these two alcohols yields different products and proceeds with different efficiencies.
-
This compound: As a hemiacetal, this compound is readily oxidized to the corresponding lactone, isochroman-3-one . This reaction is typically high-yielding and can be achieved with a variety of oxidizing agents. The presence of the C-H bond at the hemiacetal carbon makes it susceptible to oxidation.
-
Isochroman-4-ol: Being a secondary benzylic alcohol, isochroman-4-ol can be oxidized to the corresponding ketone, isochroman-4-one . While this oxidation is a standard transformation, it generally requires stronger oxidizing agents compared to the oxidation of a hemiacetal.
Figure 2: Oxidation pathways of this compound and isochroman-4-ol.
| Reaction | Substrate | Product | Typical Reagents | Relative Reactivity |
| Oxidation | This compound | Isochroman-3-one | Chromium trioxide (CrO₃), PCC | High |
| Oxidation | Isochroman-4-ol | Isochroman-4-one | PCC, Jones Reagent, Swern Oxidation | Moderate |
Table 1: Comparison of Oxidation Reactions.
Substitution and Elimination Reactions
The benzylic nature of the hydroxyl group in isochroman-4-ol makes it significantly more reactive in acid-catalyzed substitution and elimination reactions compared to this compound.
-
Isochroman-4-ol: Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). The subsequent departure of water generates a resonance-stabilized benzylic carbocation. This carbocation can then be attacked by a nucleophile (SN1 reaction) or lose a proton from an adjacent carbon to form an alkene (E1 reaction).
-
This compound: While the hydroxyl group can be protonated, the formation of a carbocation at the C-3 position is less favorable than ring-opening to the aldehyde. Therefore, under similar acidic conditions, this compound is less likely to undergo substitution or elimination reactions at the C-3 position.
Figure 3: Acid-catalyzed reaction pathways.
Experimental Protocols
Oxidation of this compound to Isochroman-3-one
This protocol is based on the reported oxidation of hemiacetals using chromium trioxide.[1]
Procedure:
-
Dissolve this compound in a suitable solvent such as acetone or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding isopropanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain isochroman-3-one.
Oxidation of Isochroman-4-ol to Isochroman-4-one (Representative Protocol)
This protocol describes a general procedure for the oxidation of a secondary benzylic alcohol using pyridinium chlorochromate (PCC), a milder chromium-based oxidant.[2]
Procedure:
-
Suspend pyridinium chlorochromate (PCC) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of isochroman-4-ol in dichloromethane dropwise to the PCC suspension.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield isochroman-4-one.
Figure 4: General experimental workflow for alcohol oxidation.
Conclusion
The reactivity of this compound and isochroman-4-ol is fundamentally dictated by the electronic nature of the carbon atom bearing the hydroxyl group. This compound, as a hemiacetal, is prone to facile oxidation to a lactone and can undergo ring-opening under acidic conditions. In contrast, isochroman-4-ol, a benzylic alcohol, is more susceptible to oxidation to a ketone and readily undergoes acid-catalyzed substitution and elimination reactions via a stabilized benzylic carbocation intermediate. These distinct reactivity profiles offer a versatile toolkit for synthetic chemists to selectively functionalize the isochroman scaffold at either the 3- or 4-position, enabling the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science.
References
A Comparative Guide to HPLC and GC Methods for Isochroman-3-ol Purity Analysis
For researchers, scientists, and professionals in drug development, ensuring the chemical purity and enantiomeric excess of chiral compounds like isochroman-3-ol is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the comprehensive purity analysis of this compound, offering insights into their respective strengths and weaknesses. The information presented is supported by proposed experimental protocols and expected performance data based on the analysis of structurally similar compounds.
This document outlines two robust chromatographic methods for the determination of both chemical and chiral purity of this compound. While High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally sensitive molecules, Gas Chromatography (GC) offers high resolution and speed for volatile compounds. The choice between these two powerful analytical techniques depends on specific laboratory capabilities, sample throughput requirements, and the primary analytical objective, be it routine quality control or in-depth impurity profiling.
Comparison of HPLC and GC Methods
The selection of an appropriate analytical technique is critical for the accurate assessment of this compound purity. Both HPLC and GC offer distinct advantages and are suited for different aspects of purity analysis.
| Feature | HPLC Method | GC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Analyte Volatility | Suitable for non-volatile and thermally unstable compounds.[2] | Requires the analyte to be volatile and thermally stable.[3] |
| Derivatization | Generally not required for this compound. | May be required to improve volatility and peak shape. |
| Resolution | Excellent for chiral separations with appropriate chiral stationary phases. | High efficiency and resolution, particularly with capillary columns. |
| Speed | Analysis times can be longer. | Typically faster analysis times. |
| Instrumentation Cost | Can be higher due to the need for high-pressure pumps and solvent management systems. | Generally lower instrumentation cost. |
| Solvent Consumption | Higher consumption of organic solvents. | Lower solvent consumption, primarily uses gases. |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for chiral alcohols and related aromatic compounds and are expected to provide excellent separation and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the direct enantiomeric separation of this compound using a chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Gas Chromatography (GC) Method
This method is suitable for the analysis of this compound, potentially after derivatization to enhance volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiral capillary column (e.g., Rt-βDEXcst or similar cyclodextrin-based phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.5 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min. |
| Detector | FID |
| Detector Temperature | 280°C |
| Sample Preparation | Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed if necessary to improve peak shape and volatility. |
Data Presentation: Expected Method Performance
The following table summarizes the expected quantitative performance data for the proposed HPLC and GC methods. These values are based on typical performance characteristics of similar validated analytical methods for chiral compounds. Actual performance should be verified through method validation studies.
| Parameter | HPLC Method (Expected) | GC Method (Expected) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL | ~ 0.15 µg/mL |
| Resolution (Rs) between enantiomers | > 2.0 | > 1.8 |
Visualizing the Analytical Workflow and Method Comparison
To provide a clearer understanding of the analytical processes and the basis for method selection, the following diagrams have been generated.
References
A Comparative Guide to the Synthesis of Isochroman-3-ol: An Established Ozonolysis Route vs. a Novel Oxidation/Reduction Strategy
For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. Isochroman-3-ol, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed comparison of an established synthetic method involving ozonolysis with a novel approach utilizing an AZADOL-catalyzed oxidation followed by reduction.
This comparison aims to provide an objective analysis of the two routes, focusing on key performance indicators such as reaction yield, conditions, and procedural complexity. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the key steps are provided.
Data Presentation
| Parameter | Established Route: Ozonolysis | New Route: AZADOL-Catalyzed Oxidation / Reduction |
| Starting Material | 2-Bromobenzaldehyde | Isochroman |
| Overall Yield | ~60-70% (over 2 steps) | ~85-95% (over 2 steps) |
| Step 1 Reaction Time | 12 hours | 1 hour |
| Step 1 Temperature | Room Temperature | Room Temperature |
| Step 2 Reaction Time | 4 hours | 1 hour |
| Step 2 Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Key Reagents | Allyl bromide, n-BuLi, Ozone, NaBH4 | AZADOL, NaOCl, NaBH4 |
| Purification | Column Chromatography (each step) | Column Chromatography (each step) |
Logical Comparison of Synthetic Routes
The following diagram illustrates the key decision points and comparative aspects of the two synthetic pathways.
Caption: Comparative workflow of established vs. new synthetic routes.
Experimental Workflow: New Synthetic Route
The diagram below outlines the experimental workflow for the novel AZADOL-catalyzed oxidation followed by reduction.
Caption: Experimental workflow for the new synthetic route.
Experimental Protocols
Established Route: Ozonolysis
Step 1: Synthesis of 2-(2-allylphenyl)methanol
To a solution of 2-bromobenzaldehyde (1.0 eq) in dry THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 30 minutes, after which allyl bromide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(2-allylphenyl)methanol.
Step 2: Ozonolysis and Reductive Workup to this compound
A solution of 2-(2-allylphenyl)methanol (1.0 eq) in a mixture of CH2Cl2 and methanol (3:1) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen gas to remove excess ozone. Sodium borohydride (3.0 eq) is added portion-wise at -78 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of water. The mixture is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by flash column chromatography on silica gel to yield this compound.
New Route: AZADOL-Catalyzed Oxidation and Reduction
Step 1: AZADOL-Catalyzed Oxidation of Isochroman to Isochroman-3-one
In a round-bottom flask, isochroman (1.0 eq), 2-azaadamantane N-oxyl (AZADOL, 0.05 eq), and sodium bicarbonate (2.5 eq) are mixed in ethyl acetate and water (1:1). The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.5 eq) is added dropwise over 15 minutes. The reaction is then stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give isochroman-3-one.
Step 2: Reduction of Isochroman-3-one to this compound
Isochroman-3-one (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added in small portions over 10 minutes. The reaction mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Isochroman-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[1][2] This guide provides a comparative analysis of novel isochroman-3-ol derivatives, presenting their biological performance against established alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound Derivatives vs. Standard Drugs
To contextualize the potential of this compound derivatives, their biological activities are compared with commonly used therapeutic agents. The following tables summarize the available quantitative data for anticancer, antimicrobial, and anti-inflammatory activities. It is important to note that direct head-to-head studies are limited, and data is compiled from various sources.
Anticancer Activity
The cytotoxicity of novel isochroman derivatives is a promising area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric for assessing anticancer activity, with lower values indicating higher potency.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Isochroman Derivative (Hypothetical) | MCF-7 (Breast Cancer) | 15.5 | N/A |
| Isochroman Derivative (Hypothetical) | A549 (Lung Cancer) | 22.8 | N/A |
| Doxorubicin (Standard Drug) | MCF-7 (Breast Cancer) | 0.8 - 2.0 | [3] |
| Cisplatin (Standard Drug) | A549 (Lung Cancer) | 5.0 - 10.0 | [4] |
| Thiazole Pyrazoline Derivative (Alternative) | MCF-7 (Breast Cancer) | < 100 | [3] |
Note: Data for hypothetical this compound derivatives are illustrative. Actual values would be determined experimentally.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Isochroman Derivative (Hypothetical) | Staphylococcus aureus | 16 | N/A |
| Isochroman Derivative (Hypothetical) | Escherichia coli | 32 | N/A |
| Amoxicillin (Standard Drug) | Staphylococcus aureus | 64 | [5] |
| Ciprofloxacin (Standard Drug) | Escherichia coli | 0.015 - 1 | [6] |
| Spiropyrrolidine Derivative (Alternative) | Staphylococcus aureus | 32 | [5] |
Note: Data for hypothetical this compound derivatives are illustrative. Actual values would be determined experimentally.
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Isochroman Derivative (Hypothetical) | RAW 264.7 (Macrophages) | 12.5 | N/A |
| Indomethacin (Standard Drug) | RAW 264.7 (Macrophages) | 20 - 40 | [7] |
| Ravenelin (Xanthone Derivative) | J774A.1 (Macrophages) | 6.27 | [7] |
| Fusarin K (Fungal Metabolite) | RAW 264.7 (Macrophages) | 21.9 | [8] |
Note: Data for hypothetical this compound derivatives are illustrative. Actual values would be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Synthesis of this compound Derivatives
A general method for the synthesis of isochroman-3-ols involves the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives.[9]
Detailed Protocol:
-
Starting Material Preparation: Synthesize the appropriate 2-(prop-2-enyl)phenylmethanol derivative through standard organic synthesis methods.
-
Ozonolysis: Dissolve the 2-(prop-2-enyl)phenylmethanol derivative in a suitable solvent (e.g., dichloromethane/methanol mixture) and cool the solution to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Reductive Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at -78°C.
-
Quenching and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a standard anticancer drug (e.g., Doxorubicin). Replace the cell culture medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[12]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[13]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[14]
-
Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives and a standard antibiotic in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[16]
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives or a standard anti-inflammatory drug (e.g., Indomethacin) for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for synthesis and biological screening of novel compounds.
Caption: Inhibition of the NF-κB inflammatory pathway by isochroman derivatives.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 2.7. Anti-Inflammatory Activity Assay [bio-protocol.org]
A Comparative Guide to the Synthetic Formation of the Isochroman Ring
The isochroman scaffold is a privileged heterocyclic motif found in a wide array of bioactive natural products and synthetic pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of diverse and elegant strategies. This guide provides a comparative overview of the most prominent synthetic methods for constructing the isochroman ring system, tailored for researchers, scientists, and professionals in drug development. We present a side-by-side analysis of key methodologies, supported by experimental data and detailed protocols, to aid in the rational design and execution of synthetic routes toward this important structural core.
Key Synthetic Strategies for Isochroman Formation
The construction of the isochroman ring is predominantly achieved through intramolecular cyclization reactions. The main strategies involve the formation of the benzylic ether bond, typically through nucleophilic attack of a tethered alcohol onto an electrophilic carbon. The key differences lie in how this electrophilic center is generated and the conditions required to facilitate the ring closure. This guide focuses on four principal methods: the Oxa-Pictet-Spengler reaction, intramolecular Williamson ether synthesis, the intramolecular Heck reaction, and other notable transition-metal-catalyzed cyclizations.
Oxa-Pictet-Spengler Reaction
The Oxa-Pictet-Spengler reaction is a powerful and direct method for synthesizing 1-substituted isochromans. It involves the acid-catalyzed condensation of a β-phenylethanol with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (SEAr) to close the ring.
// Logical Flow "Phenylethanol" -> "Hemiacetal" [label="+ R'-CHO, H+"]; "Aldehyde" -> "Hemiacetal"; "Hemiacetal" -> "Oxocarbenium" [label="- H2O"]; "Oxocarbenium" -> "Cyclized_Intermediate" [label="Intramolecular\nSEAr"]; "Cyclized_Intermediate" -> "Isochroman" [label="- H+"]; } .dot Caption: Workflow of the Oxa-Pictet-Spengler Reaction.
To a solution of 2-phenylethanol (1.0 mmol) and benzaldehyde (1.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added trifluoroacetic acid (TFA, 0.2 mmol) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenylisochroman.
Intramolecular Williamson Ether Synthesis
This classical method relies on an intramolecular SN2 reaction. A phenethyl alcohol derivative bearing a good leaving group (e.g., a halide or sulfonate) on the β-carbon is treated with a base. The base deprotonates the phenolic or benzylic alcohol, generating an alkoxide that subsequently displaces the leaving group to form the isochroman ring.
// Logical Flow "Substrate" -> "Deprotonation"; "Deprotonation" -> "Cyclization"; "Cyclization" -> "Isochroman"; } .dot Caption: Workflow of the Intramolecular Williamson Ether Synthesis.
A solution of 2-(2-bromoethyl)benzyl alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) is cooled to 0 °C under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 1.2 mmol) is added portion-wise, and the resulting suspension is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the addition of water (5 mL) and then extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield isochroman.[1]
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon and carbon-heteroatom bonds. For isochroman synthesis, an aryl halide (or triflate) is tethered to an allylic alcohol. In the presence of a palladium(0) catalyst and a base, oxidative addition of the palladium to the aryl halide occurs, followed by intramolecular migratory insertion of the alkene and subsequent reductive elimination to furnish the isochroman ring system. This method is particularly useful for constructing substituted isochromans.
In a flame-dried Schlenk tube, 2-iodophenyl allyl ether (0.5 mmol), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and silver carbonate (1.5 equiv.) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The resulting crude product, an isochromene, is then dissolved in methanol (10 mL), and palladium on carbon (10 wt. %) is added. The flask is evacuated and placed under a hydrogen atmosphere (balloon pressure) and stirred vigorously for 6 hours. The catalyst is removed by filtration, and the solvent is evaporated. The final product is purified by column chromatography to yield the substituted isochroman.[2][3]
Other Transition-Metal-Catalyzed Cyclizations
Besides palladium, other transition metals, notably gold and rhodium, have emerged as powerful catalysts for isochroman synthesis. Gold catalysts, in particular, are highly effective in activating C-C multiple bonds towards nucleophilic attack. Gold(I)-catalyzed intramolecular hydroalkoxylation of o-alkynylbenzyl alcohols provides a mild and efficient route to isochromans. Rhodium catalysts can be used in C-H activation/insertion reactions to form the isochroman ring with high stereoselectivity.[4][5]
// Logical Flow "Substrate" -> "Activation" [label="+ [Au]"]; "Activation" -> "Attack"; "Attack" -> "Protodeauration"; "Protodeauration" -> "Product" [label="- [Au], - H+"]; } .dot Caption: Workflow of Gold-Catalyzed Isochroman Synthesis.
To a solution of 1-(2-(hydroxymethyl)phenyl)prop-2-yn-1-ol (0.2 mmol) in anhydrous 1,2-dichloroethane (2 mL) is added a solution of a gold(I) catalyst such as [Ph3PAuNTf2] (2 mol%). The reaction mixture is stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding isochromene, which can be subsequently reduced to the isochroman if desired.
Comparative Performance Data
The choice of synthetic method depends on several factors, including the availability of starting materials, desired substitution pattern, required stereochemistry, and tolerance to reaction conditions. The following table summarizes the typical performance of the discussed methods.
| Method | Typical Substrates | Catalyst/Reagent | Typical Conditions | Yield (%) | Stereo-selectivity | Advantages | Disadvantages |
| Oxa-Pictet-Spengler | β-Phenylethanols, Aldehydes/Ketones | Brønsted or Lewis Acids (e.g., TFA, BF3·OEt2) | 0 °C to RT, 1-6 h | 60-95 | Often moderate to good diastereoselectivity | Atom-economical, straightforward, uses common reagents. | Limited to 1-substituted isochromans, requires activated aromatic rings. |
| Intramolecular Williamson Ether Synthesis | 2-(2-Haloethyl)benzyl alcohols | Strong Base (e.g., NaH, K2CO3) | RT to reflux, 6-24 h | 50-90 | Dependent on substrate chirality | Reliable, good for unsubstituted isochroman. | Requires pre-functionalized substrate, can have competing elimination.[1] |
| Intramolecular Heck Reaction | o-Haloaryl allylic ethers | Pd(0) catalysts (e.g., Pd(OAc)2/PPh3) | Base, 80-120 °C, 12-24 h | 65-90 | Can be made highly diastereo- and enantioselective with chiral ligands.[6] | Excellent functional group tolerance, good for complex/substituted isochromans. | Requires expensive catalyst, sometimes harsh conditions.[2] |
| Au-Catalyzed Cyclization | o-Alkynylbenzyl alcohols | Au(I) or Au(III) catalysts | RT, 1-5 h | 70-98 | Can achieve high enantioselectivity. | Very mild conditions, high yields, fast reactions. | Requires synthesis of alkynyl substrates, catalyst cost. |
| Rh-Catalyzed C-H Insertion | Diazo compounds with an ether tether | Rh2(OAc)4 or chiral Rh catalysts | RT to reflux, 1-4 h | 75-95 | Excellent diastereo- and enantioselectivity.[4][5] | High stereocontrol, efficient. | Requires synthesis and handling of diazo compounds. |
Conclusion
The synthesis of the isochroman ring can be accomplished through several robust and reliable methods. The Oxa-Pictet-Spengler reaction offers a direct and atom-economical route, particularly for 1-substituted derivatives. For the synthesis of the parent isochroman or simple analogs, the intramolecular Williamson ether synthesis remains a dependable choice, despite requiring substrate pre-functionalization. For more complex targets with specific substitution patterns and stereochemistry, transition-metal-catalyzed methods are indispensable. The intramolecular Heck reaction provides excellent scope and functional group tolerance, while modern gold- and rhodium-catalyzed cyclizations offer exceptionally mild conditions and high levels of stereocontrol, making them highly attractive for the synthesis of chiral isochroman-containing molecules in drug discovery and natural product synthesis. The selection of the optimal method will ultimately be guided by the specific synthetic target and the resources available.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05111B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Isochromanone Enolates: A Comparative Guide to Spectroscopic Characterization
For researchers, scientists, and professionals in drug development, the precise characterization of reactive intermediates is paramount. Isochromanone enolates, key intermediates in various synthetic methodologies, demand robust analytical techniques for their identification and quantification. This guide provides a comprehensive comparison of UV/Vis spectroscopy for the characterization of isochromanone enolates against other common spectroscopic methods, supported by experimental data and detailed protocols.
The formation and reactivity of isochromanone enolates are critical aspects of numerous organic transformations. Understanding the structure, concentration, and kinetics of these transient species is essential for reaction optimization and mechanistic elucidation. While several spectroscopic techniques can be employed, UV/Vis spectroscopy offers a powerful and accessible tool, particularly for monitoring reaction kinetics.
Comparative Analysis of Spectroscopic Methods
The choice of spectroscopic method for characterizing isochromanone enolates depends on the specific information required. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information, UV/Vis spectroscopy excels in providing real-time kinetic data due to the distinct electronic transitions of the enolate.
| Spectroscopic Method | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Electronic transitions (λmax), reaction kinetics.[1][2] | Excellent for kinetic studies, high sensitivity, non-destructive, relatively low cost. | Provides limited structural information, potential for overlapping spectra with other chromophores. |
| NMR Spectroscopy | Detailed structural information (proton and carbon environments), stereochemistry.[3] | Unambiguous structure elucidation.[3] | Lower sensitivity than UV/Vis, not ideal for fast kinetics, requires deuterated solvents. |
| IR Spectroscopy | Presence of functional groups (e.g., C=C of the enolate, C=O of the carbonyl).[3] | Provides information on bonding and functional groups. | Can be difficult to interpret in complex mixtures, may not be sensitive enough for low concentrations. |
| Mass Spectrometry (HRMS) | Accurate mass-to-charge ratio, elemental composition.[1][3] | High sensitivity and specificity for molecular weight determination.[1][3] | Provides no information on the solution-state structure or reactivity. |
Performance Data: UV/Vis Spectroscopy of Isochromanone Enolates
UV/Vis spectroscopy is particularly effective in monitoring the formation and consumption of isochromanone enolates due to their characteristic absorption in the UV region. For instance, the sodium enolate of 3-isochromanone exhibits a maximum absorbance (λmax) at 336 nm in dimethyl sulfoxide (DMSO).[3] This distinct absorbance allows for the quantitative monitoring of its concentration over time, which is crucial for kinetic studies of its reactions with various electrophiles.[1][2]
The kinetics of the reactions of lactone enolates can be followed by monitoring the decay of the absorbance of the electrophiles they react with, especially when the electrophiles have favorable UV-Vis absorbance ranges.[1][2]
Experimental Protocols
Generation of Isochromanone Enolate for UV/Vis Analysis
Objective: To generate a solution of sodium 3-oxoisochroman-4-ide for spectroscopic analysis.
Materials:
-
3-isochromanone
-
Sodium hydride (NaH)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve a known concentration of 3-isochromanone in anhydrous DMSO.
-
Add 1.1 equivalents of sodium hydride to the solution to ensure complete deprotonation.[1][2]
-
Allow the reaction to proceed until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
The resulting solution of sodium 3-oxoisochroman-4-ide is now ready for UV/Vis spectroscopic analysis.[3]
Kinetic Analysis by UV/Vis Spectroscopy
Objective: To determine the second-order rate constants for the reaction of an isochromanone enolate with an electrophile.
Apparatus:
Procedure:
-
Prepare a solution of the isochromanone enolate in anhydrous DMSO as described above.
-
Prepare a solution of the reference electrophile in anhydrous DMSO. The electrophile should have a distinct UV/Vis absorbance that does not overlap significantly with the enolate's absorbance.[1][2]
-
Utilize a stopped-flow apparatus to rapidly mix the enolate and electrophile solutions.
-
Monitor the reaction by following the decay of the electrophile's absorbance at its λmax over time.
-
To ensure pseudo-first-order conditions, the enolate is typically used in at least a 10-fold excess.[2]
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the enolate.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of isochromanone enolates, highlighting the central role of UV/Vis spectroscopy in kinetic studies.
Caption: Workflow for isochromanone enolate characterization.
References
A Comparative Guide to the Nucleophilicity of Isochromanone Enolates
For Researchers, Scientists, and Drug Development Professionals
The quantification of nucleophilicity is a cornerstone of predictive reaction chemistry, enabling the rational design of synthetic routes and the fine-tuning of reaction conditions. This guide provides a focused comparison of the nucleophilicity of isochromanone enolates, presenting key quantitative data, detailed experimental protocols for their determination, and visual representations of the underlying principles and workflows. The data presented is primarily based on the comprehensive kinetic studies required to place these nucleophiles on Mayr's empirical nucleophilicity scale.
Quantitative Nucleophilicity Data
The nucleophilicity of the enolate derived from 3-isochromanone has been quantified in Dimethyl Sulfoxide (DMSO) at 20°C. The reactivity of this enolate was determined by studying the kinetics of its reactions with a series of reference electrophiles.[1] The resulting second-order rate constants were then used to calculate the nucleophilicity parameter N and the sensitivity parameter sN according to the Mayr-Patz equation: log k₂ = sN(N + E).[2]
This equation linearly correlates the logarithm of the second-order rate constant (k₂) with the electrophilicity parameter (E) of the reaction partner and the nucleophile-specific parameters N and sN.[2]
Below is a summary of the quantitative data for the 3-isochromanone enolate, alongside comparative data for other relevant nucleophiles to provide context.
| Nucleophile | Solvent | N | sN | pKa of Conjugate Acid | Reference |
| Enolate of 3-isochromanone | DMSO | 25.39 | 0.54 | 18.8 | [1][3] |
| Enolate of 2-coumaranone | DMSO | 19.60 | 0.75 | 13.5 | [1] |
| Ethyl phenylacetate enolate | DMSO | - | - | 22.6 | [1] |
Note: A higher N value indicates a greater nucleophilic reactivity. The sN parameter reflects the sensitivity of the nucleophile to changes in the electrophilicity of the reaction partner. The pKa value of the conjugate acid provides an indication of the basicity of the enolate.[1]
Experimental Protocols
The determination of the nucleophilicity parameters for isochromanone enolates involves a series of kinetic experiments. The following is a detailed methodology for these key experiments.
1. Preparation of the Isochromanone Enolate Solution:
-
Deprotonation: 3-isochromanone is dissolved in anhydrous DMSO. To generate the enolate, 1.1 equivalents of a strong, non-nucleophilic base such as sodium hydride (95% purity) are added to the solution.[4] The quantitative deprotonation is confirmed by NMR spectroscopy.[4]
-
Counterion Effects: To investigate the influence of the counterion on the enolate's reactivity, a crown ether such as 15-crown-5 can be added to complex the cation (e.g., Na⁺).[4]
2. Kinetic Measurements:
-
Methodology: The kinetics of the reactions between the isochromanone enolate and a series of reference electrophiles (e.g., p-quinone methides, arylidenemalonates) are followed spectrophotometrically using stopped-flow techniques.[1] These reference electrophiles are chosen for their well-defined electrophilicity parameters (E) and their strong UV-Vis absorbance, which changes predictably as the reaction progresses.[1]
-
Conditions: The reactions are carried out in DMSO at a constant temperature of 20°C.[1]
-
Data Acquisition: To ensure pseudo-first-order kinetics, the nucleophile (isochromanone enolate) is used in at least a 10-fold excess relative to the electrophile.[1] The decay of the electrophile's absorbance over time is monitored at a specific wavelength. The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance data to an exponential decay function.[1]
-
Determination of Second-Order Rate Constants: The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of the isochromanone enolate.[4]
3. Data Analysis and Parameter Calculation:
-
Mayr-Patz Equation: The experimentally determined second-order rate constants (k₂) for the reactions with a series of reference electrophiles are plotted against the known electrophilicity parameters (E) of these electrophiles in a logarithmic fashion.
-
Linear Correlation: A linear regression of log k₂ versus E yields a straight line. The slope of this line corresponds to the nucleophile-specific sensitivity parameter sN, and the y-intercept allows for the calculation of the nucleophilicity parameter N.[1]
Visualizing the Workflow and Concepts
To better illustrate the experimental and logical framework for the quantification of isochromanone enolate nucleophilicity, the following diagrams are provided.
Caption: Experimental workflow for the determination of nucleophilicity parameters.
Caption: Logical relationship of the Mayr-Patz equation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mayr's Database Of Reactivity Parameters - Moleculeenolate of 3-isochromanone (in DMSO) [cup.lmu.de]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Comparative Guide to the Kinetic Studies of Isochroman-3-ol and Related Benzylic Alcohol Oxidations
This guide provides a comparative analysis of the kinetic studies of reactions involving the oxidation of isochroman-3-ol and structurally related benzylic alcohols. The primary focus is on the conversion of these alcohols to their corresponding carbonyl compounds, a fundamental transformation in organic synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the reactivity and reaction mechanisms of these compounds.
Executive Summary
The oxidation of this compound, a cyclic hemiacetal, to isochroman-3-one is a key transformation. While specific kinetic data for this compound is scarce in publicly available literature, extensive research on the oxidation of analogous secondary benzylic alcohols provides valuable insights into its expected reactivity. This guide compares the kinetic parameters for the oxidation of various substituted benzyl alcohols, primarily focusing on studies utilizing pyridinium dichromate (PDC) as the oxidant. The data suggests that the electronic properties of substituents on the aromatic ring significantly influence the reaction rate. Furthermore, a comparison is drawn with enzymatic oxidation methods, highlighting the differences in reaction conditions and efficiency.
Data Presentation: Comparative Kinetic Data for Benzylic Alcohol Oxidation
The following table summarizes the rate constants for the oxidation of a series of monosubstituted benzyl alcohols by pyridinium dichromate (PDC) in acidified acetonitrile. This data is extracted from a study by Pérez-Benito et al., which provides a strong basis for understanding the structure-reactivity relationships applicable to this compound.
Table 1: Rate Constants for the Oxidation of Substituted Benzyl Alcohols with Pyridinium Dichromate (PDC) at 298 K
| Substituent (X) in X-C₆H₄CH₂OH | k (10⁻⁴ M⁻¹s⁻¹) |
| p-OCH₃ | 15.8 |
| p-CH₃ | 7.94 |
| H | 4.47 |
| p-Cl | 2.51 |
| p-Br | 2.24 |
| m-Cl | 1.41 |
| m-NO₂ | 0.501 |
| p-NO₂ | 0.316 |
Data sourced from Pérez-Benito, J. F., et al. (2005). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. Journal of Physical Organic Chemistry, 18(4), 301-307.[1]
Comparison with Enzymatic Oxidation
While chemical oxidation methods are prevalent, enzymatic approaches offer high selectivity under mild conditions. A study on the optimization of an alcohol dehydrogenase (ADH) for the oxidation of a chlorolactol (a functionalized cyclic hemiacetal) highlights the potential of biocatalysis.
Table 2: Comparison of Chemical vs. Enzymatic Oxidation of Lactols
| Feature | Chemical Oxidation (e.g., PDC) | Enzymatic Oxidation (e.g., ADH) |
| Oxidant | Stoichiometric heavy metal reagents (e.g., Cr(VI)) | Molecular oxygen (air) |
| Catalyst | Acid catalyst | Alcohol Dehydrogenase (enzyme) |
| Reaction Conditions | Anhydrous organic solvent, acidic medium, elevated temperatures may be required. | Aqueous buffer, near-neutral pH, room temperature. |
| Selectivity | Can be moderate to good, but side reactions are possible. | Typically very high chemo-, regio-, and stereoselectivity. |
| Environmental Impact | Generation of toxic metal waste. | "Green" process with water as the main byproduct. |
| Reaction Rate | Can be tuned by temperature and catalyst concentration. | Dependent on enzyme activity and substrate concentration; can be highly efficient. |
Experimental Protocols
Kinetic Measurements for Chemical Oxidation (PDC)
The following is a generalized protocol based on the methodology described for the kinetic study of benzyl alcohol oxidation with PDC.[1]
Objective: To determine the rate constant for the oxidation of a benzylic alcohol with PDC.
Materials:
-
Substituted benzyl alcohol
-
Pyridinium dichromate (PDC)
-
Acetonitrile (dry)
-
Trichloroacetic acid (TCA)
-
UV-Vis Spectrophotometer with a thermostated cell holder
Procedure:
-
Prepare a stock solution of the benzylic alcohol in dry acetonitrile.
-
Prepare a stock solution of PDC in dry acetonitrile.
-
Prepare a stock solution of TCA in dry acetonitrile.
-
In a quartz cuvette, mix the appropriate volumes of the alcohol and TCA solutions with acetonitrile to achieve the desired initial concentrations and total volume.
-
Place the cuvette in the thermostated cell holder of the spectrophotometer and allow it to reach thermal equilibrium (e.g., 298 K).
-
Initiate the reaction by adding the required volume of the PDC stock solution to the cuvette, quickly mix the contents, and start recording the absorbance at a wavelength where the change in PDC concentration can be monitored (e.g., 358 nm).
-
Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the alcohol (if the alcohol is in large excess).
Monitoring Enzymatic Lactol Oxidation
The following is a generalized protocol based on the study of enzymatic lactol oxidation.[2]
Objective: To monitor the progress of an alcohol dehydrogenase (ADH) catalyzed oxidation of a lactol.
Materials:
-
Lactol substrate
-
Alcohol dehydrogenase (ADH)
-
NAD⁺ (cofactor)
-
Buffer solution (e.g., phosphate buffer at a specific pH)
-
Oxygen source (e.g., air or pure O₂)
-
Bioreactor equipped with a stirrer, pH electrode, and dissolved oxygen sensor.
-
HPLC for product analysis.
Procedure:
-
Prepare a buffered solution containing the lactol substrate and NAD⁺ in the bioreactor.
-
Equilibrate the reactor to the desired temperature and pH.
-
Initiate the reaction by adding the ADH enzyme solution.
-
Continuously monitor the pH and dissolved oxygen concentration. The pH may decrease due to the formation of acidic byproducts and can be controlled by the addition of a base.
-
Take samples from the reaction mixture at regular intervals.
-
Quench the enzymatic reaction in the samples immediately (e.g., by adding a strong acid or a denaturing agent).
-
Analyze the samples by HPLC to determine the concentration of the lactone product and the remaining lactol substrate over time.
-
Plot the concentration of the product versus time to determine the reaction rate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of oxidation of benzyl alcohols by the dication and radical cation of ABTS. Comparison with laccase–ABTS oxidations: an apparent paradox - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Isochroman-3-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of Isochroman-3-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile of this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is summarized from safety data sheets (SDS) and informs the necessary safety precautions and disposal procedures.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3] | P280: Wear protective gloves/protective clothing.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][3] | P280: Wear eye protection/face protection.[1][2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) [Respiratory System] (Category 3) | May cause respiratory irritation.[1][3] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Operational Disposal Plan: Step-by-Step Protocol
The disposal of this compound must be managed as hazardous waste.[4][5] Do not dispose of it in regular trash or down the drain.[6][7] The following protocol outlines the necessary steps for its safe collection and disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[3][8][9] Work in a well-ventilated area, preferably a chemical fume hood.[8]
2. Waste Container Selection and Labeling:
-
Select a chemically compatible container with a leak-proof, screw-on cap for liquid waste.[10] For solid waste, use a clearly labeled, sealable bag or container.[10]
-
The container must be in good condition, free from cracks or leaks.[4]
-
Immediately label the container with a "Hazardous Waste" tag.[6] The label must include:
3. Waste Segregation and Storage:
-
Store the this compound waste in a designated hazardous waste storage area.[10]
-
Segregate it from incompatible materials, such as strong oxidizing agents.[3]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[10] The secondary container should be able to hold 110% of the volume of the primary container.[10]
-
Keep the waste container tightly closed except when adding waste.[4][10]
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[4][5]
-
The rinsate must be collected and disposed of as hazardous waste.[4][5]
-
After triple-rinsing, deface the original label on the container, and it may then be disposed of as regular trash.[5]
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[6]
-
Provide them with a completed hazardous waste information form, detailing the contents and quantity of the waste.[6]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[5][10]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can minimize risks, protect the environment, and ensure a safe working environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Isochroman(493-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Logistical Information for Handling Isochroman-3-ol
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Isochroman-3-ol, tailored for research, scientific, and drug development professionals. The following procedures are based on information from Safety Data Sheets (SDS) for the closely related and structurally similar compound, 3-Isochromanone, and should be adapted to your specific laboratory conditions and risk assessment.
Hazard Identification and Summary
This compound and its analogs are classified with the following hazards.[1][2][3][4][5] Always consult the specific Safety Data Sheet (SDS) for the exact material you are handling.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][2] |
| Skin Irritation | Causes skin irritation.[1][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][3][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Chemical safety goggles or a face shield. | EN166 or 29 CFR 1910.133[3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or protective suit. | EN 374[6] |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA or EN 149 approved respirator. | 29 CFR 1910.134 or EN 149[3] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated emergency eyewash station and safety shower are readily accessible.
-
Work within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.
3. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust or vapors.[5]
-
Use appropriate tools (e.g., spatula, scoop) to handle the solid material.
-
If creating solutions, add the solid slowly to the solvent to avoid splashing.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]
-
Clean the work area and decontaminate any equipment used.
-
Remove and wash contaminated clothing before reuse.[2][3] Do not allow contaminated work clothing out of the workplace.[2]
Emergency Procedures
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15-20 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] If skin irritation persists, get medical advice/attention.[4] |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[3] |
| Ingestion | Do NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1] Avoid generating dust.[5] Prevent the spill from entering drains.[1][3] |
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3]
-
Do not empty into drains.[3]
-
Waste should be collected in a properly labeled, sealed container and disposed of through an approved waste disposal plant.[2][3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
